Thieno[2,3-b]pyrazin-7-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-b]pyrazin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVKSPNBHZCQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486133 | |
| Record name | Thieno[2,3-b]pyrazin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59944-75-1 | |
| Record name | Thieno[2,3-b]pyrazin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59944-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[2,3-b]pyrazin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of the Thieno[2,3-b]pyrazin-7-amine Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the thieno[2,3-b]pyrazine core, with a focus on its 7-amino substituted derivatives. While direct experimental data for the parent Thieno[2,3-b]pyrazin-7-amine is limited in publicly available literature, this document details the well-established synthesis of its key precursor, methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, and its subsequent elaboration into a diverse range of derivatives. Characterization data for these derivatives are provided, offering valuable insights into the spectroscopic properties of this heterocyclic system.
Introduction to the Thieno[2,3-b]pyrazine Scaffold
The thieno[2,3-b]pyrazine scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of various compounds with potential biological activities. The fusion of a thiophene and a pyrazine ring creates a unique electronic and structural motif that is of great interest in the design of novel therapeutic agents. This guide focuses on the 7-amino substituted variants, which serve as crucial building blocks for further chemical exploration.
Synthesis of the Thieno[2,3-b]pyrazine Core
The synthesis of 7-substituted thieno[2,3-b]pyrazines predominantly proceeds through key intermediates such as methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1a) and methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1b) . These intermediates are versatile handles for introducing a variety of substituents at the 7-position, primarily through cross-coupling reactions.
Synthesis of Key Intermediates
The initial precursor, methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1a) , can be prepared according to previously described procedures. From this amino derivative, the bromo-analogue (1b) can be synthesized.
Experimental Protocol: Synthesis of Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1b) from Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1a)
To a solution of methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1a) in acetonitrile, tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) are added. The reaction mixture is stirred at room temperature for 2 hours. Following the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1b) .[1]
Synthesis of Thieno[2,3-b]pyrazin-7-amine Derivatives
A common and effective method for the synthesis of diverse 7-amino-thieno[2,3-b]pyrazine derivatives is the Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. This reaction can be performed using either the amino-precursor (1a) with (hetero)aryl halides or the bromo-precursor (1b) with (hetero)aryl amines.
General Experimental Protocol: Buchwald-Hartwig C-N Cross-Coupling
A mixture of the thieno[2,3-b]pyrazine precursor (1a or 1b ), the corresponding (hetero)aryl halide or (hetero)aryl amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos or RuPhos), and a base (e.g., Cs₂CO₃ or K₂CO₃) in an appropriate solvent (e.g., 1,4-dioxane or toluene) is heated under an inert atmosphere. The reaction time and temperature are dependent on the specific substrates used. After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography.[1]
Proposed Synthesis of Thieno[2,3-b]pyrazin-7-amine
While a direct synthesis for the parent Thieno[2,3-b]pyrazin-7-amine is not extensively documented, a plausible route involves the hydrolysis of the ester group in methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1a) to the corresponding carboxylic acid, followed by decarboxylation.
Hypothetical Protocol:
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Hydrolysis: Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1a) is treated with a base such as lithium hydroxide (LiOH) in a mixture of THF, methanol, and water to hydrolyze the ester to 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid.
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Decarboxylation: The resulting carboxylic acid is then heated in a suitable high-boiling solvent, potentially with a catalyst, to induce decarboxylation and yield Thieno[2,3-b]pyrazin-7-amine. The specific conditions for this decarboxylation step would require experimental optimization.
Characterization Data
Extensive characterization data has been reported for a variety of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates. This data is crucial for confirming the structure and purity of the synthesized compounds.
Spectroscopic Data for Key Intermediates
| Compound | Formula | M.P. (°C) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100.6 MHz, DMSO-d₆) δ (ppm) | HRMS (m/z) |
| Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1b) | C₈H₅BrN₂O₂S | 161-163 | 3.95 (s, 3H, OMe), 8.87 (d, J = 2.0 Hz, 1H, HetArH), 8.97 (d, J = 2.0 Hz, 1H, HetArH) | 53.3 (OMe), 115.0 (C), 131.0 (C), 145.0 (CH), 145.2 (CH), 146.0 (C), 153.5 (C), 160.5 (C=O) | [M]⁺ calcd for C₈H₅⁷⁹BrN₂O₂S: 271.9255, found: 271.9254; for C₈H₅⁸¹BrN₂O₂S: 273.9235, found: 273.9243[1] |
Summary of Characterization Data for Selected Derivatives
| Derivative Name | M.P. (°C) | ¹H NMR (400 MHz, Solvent) δ (ppm) |
| Methyl 7-[(4-methoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | 147-149 | (DMSO-d₆): 3.72 (s, 3H, 4′-OMe), 3.83 (s, 3H, OMe), 6.81 (d, J = 8.8 Hz, 2H, 3′ and 5′-H), 7.05 (d, J = 8.8 Hz, 2H, 2′ and 6′-H), 8.60 (d, J = 2.4 Hz, 1H, HetArH), 8.71 (d, J = 2.4 Hz, 1H, HetArH), 8.88 (broad s, 1H, NH)[1] |
| Methyl 7-[(3-methoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | 171-173 | (DMSO-d₆): 3.65 (s, 3H, 3′-OMe), 3.77 (s, 3H, OMe), 6.48 (apparent dd, J = 8.0 and 2.0 Hz, 1H, ArH), 6.56 (broad d, J = 8.0 Hz, 1H, ArH), 6.60 (apparent t, J = 2.0 Hz, 1H, 2′-H), 7.05 (apparent t, J = 8.0 Hz, 1H, 5′-H), 8.66 (d, J = 2.4 Hz, 1H, HetArH), 8.72 (d, J = 2.4 Hz, 1H, HetArH), 8.93 (broad s, 1H, NH)[1] |
| Methyl 7-[(3,4-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | 167-169 | (CDCl₃): 3.79 (s, 3H, 3′-OMe), 3.89 (s, 3H, 4′-OMe), 3.96 (s, 3H, OMe), 6.68 (dd, J = 8.8 and 2.4 Hz, 1H, 6′-H), 6.74 (d, J = 2.4 Hz, 1H, 2′-H), 6.79 (d, J = 8.8 Hz, 1H, 5′-H), 8.49 (d, J = 2.0 Hz, 1H, HetArH), 8.56 (d, J = 2.0 Hz, 1H, HetArH), 8.92 (broad s, 1H, NH)[1] |
| Methyl 7-[(3,5-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | 196-198 | (CDCl₃): 3.74 (s, 6H, 3′ and 5′-OMe), 3.96 (s, 3H, OMe), 6.22-6.26 (m, 3H, 4', 2' and 6′-H), 8.56-8.60 (m, 2H, HetArH), 8.78 (broad s, 1H, NH)[1] |
| Methyl 7-[(3-fluorophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | 170-172 | (CDCl₃): 3.97 (s, 3H, OMe), 6.76–6.82 (m, 2H, ArH), 6.85–6.89 (m, 1H, 6′-H), 7.20–7.25 (m, 1H, 5′-H), 8.56 (d, J = 2.0 Hz, 1H, HetArH), 8.61 (d, J = 2.0 Hz, 1H, HetArH), 8.84 (broad s, 1H, NH)[1] |
| Methyl 7-[(pyridin-3-yl)amino]thieno[2,3-b]pyrazine-6-carboxylate | 150-152 | (CDCl₃): 3.98 (s, 3H, OMe), 7.23 (dd, J = 8.4 and 4.8 Hz, 1H, 5′-H), 7.42–7.45 (m, 1H, 4'-H), 8.35 (dd, J = 4.8 and 1.2 Hz, 1H, 6′-H), 8.46-8.47 (m, 1H, 2′-H), 8.50 (d, J = 2.0 Hz, 1H, HetArH), 8.60 (d, J = 2.0 Hz, 1H, HetArH), 8.92 (broad s, 1H, NH)[1] |
| Methyl 7-[(4-cyanophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | 214-216 | (CDCl₃): 3.99 (s, 3H, OMe), 7.11 (d, J = 8.8 Hz, 2H, 2' and 6'-H), 7.54 (d, J = 8.8 Hz, 2H, 3' and 5'-H), 8.60 (d, J = 2.0 Hz, 1H, HetArH), 8.66 (d, J = 2.0 Hz, 1H, HetArH), 8.90 (broad s, 1H, NH)[1] |
Visualizations
Experimental Workflow for Derivative Synthesis
References
In-Depth Technical Guide to Thieno[2,3-b]pyrazin-7-amine: Properties, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Thieno[2,3-b]pyrazin-7-amine, a heterocyclic amine of interest in medicinal chemistry and chemical biology. This document details its known characteristics, experimental protocols for its study, and its interaction with biological targets, serving as a vital resource for researchers in drug discovery and development.
Core Physical and Chemical Properties
Thieno[2,3-b]pyrazin-7-amine is a solid, yellow-brownish crystalline powder. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃S | --INVALID-LINK-- |
| Molecular Weight | 151.19 g/mol | --INVALID-LINK-- |
| CAS Number | 59944-75-1 | --INVALID-LINK-- |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| pKa | Not available |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of Thieno[2,3-b]pyrazin-7-amine. While comprehensive spectral interpretations are not publicly available, typical analytical methods for a compound of this nature would include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyrazine and thiophene rings, as well as a signal for the amine protons. The chemical shifts, splitting patterns, and coupling constants would provide valuable information about the electronic environment and connectivity of the protons.
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¹³C NMR: The carbon NMR spectrum would display signals corresponding to the six carbon atoms in the heterocyclic ring system. The chemical shifts would be indicative of the carbon hybridization and their proximity to electronegative nitrogen and sulfur atoms.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the exact mass of the molecule and to study its fragmentation pattern. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight (151.19). Analysis of the fragmentation pattern could help to confirm the structure of the molecule.
Experimental Protocols
General Analytical Characterization: A general protocol for the characterization of a newly synthesized batch of Thieno[2,3-b]pyrazin-7-amine would involve the following steps:
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Purity Determination: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the compound. A suitable method would involve a C18 reverse-phase column with a gradient elution using a mixture of water and acetonitrile, with UV detection at an appropriate wavelength.
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Identity Confirmation:
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NMR Spectroscopy: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
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Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via electrospray ionization - ESI) to obtain a high-resolution mass spectrum.
-
Biological Activity and Signaling Pathway Interaction
Thieno[2,3-b]pyrazin-7-amine has been identified as a fragment that binds to the thiamine pyrophosphate (TPP) riboswitch in bacteria.[1] Riboswitches are structured RNA elements in the 5' untranslated region of messenger RNA (mRNA) that regulate gene expression by binding to specific small molecule metabolites. The TPP riboswitch, upon binding TPP, undergoes a conformational change that typically leads to the termination of transcription or inhibition of translation of downstream genes involved in TPP biosynthesis and transport.
The interaction of Thieno[2,3-b]pyrazin-7-amine with the TPP riboswitch provides a compelling target for the development of novel antibacterial agents. By binding to the riboswitch, small molecules like Thieno[2,3-b]pyrazin-7-amine can modulate gene expression, potentially disrupting essential metabolic pathways in bacteria.
Interaction with the TPP Riboswitch:
Crystallographic studies have revealed that Thieno[2,3-b]pyrazin-7-amine binds to the pyrimidine-binding pocket of the TPP riboswitch aptamer domain. This binding induces a conformational change in the riboswitch, which is a key step in its regulatory mechanism.
Below is a diagram illustrating the general mechanism of TPP riboswitch regulation and the potential intervention by Thieno[2,3-b]pyrazin-7-amine.
Caption: TPP Riboswitch Regulation and Ligand Binding.
Experimental Workflow for Studying Riboswitch Interaction:
The following diagram outlines a typical experimental workflow to investigate the interaction between a small molecule like Thieno[2,3-b]pyrazin-7-amine and a riboswitch.
Caption: Workflow for Riboswitch-Ligand Interaction Studies.
Synthesis
Conclusion
Thieno[2,3-b]pyrazin-7-amine is a molecule with significant potential in the field of drug discovery, particularly as a scaffold for the development of novel antibacterial agents targeting riboswitches. This guide has summarized its key physical and chemical properties and provided an overview of its biological context. Further research is warranted to fully elucidate its spectroscopic characteristics, develop a robust synthetic protocol, and explore its therapeutic potential in greater detail. The provided experimental workflows offer a roadmap for researchers embarking on the study of this and similar compounds.
References
A Technical Guide to Thieno[2,3-b]pyrazin-7-amine and Its Derivatives
This technical guide provides a comprehensive overview of Thieno[2,3-b]pyrazin-7-amine, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. Due to the limited publicly available data on the parent compound, this document focuses on the synthesis, biological activities, and mechanisms of action of its closely related derivatives. The information presented is intended for researchers, scientists, and professionals in the field of drug discovery.
IUPAC Name: thieno[2,3-b]pyrazin-7-amine[1] CAS Number: 59944-75-1
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃S | PubChem[1] |
| Molecular Weight | 151.19 g/mol | PubChem[1] |
| InChI | InChI=1S/C6H5N3S/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,7H2 | PubChem[1] |
| SMILES | C1=CN=C2C(=N1)C(=CS2)N | PubChem[1] |
Synthesis of Thieno[2,3-b]pyrazine Derivatives
The synthesis of derivatives of Thieno[2,3-b]pyrazin-7-amine often involves multi-step reactions. A common strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce various aryl or heteroaryl groups at the amino position.
Experimental Protocol: Synthesis of Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates
This protocol describes the synthesis of a class of derivatives from a common intermediate, methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate.
Materials:
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Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
-
Aryl or heteroaryl halide (e.g., 3-bromopyridine, 4-bromobenzonitrile)
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Palladium catalyst (e.g., Pd₂(dba)₃)
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Ligand (e.g., Xantphos)
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Base (e.g., Cs₂CO₃)
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Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon), add methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, the aryl or heteroaryl halide, the palladium catalyst, the ligand, and the base.
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Add the anhydrous solvent.
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Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate derivative.[2]
Biological Activity and Mechanism of Action
Derivatives of the thieno[2,3-b]pyrazine core have demonstrated a range of biological activities, most notably as anticancer agents and kinase inhibitors.
Anticancer Activity
Several studies have evaluated the in vitro anticancer activity of thieno[2,3-b]pyrazine derivatives against various human cancer cell lines. The primary mechanism of action for some of these compounds appears to be the induction of cell cycle arrest and apoptosis.[3]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening
This protocol is a common method for determining the cytotoxic effects of compounds on cultured cells.
Materials:
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Human cancer cell lines (e.g., PC3 for prostate cancer)
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Complete cell culture medium
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Test compounds dissolved in a suitable solvent (e.g., DMSO)
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Trichloroacetic acid (TCA)
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Sulforhodamine B (SRB) solution
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Tris base solution
Procedure:
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Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
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Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
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Incubate the plates for a specified period (e.g., 72 hours).
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Fix the cells by adding cold TCA and incubate for 1 hour at 4 °C.
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Wash the plates with water and air dry.
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Stain the fixed cells with SRB solution for 30 minutes at room temperature.
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Wash the plates with 1% acetic acid to remove unbound dye and air dry.
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Solubilize the bound dye with Tris base solution.
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Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
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Calculate the concentration that causes 50% growth inhibition (GI50) from the dose-response curves.
Kinase Inhibition
The thieno[2,3-b]pyrazine scaffold is found in compounds that act as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
Logical Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for identifying and characterizing kinase inhibitors.
Caption: Workflow for the evaluation of thieno[2,3-b]pyrazine derivatives as kinase inhibitors.
Potential Signaling Pathway Involvement in Prostate Cancer
Studies on related thieno[2,3-b]pyridine compounds have shown that they can induce G2/M cell cycle arrest and apoptosis in prostate cancer cells.[3] This suggests that derivatives of Thieno[2,3-b]pyrazin-7-amine might act through similar pathways. The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of action for thieno[2,3-b]pyrazine derivatives in cancer cells.
Conclusion
Thieno[2,3-b]pyrazin-7-amine and its derivatives represent a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. The synthetic accessibility of this class of compounds, coupled with their demonstrated biological activity as kinase inhibitors and inducers of apoptosis, makes them attractive candidates for further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways of these compounds to fully realize their therapeutic potential.
References
An In-depth Technical Guide to Thieno[2,3-b]pyrazin-7-amine: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thieno[2,3-b]pyrazin-7-amine is a heterocyclic aromatic compound that forms the core scaffold of various molecules with significant biological activities. Its derivatives have garnered considerable interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of Thieno[2,3-b]pyrazin-7-amine. Additionally, it outlines a representative synthetic protocol for its preparation and summarizes the known biological activities of its derivatives, offering insights for researchers and professionals in drug discovery and development.
Molecular Structure and Chemical Formula
Thieno[2,3-b]pyrazin-7-amine is a fused heterocyclic system consisting of a thiophene ring fused to a pyrazine ring, with an amine group substituted at the 7-position.
Chemical Formula: C₆H₅N₃S[1]
Molecular Weight: 151.19 g/mol [1]
CAS Number: 59944-75-1
Synonyms: 7-Aminothieno[2,3-b]pyrazine
The structural formula of Thieno[2,3-b]pyrazin-7-amine is depicted below:
Physicochemical Properties
A summary of the key physicochemical properties of Thieno[2,3-b]pyrazin-7-amine is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of new derivatives.
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃S | [1] |
| Molecular Weight | 151.19 g/mol | [1] |
| CAS Number | 59944-75-1 | |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | |
| pKa | Not available | |
| LogP | Not available |
Synthesis of Thieno[2,3-b]pyrazin-7-amine Derivatives
References
Biological Activity of Novel "Thieno[2,3-b]pyrazin-7-amine" Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanism of action of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate derivatives. The information presented is compiled from recent scientific literature, focusing on the anti-proliferative properties of these compounds against various human cancer cell lines.
Core Synthesis of Thieno[2,3-b]pyrazin-7-amine Derivatives
The primary synthetic route to the target compounds involves a Palladium-catalyzed C-N Buchwald-Hartwig cross-coupling reaction. This method allows for the efficient formation of the C-N bond between an aryl or heteroaryl amine and the thieno[2,3-b]pyrazine core. The synthesis begins with the preparation of a key intermediate, methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate, which then undergoes coupling with a variety of (hetero)arylamines to yield the final products.[1][2]
Synthesis of Methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (Precursor)
The precursor, methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate, is synthesized from methyl 7-aminothieno[2,3-b]pyrazine-2-carboxylate. The amino group is converted to a bromo group via a Sandmeyer-type reaction using tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile at room temperature.[1]
Buchwald-Hartwig Cross-Coupling
The final derivatives are synthesized by reacting the bromo-precursor with various (hetero)arylamines. The reaction conditions are tailored based on the electronic properties of the substrates, but generally involve a palladium catalyst, a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like 1,4-dioxane, heated for several hours.[1]
Quantitative Biological Activity Data
The anti-proliferative activity of the synthesized thieno[2,3-b]pyrazin-7-amine derivatives was evaluated against a panel of human cancer cell lines. The GI₅₀ values (concentration required to inhibit cell growth by 50%) are summarized in the tables below.
Anti-proliferative Activity Against Human Cancer Cell Lines
The compounds were tested against four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460). A non-tumor cell line (Vero) was used to assess cytotoxicity.[1]
| Compound | Substituent (Ar) | AGS GI₅₀ (µM) | CaCo-2 GI₅₀ (µM) | MCF7 GI₅₀ (µM) | NCI-H460 GI₅₀ (µM) | Vero GI₅₀ (µM) |
| 2a | Phenyl | >150 | >150 | >150 | >150 | >150 |
| 2b | 2-Methoxyphenyl | 11 ± 1 | 24 ± 2 | 22 ± 2 | 28 ± 1 | 63 ± 2 |
| 2c | 3-Methoxyphenyl | 21 ± 1 | 16 ± 1 | 21 ± 1 | 20 ± 1 | 62 ± 1 |
| 2d | 4-Methoxyphenyl | 22 ± 1 | 25 ± 1 | 22 ± 1 | 21 ± 1 | 58 ± 2 |
| 2e | 2,4-Dimethoxyphenyl | 11 ± 1 | 21 ± 1 | 20 ± 1 | 26 ± 1 | 68 ± 2 |
| 2f | 3,4-Dimethoxyphenyl | 10 ± 1 | 13 ± 1 | 14 ± 1 | 15 ± 1 | 55 ± 1 |
| 2g | 3,5-Dimethoxyphenyl | 7.8 ± 0.5 | 13 ± 1 | 13 ± 1 | 13 ± 1 | 54 ± 1 |
| 2h | 3,4,5-Trimethoxyphenyl | 12 ± 1 | 15 ± 1 | 15 ± 1 | 16 ± 1 | 50 ± 1 |
| 2i | 4-Nitrophenyl | >150 | >150 | >150 | >150 | >150 |
| 2j | 3-Fluorophenyl | 11 ± 1 | 15 ± 1 | 14 ± 1 | 16 ± 1 | 48 ± 1 |
| 2k | 4-Fluorophenyl | 15 ± 1 | 18 ± 1 | 17 ± 1 | 19 ± 1 | 56 ± 1 |
| 2l | 4-Bromophenyl | 13 ± 1 | 16 ± 1 | 15 ± 1 | 17 ± 1 | 52 ± 1 |
| 2m | 4-Chlorophenyl | 12 ± 1 | 15 ± 1 | 14 ± 1 | 16 ± 1 | 50 ± 1 |
| 2n | Pyridin-3-yl | 25 ± 1 | 30 ± 1 | 28 ± 1 | 32 ± 1 | 70 ± 2 |
| 2o | Pyridin-4-yl | 28 ± 1 | 35 ± 1 | 32 ± 1 | 38 ± 1 | 75 ± 2 |
| Doxorubicin | (Positive Control) | 0.030 ± 0.001 | 0.045 ± 0.002 | 0.025 ± 0.001 | 0.050 ± 0.002 | 0.15 ± 0.01 |
Data sourced from Rodrigues et al., Molecules 2021.[1][3]
Experimental Protocols
General Synthesis of Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates
A detailed protocol for the synthesis of compound 2g (Methyl 7-[(3,5-Dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate) is provided as a representative example.[1][3]
-
Reactants:
-
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1b) (0.200 mmol, 55.0 mg)
-
3,5-dimethoxyaniline (0.220 mmol, 33.9 mg)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg)
-
Xantphos (0.03 mmol, 17.3 mg)
-
Cs₂CO₃ (0.3 mmol, 97.7 mg)
-
Anhydrous 1,4-dioxane (5 mL)
-
-
Procedure:
-
The reactants are added to a Schlenk tube under an argon atmosphere.
-
The mixture is heated at 100 °C for 2 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography (eluent: 30% diethyl ether / 70% petroleum ether).
-
The resulting solid is crystallized from diethyl ether to yield compound 2g as a yellow solid.
-
Anti-proliferative Activity Assay (Sulforhodamine B - SRB Assay)
This assay determines cell density based on the measurement of cellular protein content.[1]
-
Cell Lines: AGS, CaCo-2, MCF7, NCI-H460, and Vero.
-
Procedure:
-
Cells are plated in 96-well plates at an appropriate density and allowed to attach for 24 hours.
-
Compounds are dissolved in DMSO and added to the wells at various concentrations. A vehicle control (DMSO) is also included.
-
Plates are incubated for 48 hours.
-
Cells are fixed with cold trichloroacetic acid (10%) for 60 minutes at 4 °C.
-
The supernatant is discarded, and plates are washed with deionized water and air-dried.
-
Sulforhodamine B (SRB) solution (0.1% in 1% acetic acid) is added, and the plates are incubated for 30 minutes at room temperature.
-
Unbound SRB is removed by washing with 1% acetic acid. Plates are air-dried.
-
Bound stain is solubilized with 10 mM Tris buffer.
-
Absorbance is read at 540 nm.
-
The GI₅₀ value is calculated from dose-response curves.
-
Cell Cycle Analysis
This protocol is used to investigate the effects of the compounds on the cell cycle distribution of cancer cells.[1][3]
-
Cell Line: AGS.
-
Procedure:
-
AGS cells are plated and incubated for 24 hours.
-
Cells are treated with the test compounds at their respective GI₅₀ concentrations for 48 hours.
-
Both attached and floating cells are collected and centrifuged.
-
The cell pellet is washed with PBS and fixed in ice-cold 70% ethanol overnight at -20 °C.
-
Fixed cells are washed with PBS and resuspended in PBS containing RNase and propidium iodide (PI).
-
Cells are incubated for 30 minutes in the dark at room temperature.
-
The cell cycle profile is analyzed by flow cytometry.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Line: AGS.
-
Procedure:
-
AGS cells are treated with the test compounds at their GI₅₀ concentrations for 48 hours.
-
Cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated for 15 minutes in the dark at room temperature.
-
Apoptosis is analyzed by flow cytometry.
-
Visualizations: Workflows and Cellular Effects
Experimental Workflow for Biological Evaluation
The following diagram illustrates the general workflow for assessing the anticancer properties of the synthesized thieno[2,3-b]pyrazin-7-amine derivatives.
Cellular Effects of Compound 2g in AGS Gastric Cancer Cells
Studies on the most potent compound, methyl 7-[(3,5-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate (2g ), revealed an atypical mechanism for growth inhibition in AGS cells. While it potently inhibited cell growth, it did not induce apoptosis. Instead, it led to a significant increase in the sub-G1 peak in cell cycle analysis, which was attributed to a large number of dead cells that were not apoptotic.[3] This suggests a non-apoptotic cell death pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Promise of Thieno[2,3-b]pyrazines: A Technical Guide to Their Antitumor Potential
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. This technical guide provides an in-depth overview of the current landscape of thieno[2,3-b]pyrazine-based antitumor research, consolidating key findings on their synthesis, biological activity, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the pursuit of next-generation cancer therapeutics.
Core Antitumor Activity: A Quantitative Overview
Derivatives of the thieno[2,3-b]pyrazine scaffold have exhibited a broad spectrum of cytotoxic and antiproliferative activities against a panel of human cancer cell lines. The following tables summarize the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for representative compounds, offering a comparative analysis of their potency.
Table 1: Growth Inhibitory (GI50) Concentrations of Thieno[2,3-b]pyrazine Derivatives against Various Human Cancer Cell Lines
| Compound | CaCo-2 (Colorectal) | MCF-7 (Breast) | AGS (Gastric) | HeLa (Cervical) | NCI-H460 (Lung) | PLP2 (Non-tumor) | Reference |
| 2f | < 5 µM | < 5 µM | < 10 µM | < 10 µM | < 10 µM | > 10 µM | [1] |
| 2g | > 10 µM | > 10 µM | 7.8 µM | > 10 µM | > 10 µM | 144 µM | [2][3] |
| 2b | > 10 µM | > 10 µM | > 10 µM | > 10 µM | > 10 µM | > 10 µM | [2][3] |
| 2f | > 10 µM | > 10 µM | > 10 µM | > 10 µM | > 10 µM | > 10 µM | [2][3] |
CaCo-2: Colorectal Adenocarcinoma; MCF-7: Breast Adenocarcinoma; AGS: Gastric Adenocarcinoma; HeLa: Cervical Carcinoma; NCI-H460: Non-Small Cell Lung Cancer; PLP2: Primary Pig Liver Cell Culture.
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Related Thieno-scaffold Derivatives
| Compound | Target Cell Line(s) | IC50 (µM) | Target Pathway/Protein | Reference |
| 17f (Thieno[2,3-d]pyrimidine) | HCT-116, HepG2 | 2.80, 4.10 | VEGFR-2 | [4] |
| 17f (Thieno[2,3-d]pyrimidine) | VEGFR-2 (in vitro) | 0.23 | VEGFR-2 | [4] |
| 6i (Thieno[2,3-c]pyridine) | HSC3, T47D, RKO, MCF7 | 10.8, 11.7, 12.4, 16.4 | Hsp90 | [5][6] |
| 6a (Thieno[2,3-c]pyridine) | HSC3, RKO | 14.5, 24.4 | Hsp90 | [6] |
| 13k (Thieno[2,3-d]pyrimidine) | MCF-7 | 7.592 | EGFR/HER2 | [7] |
| Tpz-1 (Thieno[2,3-c]pyrazole) | 17 human cancer cell lines | 0.19 - 2.99 | Src/MAP Kinases | [8] |
HCT-116: Colorectal Carcinoma; HepG2: Hepatocellular Carcinoma; HSC3: Head and Neck Cancer; T47D: Breast Cancer; RKO: Colorectal Cancer.
Mechanisms of Antitumor Action: Targeting Key Oncogenic Pathways
The antitumor effects of thieno[2,3-b]pyrazine and its related scaffolds are attributed to their ability to modulate various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Kinase Inhibition
A significant number of thieno-based compounds function as inhibitors of protein kinases, which are key regulators of cellular signaling.
-
VEGFR-2 Inhibition: Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4] By blocking VEGFR-2 signaling, these compounds can suppress tumor neovascularization, thereby limiting tumor growth and metastasis.
Caption: VEGFR-2 signaling pathway and its inhibition by thieno[2,3-d]pyrimidine derivatives.
-
EGFR/HER2 Inhibition: Certain thieno[2,3-d]pyrimidine derivatives have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[7] The deregulation of these receptor tyrosine kinases is a hallmark of several cancers, and their inhibition can lead to cell cycle arrest and apoptosis.
Caption: EGFR/HER2 signaling and its inhibition by thieno[2,3-d]pyrimidine derivatives.
-
Src and MAP Kinase Pathway Modulation: A thieno[2,3-c]pyrazole derivative, Tpz-1, has been shown to interfere with the Src and MAP kinase signaling pathways.[8] It induces hyperphosphorylation of Fgr, Hck, and ERK 1/2 kinases while reducing the phosphorylation of p38, CREB, Akt, and STAT3, ultimately leading to cell death.[8]
Hsp90 Inhibition
Thieno[2,3-c]pyridine derivatives have been identified as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous oncoproteins.[5][6] Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in the suppression of multiple oncogenic signaling pathways.
Induction of Cell Cycle Arrest and Apoptosis
A common mechanistic theme for many thieno-based anticancer compounds is the induction of cell cycle arrest, predominantly at the G2/M phase, and the subsequent triggering of apoptosis.[7][9] This is often a downstream consequence of the inhibition of key signaling pathways that regulate cell cycle progression and survival. For instance, thieno[2,3-b]pyridines have been shown to promote G2/M cell cycle arrest and apoptosis in prostate cancer cells.[9]
Experimental Protocols
This section provides a generalized overview of the key experimental methodologies employed in the synthesis and biological evaluation of thieno[2,3-b]pyrazine and related derivatives, based on protocols described in the literature.
General Synthetic Approaches
The synthesis of the thieno[2,3-b]pyrazine scaffold and its derivatives often involves multi-step reaction sequences.
Caption: Generalized synthetic workflow for thieno[2,3-b]pyrazine derivatives.
-
Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed C-N bond-forming reaction is a powerful tool for synthesizing 7-amino-substituted thieno[2,3-b]pyrazines.[2][3]
-
General Protocol: To a solution of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate and the desired amine in a suitable solvent (e.g., toluene, dioxane), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) are added. The reaction mixture is heated under an inert atmosphere until completion. After cooling, the mixture is worked up and the product is purified by column chromatography.[3]
-
-
Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction is employed to introduce alkyne moieties onto the thieno[2,3-b]pyrazine core.[1]
-
General Protocol: A mixture of a 7-halothieno[2,3-b]pyrazine derivative, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et3N) in a suitable solvent (e.g., THF) is heated under an inert atmosphere. Upon completion, the reaction is quenched, and the product is extracted and purified.[1]
-
In Vitro Antitumor Activity Assays
The cytotoxic and antiproliferative effects of the synthesized compounds are typically evaluated using cell-based assays.
Caption: Workflow for in vitro anticancer activity screening.
-
Sulforhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content.[1][2][3]
-
Protocol:
-
Adherent cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
The cells are then fixed with trichloroacetic acid (TCA).
-
After washing, the fixed cells are stained with SRB solution.
-
Unbound dye is removed by washing with acetic acid.
-
The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm).
-
The GI50 values are calculated from the dose-response curves.
-
-
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Cells are seeded in 96-well plates and treated with the test compounds.
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
IC50 values are determined from the resulting data.
-
-
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle.
-
Protocol:
-
Cells are treated with the test compound for a defined period.
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G1, S, and G2/M phases is quantified.[6]
-
-
Future Directions and Conclusion
The thieno[2,3-b]pyrazine scaffold and its related isomers represent a promising foundation for the development of novel anticancer therapeutics. The diverse mechanisms of action, including kinase inhibition, Hsp90 modulation, and induction of cell cycle arrest and apoptosis, underscore the versatility of this heterocyclic system. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds.
-
Target Deconvolution: To identify the specific molecular targets of the most active compounds.
-
In Vivo Efficacy Studies: To evaluate the antitumor activity of promising candidates in preclinical animal models.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of novel thieno[2,3-b]pyrazine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[2,3-b]pyrazin-7-amine: A Scaffolding Candidate for B-Raf Inhibition in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The serine/threonine-protein kinase B-Raf is a critical component of the Ras/Raf/MEK/ERK signaling pathway, a cascade frequently dysregulated in various human cancers. Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive kinase activity and uncontrolled cell proliferation, making it a prime target for therapeutic intervention. The thieno[2,3-b]pyrazine scaffold has emerged as a promising core structure for the development of potent and selective B-Raf inhibitors. This technical guide provides a comprehensive overview of Thieno[2,3-b]pyrazin-7-amine as a candidate for B-Raf inhibition, detailing its mechanism of action, relevant quantitative data for analogous compounds, extensive experimental protocols, and key signaling pathways. While specific inhibitory data for the parent compound, Thieno[2,3-b]pyrazin-7-amine, is not extensively available in public literature, patent filings and research on related derivatives strongly support its potential as a foundational molecule for novel B-Raf targeted therapies.[1][2][3]
The B-Raf Signaling Pathway and Its Role in Oncogenesis
The Ras/Raf/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a crucial signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.
In a regulated state, the binding of growth factors to receptor tyrosine kinases (RTKs) activates the small GTPase Ras. Activated Ras recruits Raf kinases to the cell membrane, leading to their dimerization and subsequent activation. B-Raf, a member of the Raf kinase family, then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate gene expression.
Oncogenic mutations in BRAF, most commonly the V600E mutation found in over 50% of melanomas, result in a constitutively active B-Raf monomer that signals independently of upstream Ras activation. This leads to persistent downstream signaling, driving uncontrolled cell division and tumor growth. Therefore, inhibiting the activity of mutant B-Raf is a validated strategy for cancer treatment.
References
- 1. US20130079341A1 - Thieno (2, 3b) pyrazine compounds as b-raf inhibitors - Google Patents [patents.google.com]
- 2. EP2576566B1 - Thieno(2,3b)pyrazine compounds as b-raf inhibitors - Google Patents [patents.google.com]
- 3. WO2011147764A1 - Thieno (2, 3b) pyrazine compounds as b - raf inhibitors - Google Patents [patents.google.com]
Unlocking the Potential: A Technical Guide to the Antiparasitic Properties of Thienopyrazines
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antiparasitic agents to combat widespread and devastating diseases such as malaria, leishmaniasis, and trypanosomiasis has driven extensive research into new chemical scaffolds. Among these, thienopyrazine derivatives have emerged as a promising class of compounds with potent and broad-spectrum antiparasitic activity. This technical guide provides a comprehensive overview of the current state of research into the antiparasitic properties of thienopyrazines, including a summary of their activity, detailed experimental protocols for their synthesis and evaluation, and an exploration of their potential mechanisms of action.
Quantitative Analysis of Antiparasitic Activity
Thienopyrazine and its related thienopyrimidine analogs have demonstrated significant efficacy against a variety of protozoan parasites. The following tables summarize the in vitro activity of selected compounds from the literature, providing a comparative overview of their potency and selectivity.
Table 1: Anti-Trypanosomal and Anti-Leishmanial Activity of Thienopyrimidine Derivatives
| Compound | Parasite Species | Assay Type | EC50 / IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| NEU-391 (3) | Trypanosoma brucei | Proliferation | 0.4 | > 10 (HepG2) | > 25 | [1] |
| 7t | Trypanosoma brucei | Proliferation | 0.22 | 9.6 (HepG2) | 43.6 | [1] |
| 7j | Trypanosoma brucei | Proliferation | 0.28 | 4.9 (HepG2) | 17.5 | [1] |
| 8h | Trypanosoma cruzi | Amastigote | 0.61 | > 50 (NIH3T3) | > 82 | [1] |
| 9a | Trypanosoma cruzi | Amastigote | 0.81 | > 50 (NIH3T3) | > 61.7 | [1] |
| 2f | Trypanosoma brucei | Promastigote | < 11 | Some toxicity observed | - | [2][3] |
| 5a | Trypanosoma brucei | Promastigote | < 11 | Some toxicity observed | - | [2][3] |
| - | Leishmania infantum | Promastigote | > 10 | - | - | [2][3] |
Table 2: Anti-Malarial Activity of Thienopyrimidine Derivatives
| Compound Series/Name | Plasmodium falciparum Strain(s) | Assay Type | IC50 Range (nM) | Cytotoxicity (CC50, µM) | Notes | Reference |
| Thieno[3,2-d]pyrimidin-4(3H)-ones | Chloroquine-sensitive & resistant | Erythrocytic stage | 35 - 800 | 15 - 50 (HepG2, CHO) | 40 derivatives showed good activity. | [4] |
| Gamhepathiopine | K1 (resistant) | Erythrocytic stage | 45 | - | Active against all developmental stages. | [5] |
| F4 | W2 (chloroquine-resistant) | Erythrocytic stage | 750 | Non-cytotoxic (A549, HeLa) | Tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidine derivative. | [7] |
| F16 | W2 (chloroquine-resistant) | Erythrocytic stage | 740 | Non-cytotoxic (A549, HeLa) | Tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidine derivative. | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of thienopyrazine derivatives and for the in vitro evaluation of their antiparasitic and cytotoxic activities.
Synthesis of Thienopyrimidine Derivatives
A common and versatile method for the synthesis of the thienopyrimidine core is the Gewald reaction, which is often followed by further modifications such as the Sonogashira coupling to introduce diversity.
Protocol 2.1.1: Synthesis of 2-Aminothiophene Precursors via Gewald Reaction
This protocol describes a general procedure for the synthesis of 2-aminothiophene-3-carbonitriles, which are key intermediates for building the thienopyrimidine scaffold.
Materials:
-
An appropriate ketone or aldehyde
-
An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, piperidine, or triethylamine)
-
Ethanol
Procedure:
-
To a solution of the ketone/aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent) in ethanol, add the basic catalyst (0.1-0.2 equivalents).
-
Add elemental sulfur (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Protocol 2.1.2: Synthesis of Alkynyl-Substituted Thienopyrimidines via Sonogashira Coupling
This protocol details the coupling of a halogenated thienopyrimidine with a terminal alkyne.
Materials:
-
Halogenated thienopyrimidine (e.g., 4-chloro-thieno[2,3-d]pyrimidine)
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the halogenated thienopyrimidine (1 equivalent), the terminal alkyne (1.1-1.5 equivalents), PdCl₂(PPh₃)₂ (0.02-0.05 equivalents), and CuI (0.05-0.1 equivalents) in the anhydrous solvent.
-
Add the base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60°C. Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired alkynyl-substituted thienopyrimidine.
In Vitro Antiparasitic Assays
Protocol 2.2.1: In Vitro Assay against Trypanosoma brucei Proliferation
Materials:
-
T. brucei bloodstream forms
-
HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Resazurin solution
-
Test compounds dissolved in DMSO
Procedure:
-
Seed T. brucei parasites in a 96-well plate at a density of 2 x 10³ cells/mL in HMI-9 medium.
-
Add serial dilutions of the test compounds to the wells. Include a no-drug control (DMSO vehicle) and a positive control (e.g., suramin).
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 72 hours.
-
Add resazurin solution to each well and incubate for an additional 4-6 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.
-
Calculate the EC50 values by plotting the percentage of parasite growth inhibition against the compound concentration.
Protocol 2.2.2: In Vitro Assay against Intracellular Leishmania infantum Amastigotes
Materials:
-
THP-1 human monocytic leukemia cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
L. infantum promastigotes and axenic amastigotes
-
96-well microtiter plates
-
Giemsa stain
-
Test compounds dissolved in DMSO
Procedure:
-
Differentiate THP-1 cells into macrophages by treating with PMA (e.g., 50 ng/mL) for 48-72 hours in a 96-well plate.
-
Infect the differentiated macrophages with L. infantum promastigotes at a macrophage-to-parasite ratio of approximately 1:10.
-
Incubate for 24 hours to allow for parasite internalization and transformation into amastigotes.
-
Remove the extracellular promastigotes by washing with fresh medium.
-
Add serial dilutions of the test compounds to the infected macrophages and incubate for 72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 values based on the reduction in the number of amastigotes compared to the untreated control.
Protocol 2.2.3: In Vitro Assay against Plasmodium falciparum Erythrocytic Stages
Materials:
-
Chloroquine-sensitive or -resistant strains of P. falciparum
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with human serum or Albumax
-
96-well microtiter plates
-
SYBR Green I dye
-
Test compounds dissolved in DMSO
Procedure:
-
Maintain asynchronous or synchronized (ring-stage) cultures of P. falciparum in human erythrocytes.
-
Prepare a parasite suspension with a starting parasitemia of ~0.5% and a hematocrit of 2%.
-
Dispense the parasite suspension into 96-well plates containing serial dilutions of the test compounds.
-
Incubate the plates for 72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence using a microplate reader.
-
Calculate the IC50 values by comparing the fluorescence in treated wells to that of untreated controls.
In Vitro Cytotoxicity Assay
Protocol 2.3.1: Cytotoxicity Assay using THP-1 Macrophages
Materials:
-
THP-1 human monocytic leukemia cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
PMA
-
96-well microtiter plates
-
Resazurin solution
-
Test compounds dissolved in DMSO
Procedure:
-
Differentiate THP-1 cells into macrophages with PMA as described in Protocol 2.2.2.
-
Add serial dilutions of the test compounds to the differentiated macrophages.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add resazurin solution and incubate for 4-6 hours.
-
Measure the fluorescence to determine cell viability.
-
Calculate the CC50 (50% cytotoxic concentration) values.
Potential Mechanisms of Action and Experimental Workflows
The precise molecular targets of most thienopyrazine derivatives are still under investigation. However, several studies have provided insights into their potential mechanisms of action.
Inhibition of Mitosis and Cytokinesis in Trypanosoma brucei
Some alkynyl-substituted thienopyrimidines have been shown to inhibit the proliferation of T. brucei by arresting the cell cycle and inhibiting mitosis and cytokinesis.[1] The cell cycle of trypanosomes is tightly regulated by a series of cyclin-dependent kinases (CRKs) and other protein kinases such as Aurora kinase. It is plausible that thienopyrazines exert their effect by targeting one or more of these essential kinases, leading to a disruption of the normal cell division process.
Caption: Proposed mechanism of action of thienopyrazines on the T. brucei cell cycle.
Inhibition of Cytochrome b in Plasmodium falciparum
For Plasmodium falciparum, a thienopyrimidinone derivative named gamhepathiopine has been shown to target the Qₒ site of cytochrome b, a key component of the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to parasite death.
Caption: Inhibition of the P. falciparum electron transport chain by a thienopyrimidinone.
General Experimental Workflow for Antiparasitic Drug Discovery
The discovery and development of new antiparasitic drugs from a chemical scaffold like thienopyrazine typically follows a multi-step workflow, from initial high-throughput screening to lead optimization and preclinical studies.
Caption: A generalized workflow for the discovery of thienopyrazine-based antiparasitic drugs.
Conclusion and Future Directions
Thienopyrazines represent a versatile and potent scaffold for the development of new antiparasitic drugs. Their demonstrated activity against a range of clinically significant parasites, coupled with the potential for diverse chemical modifications, makes them an attractive area for further research. Future efforts should focus on:
-
Expanding the chemical diversity of thienopyrazine libraries to improve potency and selectivity.
-
Elucidating the precise molecular targets and mechanisms of action to guide rational drug design and anticipate potential resistance mechanisms.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Conducting in vivo studies in relevant animal models to validate the therapeutic potential of promising candidates.
Through a concerted and multidisciplinary approach, the full therapeutic potential of thienopyrazines can be unlocked to provide new and effective treatments for parasitic diseases worldwide.
References
- 1. Distinct Roles of a Mitogen-Activated Protein Kinase in Cytokinesis between Different Life Cycle Forms of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aurora Kinase in Trypanosoma brucei Plays Distinctive Roles in Metaphase-Anaphase Transition and Cytokinetic Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. CRK9 contributes to regulation of mitosis and cytokinesis in the procyclic form of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of proteasome activity blocks cell cycle progression at specific phase boundaries in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulators of Trypanosoma brucei Cell Cycle Progression and Differentiation Identified Using a Kinome-Wide RNAi Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Inhibitors of Trypanosoma brucei by Phenotypic Screening of a Focused Protein Kinase Library - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Thieno[2,3-b]pyrazin-7-amine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening of analogs based on the thieno[2,3-b]pyrazine core, with a focus on their synthesis, biological evaluation, and potential mechanisms of action. The thieno[2,3-b]pyrazine scaffold is a significant heterocyclic structure that has garnered attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document summarizes key findings from published research, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in this area.
Data Presentation: Biological Activity of Thieno[2,3-b]pyrazine Analogs
The following table summarizes the in vitro anti-proliferative activity of various thieno[2,3-b]pyrazine analogs against a panel of human cancer cell lines. The data is primarily presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%.
| Compound ID | Substitution Pattern | Cell Line | GI50 (µM) | Reference |
| 2b | Methyl 7-[(2-methoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | AGS | >50 | [1] |
| CaCo-2 | >50 | [1] | ||
| MCF7 | >50 | [1] | ||
| NCI-H460 | >50 | [1] | ||
| 2d | Methyl 7-[(4-methoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | AGS | 11.0 | [1][2] |
| CaCo-2 | 12.0 | [1][2] | ||
| MCF7 | 15.0 | [1][2] | ||
| NCI-H460 | 13.0 | [1][2] | ||
| 2f | Methyl 7-[(3,4-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | AGS | 9.7 | [1] |
| CaCo-2 | 11.0 | [1] | ||
| MCF7 | 13.0 | [1] | ||
| NCI-H460 | 12.0 | [1] | ||
| 2g | Methyl 7-[(3,5-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | AGS | 7.8 | [1] |
| CaCo-2 | 9.8 | [1] | ||
| MCF7 | 11.0 | [1] | ||
| NCI-H460 | 10.0 | [1] | ||
| 2j | Methyl 7-[(3-fluorophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | AGS | >50 | [1] |
| CaCo-2 | >50 | [1] | ||
| MCF7 | >50 | [1] | ||
| NCI-H460 | >50 | [1] | ||
| 2k | Methyl 7-[(4-fluorophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | AGS | >50 | [1] |
| CaCo-2 | >50 | [1] | ||
| MCF7 | >50 | [1] | ||
| NCI-H460 | >50 | [1] | ||
| 2n | Methyl 7-[(4-cyanophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | AGS | >50 | [1] |
| CaCo-2 | >50 | [1] | ||
| MCF7 | >50 | [1] | ||
| NCI-H460 | >50 | [1] | ||
| 7c | 4-(4-fluorophenyl)-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide | HCT116 | < 1 | [3] |
| 7f | 4-(4-chlorophenyl)-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide | HCT116 | < 1 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of thieno[2,3-b]pyrazine analogs, as cited in the literature.
General Synthesis of Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates via Buchwald-Hartwig Cross-Coupling
A common method for the synthesis of 7-amino substituted thieno[2,3-b]pyrazines is the Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction.[1]
Starting Materials:
-
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1b)
-
Appropriate (hetero)arylamine
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane
Procedure:
-
A reaction tube is charged with methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1 eq), the corresponding (hetero)arylamine (1.1-1.5 eq), cesium carbonate (2 eq), Pd(OAc)2 (0.05 eq), and Xantphos (0.1 eq).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous 1,4-dioxane is added, and the tube is sealed.
-
The reaction mixture is heated at 100 °C for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and filtered through Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Cell Growth Inhibitory Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.[1][4]
Materials:
-
Human tumor cell lines (e.g., AGS, CaCo-2, MCF7, NCI-H460)
-
Complete culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
After incubation, the cells are fixed by gently adding cold TCA to a final concentration of 10% and incubating for 60 minutes at 4 °C.
-
The supernatant is discarded, and the plates are washed five times with water and air-dried.
-
SRB solution is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Unbound SRB is removed by washing five times with 1% acetic acid, and the plates are air-dried.
-
The bound stain is solubilized with Tris-base solution.
-
The absorbance is read on a microplate reader at a wavelength of 540 nm.
-
The GI50 value, the concentration of compound causing 50% inhibition of cell growth, is calculated.
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of compounds on the cell cycle distribution.[1][3]
Materials:
-
Human tumor cell lines
-
Propidium iodide (PI)
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, cold)
Procedure:
-
Cells are seeded and treated with the test compound for a specified time.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20 °C.
-
The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
Visualization of Pathways and Workflows
The following diagrams illustrate key concepts related to the screening and potential mechanism of action of thieno[2,3-b]pyrazine analogs.
Caption: A generalized workflow for the initial screening of Thieno[2,3-b]pyrazin-7-amine analogs.
Caption: A simplified diagram illustrating G2/M cell cycle arrest induced by certain thienopyrazine analogs.[3]
Caption: A potential mechanism of action via inhibition of the MAPK/ERK signaling pathway. Note: B-Raf inhibition has been associated with the related thieno[2,3-d]pyrimidine scaffold.[5]
References
- 1. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Stability and Degradation Profile of Thieno[2,3-b]pyrazin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and potential degradation profile of Thieno[2,3-b]pyrazin-7-amine, a heterocyclic amine of interest in pharmaceutical research. Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from forced degradation principles, the known chemistry of its constituent thiophene and pyrazine rings, and data on related heterocyclic compounds. It outlines potential degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress conditions. Detailed experimental protocols for conducting forced degradation studies and a foundational stability-indicating HPLC method are provided to guide researchers in assessing the intrinsic stability of Thieno[2,3-b]pyrazin-7-amine and developing robust analytical methods.
Introduction
Thieno[2,3-b]pyrazin-7-amine belongs to the family of thienopyrazines, a class of fused heterocyclic compounds that are scaffolds for various biologically active molecules, including kinase inhibitors and antitumor agents. A thorough understanding of a drug candidate's stability is paramount for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies, or stress testing, are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH). This guide serves as a resource for researchers to anticipate and investigate the degradation behavior of Thieno[2,3-b]pyrazin-7-amine.
Predicted Stability and Degradation Profile
Based on the chemical structure of Thieno[2,3-b]pyrazin-7-amine, which features a thiophene ring fused to a pyrazine ring with an amino substituent, several potential degradation pathways can be anticipated under various stress conditions. The electron-rich thiophene ring is susceptible to oxidation, while the pyrazine ring, a nitrogen-containing heterocycle, can also undergo oxidation. The amino group may be subject to hydrolysis or oxidative deamination.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals. For Thieno[2,3-b]pyrazin-7-amine, the C-N bond of the amine group could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, potentially leading to the formation of a hydroxylated analog. However, the aromatic nature of the heterocyclic system may confer some stability against hydrolysis.
Oxidative Degradation
The thiophene and pyrazine rings, as well as the amino group, are potential sites for oxidation.
-
Thiophene Ring Oxidation : The sulfur atom in the thiophene ring is prone to oxidation, which can lead to the formation of the corresponding S-oxide and subsequently the sulfone. Ring-opening of the thiophene moiety is also a possibility under strong oxidative stress.
-
Pyrazine Ring Oxidation : The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides.
-
Amino Group Oxidation : The primary amine group can be oxidized, potentially leading to nitroso or nitro derivatives, or even deamination. Studies on related thienopyridine compounds have shown susceptibility to oxidative dimerization.
Photolytic Degradation
Aromatic and heterocyclic compounds often exhibit photosensitivity. Exposure to UV or visible light could induce photochemical reactions, potentially leading to dimerization, oxidation, or ring cleavage. The extent of degradation will depend on the wavelength of light and the presence of photosensitizers.
Thermal Degradation
In the solid state and in solution, elevated temperatures can accelerate degradation reactions. For Thieno[2,3-b]pyrazin-7-amine, thermal stress may lead to decomposition, the nature of which would depend on the presence of other reactive species. In the absence of specific data, the thermal stability is expected to be influenced by the melting point and the overall molecular stability.
Quantitative Data from Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 5% | Thieno[2,3-b]pyrazin-7-ol |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | 8% | Thieno[2,3-b]pyrazin-7-ol |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 15% | Thieno[2,3-b]pyrazin-7-amine S-oxide, N-oxides |
| Photolytic | ICH Q1B exposure | - | - | 10% | Photodimers, oxidative products |
| Thermal (Solid) | Dry Heat | 48 h | 80 °C | <2% | - |
| Thermal (Solution) | In Water | 48 h | 80 °C | 3% | Minor hydrolytic products |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on Thieno[2,3-b]pyrazin-7-amine.
General Sample Preparation
A stock solution of Thieno[2,3-b]pyrazin-7-amine (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol, acetonitrile, or a mixture of organic solvent and water. This stock solution will be used for the subsequent stress studies.
Hydrolytic Degradation Protocol
-
Acid Hydrolysis :
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.2 M NaOH.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis :
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.2 M HCl.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
-
Oxidative Degradation Protocol
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
Photolytic Degradation Protocol
-
Expose a solution of Thieno[2,3-b]pyrazin-7-amine (e.g., 1 mg/mL in a suitable solvent) in a photochemically transparent container (e.g., quartz) to light as per ICH Q1B guidelines. This includes exposure to a cool white fluorescent lamp and a near-UV lamp with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After exposure, dilute the samples to a suitable concentration for HPLC analysis.
Thermal Degradation Protocol
-
Solid State :
-
Place a known amount of solid Thieno[2,3-b]pyrazin-7-amine in a controlled temperature chamber at 80°C for 48 hours.
-
After the specified time, dissolve the sample in a suitable solvent and dilute for HPLC analysis.
-
-
Solution State :
-
Prepare a solution of Thieno[2,3-b]pyrazin-7-amine in a suitable solvent (e.g., water or a buffer) and heat it at 80°C for 48 hours.
-
Cool the solution and dilute for HPLC analysis.
-
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. The following provides a starting point for method development:
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution is recommended to separate polar and non-polar degradation products.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program :
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength where Thieno[2,3-b]pyrazin-7-amine and its potential degradation products have significant absorbance (a UV scan of the parent compound should be performed to determine the optimal wavelength). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualization of Pathways and Workflows
Predicted Degradation Pathways
Caption: Predicted degradation pathways for Thieno[2,3-b]pyrazin-7-amine.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Conclusion
This technical guide provides a foundational understanding of the potential stability and degradation profile of Thieno[2,3-b]pyrazin-7-amine. While direct experimental data is currently limited, the outlined degradation pathways, based on the chemical nature of the molecule and related heterocyclic systems, offer a rational starting point for stability investigations. The detailed experimental protocols for forced degradation studies and the proposed stability-indicating HPLC method are intended to equip researchers with the necessary tools to rigorously evaluate the stability of this compound. Such studies are indispensable for advancing the development of Thieno[2,3-b]pyrazin-7-amine as a potential therapeutic agent and for ensuring the quality and safety of future drug products. Further experimental work is required to confirm these predicted pathways and to fully characterize the degradation products.
Methodological & Application
Application Note: A Representative Synthesis Protocol for Thieno[2,3-b]pyrazin-7-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thieno[2,3-b]pyrazines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as kinase inhibitors for anti-cancer therapy. This document outlines a representative multi-step laboratory protocol for the synthesis of Thieno[2,3-b]pyrazin-7-amine, a core scaffold for the development of novel therapeutic agents. The described pathway involves the formation of a 2,3-diaminothiophene precursor, followed by cyclocondensation to construct the pyrazine ring, and subsequent functionalization to introduce the target amine group.
Overall Synthetic Scheme
The synthesis of Thieno[2,3-b]pyrazin-7-amine can be envisioned through a four-step process, starting from a readily available thiophene precursor. This protocol first describes the formation of 2,3-diaminothiophene, which is then cyclized with glyoxal. The resulting thieno[2,3-b]pyrazine is subsequently halogenated and finally aminated to yield the target compound.
Caption: A representative four-step workflow for the synthesis of Thieno[2,3-b]pyrazin-7-amine.
Experimental Protocols
Step 1: Synthesis of 2,3-Diaminothiophene
This initial step focuses on creating the key diamine precursor. The synthesis starts with 2-nitro-3-bromothiophene, which is converted to the corresponding azide and then reduced.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Nitro-3-bromothiophene | C₄H₂BrNO₂S | 224.03 | 10.0 | 2.24 g |
| Sodium Azide | NaN₃ | 65.01 | 12.0 | 0.78 g |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | 50 mL |
| Palladium on Carbon (10%) | Pd/C | - | - | 0.20 g |
| Methanol | CH₃OH | 32.04 | - | 100 mL |
| Hydrogen Gas | H₂ | 2.02 | - | 1 atm (balloon) |
Protocol:
-
Azide Formation:
-
In a 100 mL round-bottom flask, dissolve 2-nitro-3-bromothiophene (10.0 mmol) in DMSO (50 mL).
-
Add sodium azide (12.0 mmol) to the solution.
-
Heat the mixture at 80°C for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-nitro-3-azidothiophene.
-
-
Reduction to Diamine:
-
Dissolve the crude 2-nitro-3-azidothiophene in methanol (100 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (0.20 g).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (1 atm, balloon) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude 2,3-diaminothiophene, which should be used immediately in the next step due to its instability.
-
Step 2: Synthesis of Thieno[2,3-b]pyrazine
The synthesized 2,3-diaminothiophene is cyclized with glyoxal to form the core heterocyclic structure.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2,3-Diaminothiophene | C₄H₆N₂S | 114.17 | 10.0 (crude) | ~1.14 g |
| Glyoxal (40% in H₂O) | C₂H₂O₂ | 58.04 | 11.0 | 1.60 mL |
| Ethanol | C₂H₅OH | 46.07 | - | 75 mL |
Protocol:
-
Dissolve the crude 2,3-diaminothiophene (approx. 10.0 mmol) in ethanol (75 mL) in a 250 mL round-bottom flask.
-
Add aqueous glyoxal (40%, 11.0 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure Thieno[2,3-b]pyrazine.
Step 3: Synthesis of 7-Bromothieno[2,3-b]pyrazine
The pyrazine ring is selectively brominated to introduce a handle for the final amination step.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Thieno[2,3-b]pyrazine | C₆H₄N₂S | 136.18 | 5.0 | 0.68 g |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 5.5 | 0.98 g |
| Carbon Tetrachloride | CCl₄ | 153.82 | - | 50 mL |
| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | catalytic | ~10 mg |
Protocol:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Thieno[2,3-b]pyrazine (5.0 mmol) in carbon tetrachloride (50 mL).
-
Add N-bromosuccinimide (5.5 mmol) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 7-Bromothieno[2,3-b]pyrazine.
Step 4: Synthesis of Thieno[2,3-b]pyrazin-7-amine
The final step involves the conversion of the bromo-intermediate to the target 7-amino compound.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 7-Bromothieno[2,3-b]pyrazine | C₆H₃BrN₂S | 215.07 | 3.0 | 0.65 g |
| Aqueous Ammonia (28-30%) | NH₃ | 17.03 | excess | 20 mL |
| Copper(I) Iodide | CuI | 190.45 | 0.3 | 57 mg |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 15 mL |
Protocol:
-
Combine 7-Bromothieno[2,3-b]pyrazine (3.0 mmol), copper(I) iodide (0.3 mmol), and 1,4-dioxane (15 mL) in a sealed pressure tube.
-
Add concentrated aqueous ammonia (20 mL).
-
Seal the tube and heat the mixture at 100-120°C for 12-24 hours.
-
After cooling to room temperature, carefully open the tube.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to afford the final product, Thieno[2,3-b]pyrazin-7-amine.
Summary of Results
The following table summarizes the expected outcomes for the synthesis of Thieno[2,3-b]pyrazin-7-amine. Yields are representative and may vary based on experimental conditions.
| Step | Product Name | Expected Yield (%) | Physical Appearance | M.P. (°C) |
| 1 | 2,3-Diaminothiophene | (used crude) | Dark oil/solid | N/A |
| 2 | Thieno[2,3-b]pyrazine | 60-75 | Yellow solid | 110-112 |
| 3 | 7-Bromothieno[2,3-b]pyrazine | 70-85 | Pale yellow solid | 135-137 |
| 4 | Thieno[2,3-b]pyrazin-7-amine | 50-65 | Off-white solid | >200 |
Chemical Reaction Pathway
The following diagram illustrates the chemical transformations occurring at each step of the synthesis.
Caption: Chemical transformations in the synthesis of Thieno[2,3-b]pyrazin-7-amine.
Disclaimer: This protocol is a representative guide and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. The stability and reactivity of intermediates should be considered, and all reactions should be monitored to ensure safe and successful execution.
Application Notes and Protocols: Sonogashira Coupling for the Synthesis of Thieno[2,3-b]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of thieno[2,3-b]pyrazine derivatives utilizing the Sonogashira coupling reaction. This methodology is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the thieno[2,3-b]pyrazine scaffold, including its role as a kinase inhibitor in cancer therapy.
Introduction
The thieno[2,3-b]pyrazine core structure is a key pharmacophore found in numerous compounds with potent biological activities.[1] These derivatives have been identified as inhibitors of critical signaling pathways involved in cell proliferation and growth, such as the B-Raf kinase pathway.[2] The Sonogashira coupling, a powerful cross-coupling reaction, offers an efficient and versatile method for the synthesis of these valuable compounds.[3][4][5] This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[3][4][5]
This document outlines the synthetic route for preparing various substituted thieno[2,3-b]pyrazine derivatives via a palladium/copper-catalyzed Sonogashira coupling of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with a range of terminal (hetero)arylalkynes.[1][2]
Experimental Workflow
The overall experimental workflow for the synthesis of thieno[2,3-b]pyrazine derivatives via Sonogashira coupling is depicted below.
Caption: General workflow for the Sonogashira coupling reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of methyl 7-(phenylethynyl)thieno[2,3-b]pyrazine-6-carboxylate as a representative example.[2]
Materials:
-
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Petroleum ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.025 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Add triethylamine (7.0 eq) to the reaction mixture.
-
Finally, add phenylacetylene (1.1 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 3-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure product.[2]
Quantitative Data Summary
The following table summarizes the yields of various thieno[2,3-b]pyrazine derivatives synthesized using the Sonogashira coupling protocol.
| Entry | Alkyne Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | Methyl 7-(phenylethynyl)thieno[2,3-b]pyrazine-6-carboxylate | 3.5 | 65 |
| 2 | 1-Ethynyl-4-fluorobenzene | Methyl 7-[(4-fluorophenyl)ethynyl]-thieno[2,3-b]pyrazine-6-carboxylate | 4 | 55 |
| 3 | 2-Ethynylpyridine | Methyl 7-(pyridin-2-ylethynyl)thieno[2,3-b]pyrazine-6-carboxylate | 5 | 50 |
| 4 | 3-Ethynylthiophene | Methyl 7-(thiophen-3-ylethynyl)thieno[2,3-b]pyrazine-6-carboxylate | 3.5 | - |
Data extracted from Martins et al., 2022.[2] Note: The yield for the reaction with 3-ethynylthiophene was not explicitly stated in the provided information.
Biological Relevance and Signaling Pathway
Thieno[2,3-b]pyrazine derivatives have been shown to exhibit significant anti-tumor activity by targeting key components of cellular signaling pathways.[2] For instance, they have been identified as inhibitors of B-Raf, a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the B-Raf kinase by thieno[2,3-b]pyrazine derivatives.
Conclusion
The Sonogashira coupling reaction is a highly effective method for the synthesis of a diverse library of thieno[2,3-b]pyrazine derivatives. The mild reaction conditions and tolerance of various functional groups make it a valuable tool for medicinal chemists and drug development professionals. The resulting compounds show promise as inhibitors of key signaling pathways implicated in cancer, warranting further investigation and development.
References
- 1. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-bromothieno[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in pharmaceuticals and functional organic materials. The thieno[2,3-b]pyrazine scaffold is of significant interest in drug discovery due to its diverse biological activities. The ability to functionalize the 7-position of this heterocyclic system via C-N bond formation opens up a vast chemical space for the generation of novel analogues with potentially enhanced therapeutic properties.
These application notes provide a detailed overview and experimental protocols for the successful Buchwald-Hartwig amination of 7-bromothieno[2,3-b]pyrazine with a variety of amine coupling partners. While specific data for the unsubstituted 7-bromothieno[2,3-b]pyrazine is limited in publicly available literature, extensive research on the closely related methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate offers a robust foundation for reaction optimization and execution. The conditions presented herein are adapted from these highly relevant studies and are expected to be broadly applicable.
Reaction Principle and Scope
The Buchwald-Hartwig amination of 7-bromothieno[2,3-b]pyrazine involves the palladium-catalyzed reaction between the heteroaryl bromide and a primary or secondary amine in the presence of a suitable base and a phosphine ligand. The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.
General Reaction Scheme:
The reaction is generally tolerant of a wide range of functional groups on both the amine and the heteroaryl partner, making it a versatile tool in complex molecule synthesis. The electronic and steric properties of the amine can influence the reaction efficiency, often requiring fine-tuning of the reaction conditions for optimal results.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of a substituted 7-bromothieno[2,3-b]pyrazine, which serve as a strong starting point for the unsubstituted analogue.
Table 1: Buchwald-Hartwig Amination of Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (5) | rac-BINAP (10) | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (5) | rac-BINAP (10) | Cs₂CO₃ | Toluene | 110 | 18 | 92 |
| 3 | 4-Fluoroaniline | Pd(OAc)₂ (5) | rac-BINAP (10) | Cs₂CO₃ | Toluene | 110 | 2 | 70[1] |
| 4 | 2-Aminopyridine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 65 |
| 5 | Morpholine | Pd(OAc)₂ (5) | rac-BINAP (10) | Cs₂CO₃ | Toluene | 110 | 18 | 78 |
| 6 | N-Methylaniline | Pd(OAc)₂ (5) | rac-BINAP (10) | Cs₂CO₃ | Toluene | 110 | 20 | 60 |
Data adapted from studies on methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate and are intended as a guide.
Experimental Protocols
Materials and Reagents:
-
7-bromothieno[2,3-b]pyrazine
-
Amine of choice
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) or 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
General Protocol for Buchwald-Hartwig Amination:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., rac-BINAP, 10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).
-
Addition of Reactants: Add 7-bromothieno[2,3-b]pyrazine (1.0 equivalent) and the corresponding amine (1.1-1.2 equivalents) to the flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) to the flask. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-amino-thieno[2,3-b]pyrazine derivative.
Note: The optimal catalyst, ligand, base, solvent, and temperature may vary depending on the specific amine used. It is recommended to perform small-scale optimization experiments for new substrates. For electron-rich or sterically hindered amines, more specialized ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) may provide better results.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for the reaction.
References
Application Note: Purification of Thieno[2,3-b]pyrazin-7-amine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thieno[2,3-b]pyrazin-7-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purines, making it a valuable scaffold for developing novel therapeutic agents.[1][2] Achieving high purity of this compound is critical for accurate biological evaluation and subsequent development. Column chromatography is a widely used and effective technique for the purification of organic compounds on a gram scale.[3] This application note provides a detailed protocol for the purification of Thieno[2,3-b]pyrazin-7-amine using silica gel column chromatography, addressing common challenges associated with the purification of amine-containing compounds.
The fundamental principle of column chromatography involves the separation of a mixture's components based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase.[4] For polar compounds like amines, which can interact strongly and sometimes irreversibly with the acidic silanol groups of a silica gel stationary phase, method optimization is key to achieving good separation and recovery.[5][6]
Data Presentation: Representative Purification Parameters
The following table summarizes typical quantitative data and parameters for the column chromatography purification of Thieno[2,3-b]pyrazin-7-amine and its derivatives, compiled from established methodologies for similar compounds.[7][8][9][10]
| Parameter | Value / Description | Reference |
| Stationary Phase | Silica Gel (e.g., 60 Å, 35-70 µm particle size) | [7] |
| Stationary Phase Mass | 20-50 times the mass of the crude sample. | [3] |
| Column Dimensions | Dependent on scale; a Pasteur pipet can be used for microscale (10-125 mg). | [11] |
| Sample Loading | Dry loading recommended for amines to improve resolution. | [5][11] |
| Mobile Phase (Eluent) | Gradient elution with a mixture of a non-polar and a polar solvent (e.g., Petroleum Ether/Ethyl Acetate or Hexane/Diethyl Ether). | [8][9] |
| Mobile Phase Modifier | 0.1-1% Triethylamine (Et₃N) added to the eluent to prevent peak tailing. | [5][6] |
| Example Gradient | Start with 100% Petroleum Ether, gradually increasing to 50% Ethyl Acetate in Petroleum Ether. | [7][8] |
| Elution Technique | Flash chromatography (using positive pressure) is recommended for faster and better separation. | [4][12] |
| Fraction Analysis | Thin-Layer Chromatography (TLC) with ninhydrin staining or UV visualization. | [7][13] |
Experimental Protocols
This section provides a detailed methodology for the purification of Thieno[2,3-b]pyrazin-7-amine.
Materials and Equipment
-
Stationary Phase: Silica gel (standard grade, e.g., 230-400 mesh).
-
Crude Sample: Synthesized Thieno[2,3-b]pyrazin-7-amine.
-
Solvents: HPLC-grade petroleum ether (or hexanes), ethyl acetate, diethyl ether, dichloromethane, and triethylamine (Et₃N).
-
Glassware: Chromatography column with a stopcock, round-bottom flasks, Erlenmeyer flasks, beakers, fraction collection tubes/vials.
-
Apparatus: Fume hood, rotary evaporator, TLC plates (silica gel), TLC tank, UV lamp.
-
Other: Cotton wool or glass wool, sand, Pasteur pipettes, pipet bulb for flash chromatography.[11]
Preparation of the Column (Wet Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[3] Add a thin layer (approx. 0.5 cm) of sand over the plug.
-
Clamp the column vertically in a fume hood. Close the stopcock.
-
Fill the column about halfway with the initial, least polar eluent (e.g., 100% petroleum ether containing 0.5% Et₃N).
-
In a separate beaker, weigh the required amount of silica gel (typically 30-50 times the weight of the crude sample).
-
Create a slurry by adding the initial eluent to the silica gel until it has a consistency that can be easily poured.
-
Stir the slurry to remove air bubbles and immediately pour it into the column.
-
Gently tap the side of the column to encourage even packing and dislodge any trapped air bubbles.
-
Open the stopcock to allow the solvent to drain, continuously adding more eluent to the top to prevent the silica bed from running dry. The solvent level must never drop below the top of the silica bed.[3]
-
Once the silica has settled into a stable bed, add a final protective layer of sand (approx. 0.5 cm) on top. Drain the solvent until it is just level with the top of the sand.[3]
Sample Preparation and Loading (Dry Loading Method)
The dry loading method is often preferred for compounds that are not readily soluble in the initial eluent or for basic compounds like amines to prevent streaking.[11][14]
-
Dissolve the crude Thieno[2,3-b]pyrazin-7-amine in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder as a uniform layer on top of the sand in the packed column.
-
Gently place another thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
Elution and Fraction Collection
-
Carefully add the initial, least polar eluent to the column.
-
Open the stopcock and begin collecting the eluate in fractions. For flash chromatography, apply gentle, steady pressure to the top of the column using a pipet bulb or air line to achieve a solvent flow rate of approximately 2 inches/minute.[4][11]
-
Gradually increase the polarity of the eluent according to a predetermined gradient (e.g., by slowly increasing the percentage of ethyl acetate in petroleum ether). This allows compounds to elute based on their polarity, with less polar impurities eluting first.[4]
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in labeled test tubes or vials.
Analysis of Fractions
-
Monitor the separation by spotting small aliquots from each fraction onto a TLC plate.
-
Develop the TLC plate using a solvent system that gives a good separation (Rf value of ~0.3-0.4 for the desired compound).[4]
-
Visualize the spots under a UV lamp and/or by staining (e.g., with ninhydrin, which is useful for primary amines).[13]
-
Combine the fractions that contain the pure Thieno[2,3-b]pyrazin-7-amine.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
Mandatory Visualizations
Caption: Workflow for the purification of Thieno[2,3-b]pyrazin-7-amine.
Caption: Key factors influencing column chromatography separation efficiency.
References
- 1. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. columbia.edu [columbia.edu]
- 5. rsc.org [rsc.org]
- 6. biotage.com [biotage.com]
- 7. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. TLC of aminoacids and short peptides [reachdevices.com]
- 14. Chromatography [chem.rochester.edu]
Application Note: Structural Elucidation of Thieno[2,3-b]pyrazin-7-amine using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural analysis of "Thieno[2,3-b]pyrazin-7-amine," a heterocyclic compound of interest in medicinal chemistry and drug discovery. The application note outlines the experimental procedures for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) analysis, along with predicted data based on the analysis of structurally related compounds. This guide is intended to assist researchers in the unambiguous identification and characterization of this and similar thienopyrazine derivatives.
Introduction
Thieno[2,3-b]pyrazin-7-amine is a nitrogen and sulfur-containing heterocyclic compound. The thienopyrazine scaffold is found in various biologically active molecules, making its derivatives, such as the 7-amino substituted analog, attractive for screening in drug discovery programs. Accurate structural confirmation is a critical step in the synthesis and biological evaluation of such compounds. This note details the application of 1D and 2D NMR spectroscopy and high-resolution mass spectrometry for the comprehensive structural elucidation of Thieno[2,3-b]pyrazin-7-amine.
Predicted Spectroscopic Data
Due to the limited availability of published experimental data for Thieno[2,3-b]pyrazin-7-amine, the following NMR and mass spectrometry data are predicted based on the analysis of similar thieno[2,3-b]pyrazine and other heterocyclic systems.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts for Thieno[2,3-b]pyrazin-7-amine are summarized in Table 1 . These predictions are based on the known effects of substituents on the chemical shifts of aromatic and heteroaromatic rings. The protons on the pyrazine ring are expected to appear at lower field due to the electron-withdrawing effect of the nitrogen atoms. The amino group protons are expected to be broad and their chemical shift can be solvent-dependent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Thieno[2,3-b]pyrazin-7-amine
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | CH | 8.0 - 8.3 | 140 - 145 |
| 3 | CH | 7.2 - 7.5 | 120 - 125 |
| 4a | C | - | 145 - 150 |
| 6 | CH | 6.5 - 6.8 | 110 - 115 |
| 7 | C-NH₂ | - | 155 - 160 |
| 7a | C | - | 125 - 130 |
| 8a | C | - | 150 - 155 |
| NH₂ | NH₂ | 5.0 - 7.0 (broad) | - |
Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent and concentration used.
Predicted Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion ([M+H]⁺). The predicted exact mass and major fragments are listed in Table 2 .
Table 2: Predicted High-Resolution Mass Spectrometry Data for Thieno[2,3-b]pyrazin-7-amine
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₆H₆N₃S⁺ | 152.0282 |
| [M-NH₂]⁺ | C₆H₄NS⁺ | 122.0064 |
| [M-HCN]⁺ | C₅H₄N₂S⁺ | 124.0122 |
Experimental Protocols
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of Thieno[2,3-b]pyrazin-7-amine.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
3.1.2. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:
-
Pulse program: zg30
-
Number of scans: 16-64
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
-
Acquire a ¹³C NMR spectrum. Typical parameters are:
-
Pulse program: zgpg30
-
Number of scans: 1024 or more, depending on sample concentration
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
-
(Optional but Recommended) Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm proton-proton and proton-carbon connectivities.
Mass Spectrometry
3.2.1. Sample Preparation
-
Prepare a stock solution of Thieno[2,3-b]pyrazin-7-amine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of a small amount of formic acid (0.1%) to promote protonation in positive ion mode.
3.2.2. Mass Spectrometry Data Acquisition (ESI-MS)
-
Set up the electrospray ionization source in positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature, and desolvation gas flow) to maximize the signal of the [M+H]⁺ ion.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the precursor ion ([M+H]⁺) using collision-induced dissociation (CID) to observe the characteristic fragment ions.
Visualization of Workflows
The following diagrams illustrate the logical workflows for the NMR and mass spectrometry analyses.
Caption: Workflow for NMR analysis of Thieno[2,3-b]pyrazin-7-amine.
Caption: Workflow for Mass Spectrometry analysis of Thieno[2,3-b]pyrazin-7-amine.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful approach for the unambiguous structural characterization of Thieno[2,3-b]pyrazin-7-amine. The detailed protocols and predicted data presented in this application note serve as a valuable resource for researchers working with this and related heterocyclic compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing research in medicinal chemistry and drug development.
Application Notes: B-Raf Kinase Inhibition Assay Using Thieno[2,3-b]pyrazin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-Raf serine/threonine kinase is a critical component of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.[1][2] This cascade plays a central role in regulating cellular processes such as proliferation, differentiation, and survival.[2][3] Dysregulation of the B-Raf pathway, often due to activating mutations, is a key driver in a significant percentage of human cancers, most notably in melanoma where the V600E mutation is prevalent.[2][4] This has made B-Raf a prime target for therapeutic intervention.
Thieno[2,3-b]pyrazine derivatives have emerged as a promising class of compounds with potential inhibitory activity against B-Raf kinase.[5][6] This document provides a detailed protocol for an in vitro B-Raf kinase inhibition assay using "Thieno[2,3-b]pyrazin-7-amine" as a representative compound from this class. The assay is designed to determine the inhibitory potency of the compound, typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Signaling Pathway
The B-Raf kinase is a central component of the MAPK/ERK signaling cascade. The pathway is typically initiated by the activation of a receptor tyrosine kinase (RTK) at the cell surface, which in turn activates the small GTPase RAS. Activated RAS recruits and activates RAF kinases, including B-Raf. B-Raf then phosphorylates and activates MEK1 and MEK2, which subsequently phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate gene expression, leading to various cellular responses. In many cancers, mutations in B-Raf, such as the V600E mutation, lead to constitutive activation of the kinase and downstream signaling, promoting uncontrolled cell growth and survival.[1][2][7]
Caption: B-Raf/MAPK Signaling Pathway and Inhibition.
Experimental Protocols
This section outlines a detailed methodology for a B-Raf kinase inhibition assay. A common and robust method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and an increase in luminescence indicates inhibition of the kinase.
Materials and Reagents
-
Enzyme: Recombinant human B-Raf (V600E mutant is recommended for studying targeted inhibitors).
-
Substrate: A suitable substrate for B-Raf, such as inactive MEK1 protein.
-
Test Compound: Thieno[2,3-b]pyrazin-7-amine, dissolved in an appropriate solvent (e.g., DMSO).
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, and DTT.
-
Detection Reagent: A luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Positive Control Inhibitor: A known B-Raf inhibitor (e.g., Vemurafenib).
-
Negative Control: The solvent used to dissolve the test compound (e.g., DMSO).
Experimental Workflow
The following diagram illustrates the general workflow for the B-Raf kinase inhibition assay.
Caption: B-Raf Kinase Inhibition Assay Workflow.
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare the 1x Kinase Assay Buffer.
-
Prepare a stock solution of ATP at a concentration of 500 µM in 1x Kinase Assay Buffer.
-
Prepare a working solution of B-Raf enzyme in 1x Kinase Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized to yield a robust signal.
-
Prepare a working solution of the MEK1 substrate in 1x Kinase Assay Buffer.
-
-
Preparation of Test Compound and Controls:
-
Prepare a stock solution of "Thieno[2,3-b]pyrazin-7-amine" in 100% DMSO.
-
Perform a serial dilution of the test compound in 100% DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Prepare solutions for the positive control (e.g., Vemurafenib) and negative control (DMSO).
-
-
Assay Procedure (96-well format):
-
To the appropriate wells of a white, opaque 96-well plate, add 5 µL of the serially diluted "Thieno[2,3-b]pyrazin-7-amine", positive control, or negative control (DMSO).
-
Add 20 µL of the B-Raf enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the kinase reaction master mix containing the MEK1 substrate and ATP.
-
Initiate the kinase reaction by adding 25 µL of the master mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
After the incubation, add 50 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate the plate for an additional 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Data Presentation
The raw data (luminescence units) should be collected and processed to determine the percent inhibition for each concentration of the test compound. The results can be summarized in a table as shown below.
Table 1: Inhibition of B-Raf Kinase by Thieno[2,3-b]pyrazin-7-amine
| Concentration (µM) | Average Luminescence | % Inhibition |
| 100 | ||
| 33.3 | ||
| 11.1 | ||
| 3.70 | ||
| 1.23 | ||
| 0.41 | ||
| 0.14 | ||
| 0.05 | ||
| 0.02 | ||
| 0.00 | ||
| Positive Control (e.g., 10 µM Vemurafenib) | ||
| Negative Control (DMSO) |
Calculation of % Inhibition:
% Inhibition = 100 * (Luminescenceinhibitor - Luminescencemin) / (Luminescencemax - Luminescencemin)
Where:
-
Luminescenceinhibitor is the luminescence in the presence of the test compound.
-
Luminescencemin is the luminescence of the positive control (maximum inhibition).
-
Luminescencemax is the luminescence of the negative control (no inhibition).
The IC50 value is then determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 2: IC50 Values for B-Raf Inhibition
| Compound | IC50 (µM) |
| Thieno[2,3-b]pyrazin-7-amine | [Calculated Value] |
| Vemurafenib (Reference) | [Known Value] |
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory activity of "Thieno[2,3-b]pyrazin-7-amine" against B-Raf kinase. The described luminescence-based assay is a robust and high-throughput method suitable for screening and characterizing potential B-Raf inhibitors. The provided templates for data presentation will aid in the clear and concise reporting of experimental results. Researchers should optimize the assay conditions, particularly enzyme and ATP concentrations, to ensure reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 4. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2011147764A1 - Thieno (2, 3b) pyrazine compounds as b - raf inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of Thienopyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrazine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities, including potent antitumor properties.[1] These compounds have been investigated for their ability to inhibit cancer cell growth and proliferation, with some derivatives showing promising activity against various human tumor cell lines at low concentrations.[2] The mechanism of their cytotoxic action often involves the induction of programmed cell death (apoptosis) and interference with the cell cycle.[3][4]
These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of novel thienopyrazine compounds. Standardized cell-based assays are detailed to enable researchers to assess a compound's effect on cell viability and elucidate potential mechanisms of cell death. The provided methodologies are essential for the early stages of drug discovery and development, offering critical insights into a compound's therapeutic potential and toxicity profile.
Data Presentation: Cytotoxicity of Thienopyrazine and Related Derivatives
The following table summarizes the cytotoxic activity of various thienopyrazine and structurally related thieno[2,3-b]pyridine derivatives against a panel of human cancer cell lines. The data is presented as GI₅₀ (Growth Inhibition 50) or IC₅₀ (Inhibitory Concentration 50) values, which represent the concentration of the compound required to inhibit cell growth or viability by 50%.
| Compound ID | Cell Line | Cancer Type | GI₅₀ / IC₅₀ (µM) | Reference |
| Thieno[2,3-b]pyrazines | ||||
| Compound 2f | CaCo-2 | Colorectal Adenocarcinoma | < 5 | [2] |
| MCF-7 | Breast Carcinoma | < 5 | [2] | |
| AGS | Gastric Adenocarcinoma | < 10 | [2] | |
| HeLa | Cervical Carcinoma | < 10 | [2] | |
| NCI-H460 | Non-Small-Cell Lung Carcinoma | < 10 | [2] | |
| DGG200064 (7c) | HCT116 | Colorectal Carcinoma | 0.012 | [4] |
| Compound 2g | AGS | Gastric Adenocarcinoma | 7.8 | [5] |
| Thieno[2,3-b]pyridines | ||||
| Compound 1 | MDA-MB-231 | Breast Adenocarcinoma | 2.082 (48h) | [6] |
| MCF-7 | Breast Adenocarcinoma | 2.053 (48h) | [6] | |
| Compound 3b | CCRF-CEM | Acute Lymphoblastic Leukemia | 2.580 | [7] |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 4.486 | [7] | |
| Compound 6i | HSC3 | Head and Neck Cancer | 10.8 | [8] |
| T47D | Breast Cancer | 11.7 | [8] | |
| RKO | Colorectal Cancer | 12.4 | [8] | |
| MCF7 | Breast Cancer | 16.4 | [8] | |
| Compound 6a | HSC3 | Head and Neck Cancer | 14.5 | [8] |
| RKO | Colorectal Cancer | 24.4 | [8] | |
| DJ160 | PC3 | Prostate Cancer | 0.0465 | [3] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Thienopyrazine compound of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the thienopyrazine compound in complete culture medium. A vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions should also be prepared.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage.
Materials:
-
Thienopyrazine compound of interest
-
Complete cell culture medium
-
Cells in culture
-
96-well flat-bottom sterile microplates
-
Commercial LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).
-
Include the following controls on each plate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.
-
Vehicle control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the test compounds.
-
Medium background: Medium only, without cells.
-
-
-
Collection of Supernatant:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of the stop solution (from the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.
-
-
Data Analysis:
-
Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.
-
Subtract the medium background absorbance from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] x 100
-
-
Mandatory Visualizations
Caption: Experimental workflow for cytotoxicity assessment.
Signaling Pathways
Studies on thienopyrazine and related compounds have indicated that their cytotoxic effects can be mediated through the induction of apoptosis and cell cycle arrest.[3][4][9]
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Its deregulation is a hallmark of cancer. Some thienopyrazine derivatives have been shown to induce apoptosis in cancer cells.[9] The intrinsic (mitochondrial) pathway is a common mechanism for chemotherapy-induced apoptosis.
Caption: Intrinsic apoptosis signaling pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, some thienopyrazine derivatives can inhibit cancer cell proliferation by causing cell cycle arrest, particularly at the G2/M phase.[4] This prevents cells from entering mitosis, ultimately leading to cell death.
Caption: G2/M cell cycle arrest mechanism.
References
- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vitro Antitumor Activity of Thieno[2,3-b]pyrazin-7-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the in vitro antitumor potential of novel "Thieno[2,3-b]pyrazin-7-amine" derivatives. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Thieno[2,3-b]pyrazine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy. Their structural similarity to purines allows them to interact with various biological targets, notably protein kinases, which are often dysregulated in cancer. This document outlines standard methodologies to assess the cytotoxic and mechanistic effects of newly synthesized Thieno[2,3-b]pyrazin-7-amine derivatives in cancer cell lines.
Data Presentation: In Vitro Antitumor Activity
The antitumor activity of Thieno[2,3-b]pyrazin-7-amine and related derivatives is typically quantified by their growth inhibitory or cytotoxic effects on various cancer cell lines. The following tables summarize the reported 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values for representative compounds from related thieno[2,3-b]pyrazine and thieno[2,3-d]pyrimidine series.
Table 1: Growth Inhibitory (GI₅₀) Concentrations of Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate Derivatives [1][2]
| Compound | R Group | AGS (Gastric) GI₅₀ (µM) | CaCo-2 (Colorectal) GI₅₀ (µM) | MCF-7 (Breast) GI₅₀ (µM) | NCI-H460 (Lung) GI₅₀ (µM) |
| 2b | 2-OMeC₆H₄ | 9.8 | >40 | >40 | >40 |
| 2f | 3,4-diOMeC₆H₃ | 9.2 | 9.9 | >40 | >40 |
| 2g | 3,5-diOMeC₆H₃ | 7.8 | >40 | >40 | >40 |
Table 2: Inhibitory Concentration (IC₅₀) of Thieno[2,3-d]pyrimidine Derivatives [3][4]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Compound 8 | MCF-7 (Breast) | 4.132 ± 0.5 |
| Compound 8 | HepG-2 (Liver) | 3.3 ± 0.90 |
| Compound 5 | MCF-7 (Breast) | 7.301 ± 4.5 |
| Compound 5 | HepG-2 (Liver) | 5.3 ± 1.6 |
| Thienopyrimidine Derivative | HepG-2 (Liver) | 8.001 ± 0.0445 |
Table 3: VEGFR-2 Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives [5]
| Compound | VEGFR-2 IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) |
| 17f | 0.23 ± 0.03 | 2.80 ± 0.16 | 4.10 ± 0.45 |
| Sorafenib (Control) | 0.23 ± 0.04 | - | - |
Experimental Protocols
Detailed protocols for the essential in vitro assays are provided below.
Cell Viability and Cytotoxicity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6][7][8][9][10]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Thieno[2,3-b]pyrazin-7-amine derivatives (dissolved in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plates on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ values.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution based on DNA content.[11][12][13][14]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
RNase A solution (e.g., 100 µg/mL)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI staining solution to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of PI by cells with compromised membranes.[15][16][17]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect 1-5 x 10⁵ cells following treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Visualization of Workflows and Signaling Pathways
Experimental and Logical Workflows
Caption: Workflow for evaluating thieno[2,3-b]pyrazin-7-amine derivatives.
Signaling Pathways
Many thienopyrimidine and thienopyrazine derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation and survival.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[18][19][20][21][22] Inhibition of VEGFR-2 can block tumor angiogenesis and subsequent growth.
Caption: Inhibition of VEGFR-2 signaling by thieno[2,3-b]pyrazin-7-amine derivatives.
EGFR/HER2 Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their overexpression or mutation can lead to uncontrolled cell growth and proliferation.[23][24][25][26][27]
Caption: EGFR/HER2 pathway inhibition by thieno[2,3-b]pyrazin-7-amine derivatives.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and metabolism. It is a central component of the PI3K/Akt pathway and is frequently hyperactivated in cancer.[28][29][30][31][32]
Caption: mTOR signaling inhibition by thieno[2,3-b]pyrazin-7-amine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biomedscidirect.com [biomedscidirect.com]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 19. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key [oncohemakey.com]
- 31. encyclopedia.pub [encyclopedia.pub]
- 32. onclive.com [onclive.com]
Application Notes and Protocols: Enhancing the Solubility of Thieno[2,3-b]pyrazin-7-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-b]pyrazine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2][3][4] Analogs of this core structure have shown potential as inhibitors of various kinases, including serine/threonine kinase 4 (IRAK4) and B-Raf, making them attractive candidates for the development of novel therapeutics, particularly in oncology.[1] However, a common challenge in the development of potent, small molecule inhibitors is their often-low aqueous solubility. Poor solubility can lead to low bioavailability, hindering preclinical and clinical development.[5][6]
These application notes provide a comprehensive guide for developing analogs of "Thieno[2,3-b]pyrazin-7-amine" with improved aqueous solubility. We will cover rational design strategies, synthetic protocols for analog generation, and robust methods for solubility assessment.
Strategies for Improving Solubility
The aqueous solubility of a compound is influenced by a delicate balance between its lipophilicity and the strength of its crystal lattice.[6] To enhance the solubility of Thieno[2,3-b]pyrazin-7-amine analogs, the following strategies can be employed:
-
Introduction of Polar Functional Groups: Incorporating polar groups such as hydroxyls, amines, and amides can increase a molecule's affinity for water.[7]
-
Reduction of Lipophilicity: Decreasing the overall hydrophobicity of a molecule by removing or replacing lipophilic moieties can improve aqueous solubility.[7]
-
Disruption of Crystal Packing: Introducing conformational flexibility or non-planar substituents can disrupt the intermolecular forces in the solid state, leading to a lower melting point and often, higher solubility.[5][6]
-
Ionizable Groups and Salt Formation: The introduction of acidic or basic centers allows for the formation of salts, which are generally more soluble than the neutral form of the compound.[7]
A general workflow for the development and screening of novel analogs is depicted below.
Experimental Protocols
General Synthesis of Thieno[2,3-b]pyrazin-7-amine Analogs
A versatile method for generating a library of analogs is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of a variety of substituents at the 7-position of the thieno[2,3-b]pyrazine core.
Materials:
-
7-Bromo-thieno[2,3-b]pyrazine
-
A diverse library of primary and secondary amines
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography system)
Protocol:
-
To an oven-dried reaction vessel, add 7-bromo-thieno[2,3-b]pyrazine (1.0 eq), the desired amine (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd2(dba)3 (0.05 eq) and anhydrous 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Thieno[2,3-b]pyrazin-7-amine analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Thermodynamic Solubility Measurement (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[8]
Materials:
-
Synthesized Thieno[2,3-b]pyrazin-7-amine analogs
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvent (e.g., DMSO), if necessary for stock solution preparation
-
Thermostated shaker incubator
-
Microcentrifuge
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Accurately weigh an excess amount of the test compound (e.g., 1-2 mg) into a glass vial.
-
Add a known volume of pre-warmed (37 °C) PBS (pH 7.4) to the vial.
-
Securely cap the vial and place it in a shaker incubator set to 37 °C.
-
Shake the mixture at a constant speed for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the incubation period.[9]
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the solubility of the compound in µg/mL or µM based on the concentration determined from the HPLC analysis and the dilution factor.
Data Presentation
The following tables present hypothetical data for a series of Thieno[2,3-b]pyrazin-7-amine analogs designed to improve solubility.
Table 1: Physicochemical Properties of Thieno[2,3-b]pyrazin-7-amine Analogs
| Compound ID | R-Group | Molecular Weight ( g/mol ) | cLogP |
| TP-00 | -H | 151.19 | 1.5 |
| TP-01 | -CH2CH2OH | 195.24 | 1.2 |
| TP-02 | -CH2CH2OCH3 | 209.27 | 1.6 |
| TP-03 | -(CH2)3N(CH3)2 | 236.34 | 2.1 |
| TP-04 | -Morpholine | 236.30 | 1.3 |
| TP-05 | -Piperazine | 235.31 | 1.1 |
Table 2: Aqueous Solubility of Thieno[2,3-b]pyrazin-7-amine Analogs
| Compound ID | Thermodynamic Solubility in PBS (pH 7.4) at 37°C (µg/mL) | Fold Improvement over TP-00 |
| TP-00 | 5 | - |
| TP-01 | 50 | 10 |
| TP-02 | 25 | 5 |
| TP-03 | 150 | 30 |
| TP-04 | 250 | 50 |
| TP-05 | 300 | 60 |
Structure-Solubility Relationships and Lead Optimization
The data presented in Tables 1 and 2 illustrate the impact of structural modifications on the aqueous solubility of the Thieno[2,3-b]pyrazin-7-amine core. The introduction of polar, flexible side chains containing hydroxyl (TP-01) and ether (TP-02) functionalities led to a moderate increase in solubility. More significant improvements were observed with the incorporation of basic amine moieties. The dimethylaminopropyl group (TP-03) and particularly the cyclic amines, morpholine (TP-04) and piperazine (TP-05), resulted in a substantial enhancement of aqueous solubility. This is likely due to a combination of increased polarity and the ability of these groups to be protonated at physiological pH.[5]
This structure-solubility relationship (SSR) data can guide the next round of analog design. For instance, further exploration of heterocyclic substituents or the incorporation of multiple hydrogen bond donors and acceptors could lead to even greater solubility enhancements.
Signaling Pathway Context
Many thienopyrazine derivatives have been investigated as kinase inhibitors. The diagram below illustrates a simplified, representative kinase signaling pathway that is often implicated in cancer. Analogs of Thieno[2,3-b]pyrazin-7-amine could potentially act as inhibitors at various points in such a cascade, for example, by targeting a specific kinase like "Target Kinase."
Conclusion
Improving the aqueous solubility of lead compounds is a critical step in the drug discovery process. By employing rational design strategies, efficient synthetic methodologies, and accurate solubility assessment techniques, it is possible to develop analogs of Thieno[2,3-b]pyrazin-7-amine with significantly enhanced solubility. The protocols and data presented herein provide a framework for researchers to systematically address solubility challenges and advance promising therapeutic candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Application Notes and Protocols: Thieno[2,3-b]pyrazin-7-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyrazine scaffold is a heterocyclic ring system that has garnered significant interest in medicinal chemistry. Its structural similarity to purine bases makes it a privileged scaffold for designing molecules that can interact with a wide range of biological targets. This document provides an overview of the applications of 7-amino substituted thieno[2,3-b]pyrazines, with a focus on their synthesis, biological evaluation, and potential as therapeutic agents, particularly in oncology.
Application Notes
The primary application of thieno[2,3-b]pyrazin-7-amine derivatives in recent medicinal chemistry research has been in the development of novel anticancer agents. These compounds have demonstrated significant antiproliferative activity against various human tumor cell lines. Furthermore, the broader class of thieno-fused pyrazines and pyrimidines has shown promise as inhibitors of protein kinases, which are crucial targets in cancer and other diseases.
Anticancer Activity
Derivatives of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate have been synthesized and evaluated for their ability to inhibit the growth of several human cancer cell lines. The synthesis is typically achieved through a Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction.[1][2] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the (hetero)aryl ring significantly influence the cytotoxic potency.
Another series of derivatives, 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamides, has been investigated for therapeutic effects on colon cancer. These compounds were found to induce G2/M cell cycle arrest, leading to the inhibition of cancer cell growth.[3]
Kinase Inhibition
While specific studies focusing solely on Thieno[2,3-b]pyrazin-7-amine as a kinase inhibitor are not extensively detailed in the provided results, the closely related thienopyrimidine and thienopyridine scaffolds are well-established as potent kinase inhibitors.[4][5][6] These related compounds have been shown to target key kinases involved in oncogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Glycogen Synthase Kinase 3β (GSK-3β).[4][5][6][7] This suggests that the thieno[2,3-b]pyrazine core could serve as a valuable scaffold for the design of novel kinase inhibitors.
Antiparasitic Activity
Some derivatives of thieno[2,3-b]pyrazine have also been evaluated for their antiparasitic activity against Trypanosoma brucei and Leishmania infantum. While some compounds exhibited activity with IC50 values below 11 µM, they also showed some level of cytotoxicity, indicating a need for further optimization to improve selectivity.[8]
Quantitative Data Summary
Table 1: Antiproliferative Activity of Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates
| Compound | Substituent (on arylamino ring) | GI₅₀ (µM) - AGS (Gastric) | GI₅₀ (µM) - CaCo-2 (Colorectal) | GI₅₀ (µM) - MCF-7 (Breast) | GI₅₀ (µM) - NCI-H460 (Lung) |
| 2a | Phenyl | > 50 | > 50 | > 50 | > 50 |
| 2c | 3-Methoxyphenyl | 11.0 | > 50 | > 50 | > 50 |
| 2d | 4-Methoxyphenyl | > 50 | 9.0 | > 50 | > 50 |
| 2g | 3,5-Dimethoxyphenyl | 7.8 | > 50 | > 50 | > 50 |
| 2j | 3-Fluorophenyl | > 50 | > 50 | > 50 | > 50 |
| 2k | 4-Fluorophenyl | > 50 | 11.0 | > 50 | > 50 |
| 2n | 4-Cyanophenyl | > 50 | > 50 | > 50 | > 50 |
Data extracted from studies on various synthesized compounds. The table presents a selection of derivatives to illustrate structure-activity relationships.[2]
Table 2: Antiproliferative Activity of 4-Phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide Derivatives
| Compound | R¹ | R² | R³ | GI₅₀ (nM) - HCT116 | GI₅₀ (nM) - SW620 | GI₅₀ (nM) - COLO205 |
| 7c | H | OMe | H | 100 | 100 | 100 |
| 7f | H | OEt | 2-F | 100 | 100 | 100 |
Data represents selected compounds with high potency against colon cancer cell lines.[3]
Visualizations
Caption: General synthetic scheme for Thieno[2,3-b]pyrazin-7-amine derivatives.
Caption: Workflow for evaluating the anticancer potential of novel compounds.
Caption: Conceptual model of a Thieno[2,3-b]pyrazine derivative inhibiting an RTK pathway.
Experimental Protocols
Protocol 1: General Synthesis of Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates via Buchwald-Hartwig Cross-Coupling[1][2]
Materials:
-
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1.0 equiv)
-
Appropriate (hetero)arylamine (1.1-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
Xantphos (0.1 equiv)
-
Caesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, the corresponding (hetero)arylamine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous toluene (or dioxane) via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure product.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay[2][8]
Materials:
-
Human tumor cell lines (e.g., AGS, CaCo-2, MCF-7, NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Add various concentrations of the test compounds (typically in a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 48 hours.
-
Cell Fixation: Gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% TCA to each well and incubate at 4 °C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration. Determine the GI₅₀ (concentration causing 50% growth inhibition) value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry[2]
Materials:
-
Cancer cell line of interest (e.g., AGS)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its GI₅₀ concentration (and other relevant concentrations) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, detach them using trypsin-EDTA, and combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20 °C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at 37 °C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thieno[2,3-b]pyrazin-7-amine and Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of "Thieno[2,3-b]pyrazin-7-amine" and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Buchwald-Hartwig amination reaction to synthesize a 7-amino substituted thieno[2,3-b]pyrazine is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions for the synthesis of 7-amino substituted thieno[2,3-b]pyrazines can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Possible Causes & Solutions:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. Different electronic characteristics of the substrates (amine and halide) may require different catalytic systems.[1][2]
-
Recommendation: Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂). The optimal ligand is often bulky and electron-rich.
-
-
Base Strength and Solubility: The base plays a crucial role in the catalytic cycle. Its strength and solubility can significantly impact the reaction rate and yield.
-
Recommendation: Common bases for this reaction include NaOtBu, K₂CO₃, and Cs₂CO₃. If your base has low solubility in the reaction solvent, consider using a different base or a solvent system that improves its solubility.
-
-
Solvent Choice: The polarity and boiling point of the solvent can influence the reaction kinetics and the stability of the catalyst.
-
Recommendation: Toluene, dioxane, and DMF are commonly used solvents. If you observe catalyst decomposition (e.g., formation of palladium black), a less polar or lower boiling point solvent might be beneficial.
-
-
Reaction Temperature and Time: Sub-optimal temperature or reaction time can lead to incomplete conversion.
-
Recommendation: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a moderate increase in temperature might be necessary. However, excessively high temperatures can lead to catalyst decomposition and side product formation.
-
-
Quality of Reagents: Impurities in starting materials (amine, halide), solvent, or base can poison the catalyst.
-
Recommendation: Ensure all reagents are pure and the solvent is anhydrous and degassed. Impurities such as water and oxygen can deactivate the palladium catalyst.
-
Troubleshooting Workflow for Low-Yield Buchwald-Hartwig Amination
Below is a DOT script representing a logical workflow for troubleshooting low yields in the Buchwald-Hartwig amination for synthesizing Thieno[2,3-b]pyrazin-7-amine derivatives.
FAQ 2: I am observing significant side product formation in my Sonogashira coupling reaction to produce a 7-alkynyl thieno[2,3-b]pyrazine derivative. How can I minimize these byproducts?
The Sonogashira reaction, while powerful for forming C-C bonds, can be prone to side reactions, primarily the homocoupling of the terminal alkyne (Glaser coupling).
Common Side Products and Mitigation Strategies:
-
Alkyne Dimerization (Homocoupling): This is the most common side reaction.
-
Recommendation: The formation of the alkyne dimer can be reduced by using specific reaction conditions, such as employing a Pd/Cu catalytic system with Et₃N as the base in DMF.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative homocoupling.
-
-
Dehalogenation of the Aryl Halide: This can occur, especially at higher temperatures.
-
Recommendation: Use the mildest effective reaction temperature and monitor the reaction progress closely to avoid prolonged heating after the reaction is complete.
-
-
Catalyst Decomposition: The palladium catalyst can decompose, leading to lower activity and the formation of byproducts.
-
Recommendation: Ensure proper degassing of the solvent and use of an inert atmosphere. The choice of ligand can also stabilize the catalyst.
-
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol is a general representation based on literature procedures for the synthesis of methyl 7-[(arylamino)]thieno[2,3-b]pyrazine-6-carboxylates.[1]
Materials:
-
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate
-
Aryl amine (1.1 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
NaOtBu (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried reaction vessel, add methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, the aryl amine, and NaOtBu.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous, degassed toluene.
-
Add the catalyst solution to the reaction vessel.
-
Heat the reaction mixture at 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Influence of Reaction Conditions on Yield
The following table summarizes the impact of different reaction conditions on the yield of various 7-substituted thieno[2,3-b]pyrazine derivatives as reported in the literature.
| Product | Coupling Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 7-((2-nitrophenyl)amino)thieno[2,3-b]pyrazine-6-carboxylate | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 3 | 60 | [1] |
| Methyl 7-((2-methoxyphenyl)amino)thieno[2,3-b]pyrazine-6-carboxylate | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4 | 65 | [1] |
| Methyl 7-((3-methoxyphenyl)amino)thieno[2,3-b]pyrazine-6-carboxylate | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 80 | [1] |
| Methyl 7-(phenylethynyl)thieno[2,3-b]pyrazine-6-carboxylate | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 3.5 | 65 | [3] |
| Methyl 7-((4-methoxyphenyl)ethynyl)thieno[2,3-b]pyrazine-6-carboxylate | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4 | 75 | [3] |
| Methyl 7-(pyridin-2-ylethynyl)thieno[2,3-b]pyrazine-6-carboxylate | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 5 | 50 | [3] |
Logical Relationship Diagram: Factors Affecting Yield
The DOT script below illustrates the key relationships between experimental parameters and the final yield in the synthesis of Thieno[2,3-b]pyrazin-7-amine derivatives.
References
Technical Support Center: Sonogashira Coupling of Brominated Thienopyrazines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side products and issues encountered during the Sonogashira coupling of brominated thienopyrazines.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Sonogashira coupling of brominated thienopyrazines, and what causes it?
A1: The most prevalent side product is the homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling, which results in the formation of a symmetrical 1,3-diyne dimer.[1][2] This undesired reaction consumes the alkyne starting material, thereby reducing the yield of the desired cross-coupled product. The primary causes for this side reaction are the presence of oxygen and the copper(I) co-catalyst, which can promote the oxidative coupling of the copper acetylide intermediate.[2][3]
Q2: How can I minimize or prevent alkyne homocoupling?
A2: Several strategies can be employed to suppress the formation of homocoupling byproducts:
-
Implement Copper-Free Conditions: The most effective method to prevent Glaser coupling is to use a copper-free Sonogashira protocol.[2][4] Numerous modern methods have been developed that avoid the use of a copper co-catalyst altogether.[5][6]
-
Ensure an Inert Atmosphere: If using a traditional copper-catalyzed system, it is crucial to rigorously exclude oxygen from the reaction mixture. This can be achieved by using standard Schlenk line techniques or by working in a glovebox. Running the reaction under an inert gas like argon or nitrogen is essential.[2]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.[2]
-
Optimize Reaction Parameters: The choice of palladium catalyst, ligand, base, and solvent can significantly influence the reaction outcome. Screening different combinations may be necessary to find the optimal conditions for your specific substrates.[2]
Q3: Besides homocoupling, are there other side products I should be aware of?
A3: Yes, other side reactions can occur, particularly with complex heteroaromatic systems like thienopyrazines:
-
Hydrodehalogenation: This side reaction involves the replacement of the bromine atom on the thienopyrazine ring with a hydrogen atom. This can be more prevalent with certain catalysts and reaction conditions, especially at elevated temperatures. One study noted this phenomenon in reactions involving polyhalogenated aromatic hydrocarbons.[7]
-
Oligomerization/Polymerization: For slower Sonogashira reactions, intermediates may undergo side reactions such as oligomerization, leading to the formation of polymeric materials and a lower yield of the desired product.[8]
-
Phosphine Ligand Oxidation: The phosphine ligands used to stabilize the palladium catalyst can be susceptible to oxidation, especially if oxygen is not rigorously excluded. This can lead to the formation of phosphine oxides and a decrease in catalyst activity.[5]
Q4: Can the choice of palladium catalyst and ligand affect the formation of side products?
A4: Absolutely. The ligand on the palladium catalyst plays a critical role. Bulky and electron-rich phosphine ligands can often favor the desired cross-coupling pathway over side reactions.[2][9] For instance, using bulky ligands can promote the dissociation of the active palladium catalyst, which can be beneficial.[9] However, the optimal ligand is often substrate-dependent, and some screening may be necessary.[2]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the Sonogashira coupling of brominated thienopyrazines.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product, significant amount of alkyne homocoupling byproduct. | 1. Presence of oxygen in the reaction. 2. Copper-catalyzed side reaction (Glaser coupling). | 1. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents. 2. Switch to a copper-free Sonogashira protocol. 3. Add the terminal alkyne slowly to the reaction mixture. |
| Formation of a de-brominated thienopyrazine byproduct. | Hydrodehalogenation side reaction. | 1. Lower the reaction temperature. 2. Screen different palladium catalysts and ligands. 3. Use a milder base. |
| Reaction is sluggish or does not go to completion. | 1. Inactive catalyst. 2. Poor choice of solvent or base. 3. Sterically hindered substrates. | 1. Use a fresh, high-quality palladium catalyst and ligand. Ensure phosphine ligands have not been oxidized. 2. Screen different solvents (e.g., THF, DMF, toluene) and bases (e.g., triethylamine, diisopropylamine, cesium carbonate). 3. Increase the reaction temperature or use a more active catalyst system (e.g., one with bulky, electron-rich ligands). |
| Formation of insoluble, polymeric material. | Oligomerization of reaction intermediates. | 1. Try to accelerate the reaction rate by increasing the temperature or catalyst loading. 2. Consider a different solvent that may better solubilize intermediates. |
Experimental Protocols
General Protocol for Copper-Free Sonogashira Coupling
This protocol is designed to minimize the formation of alkyne homocoupling byproducts.
-
Reagent Preparation: Ensure all solvents are anhydrous and have been thoroughly degassed. The brominated thienopyrazine, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the brominated thienopyrazine (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction Execution: Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC/MS, or LC/MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[2]
Visual Guides
Caption: General mechanism of the Sonogashira coupling reaction.
Caption: Formation of the Glaser homocoupling side product.
Caption: A troubleshooting workflow for Sonogashira coupling.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Thienopyrazines
Welcome to the technical support center for the optimization of Buchwald-Hartwig amination reactions for thienopyrazine substrates. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guidance and frequently asked questions to overcome common challenges in the synthesis of aminated thienopyrazines.
Troubleshooting Guide
The Buchwald-Hartwig amination of thienopyrazines can be challenging due to the electron-rich nature of the heterocyclic core and the potential for catalyst inhibition by the sulfur and nitrogen atoms. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Catalyst Inactivation: The sulfur and/or nitrogen atoms of the thienopyrazine can coordinate to the palladium center, leading to catalyst poisoning.[1] 2. Inactive Catalyst System: The chosen palladium precursor, ligand, or base may not be suitable for the specific thienopyrazine substrate. 3. Poor Solubility: Reactants or the base may not be sufficiently soluble in the chosen solvent. | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, or BrettPhos) to shield the metal center and promote reductive elimination.[2] 2. Catalyst Choice: Use pre-formed palladium catalysts or newer generation catalyst systems that are more resistant to poisoning.[3][4] 3. Solvent Screening: Test a range of solvents such as toluene, dioxane, or THF.[5] In some cases, a co-solvent may improve solubility. |
| Formation of Side Products | 1. Hydrodehalogenation: Reductive removal of the halide from the thienopyrazine starting material. 2. Homocoupling: Formation of bi-thienopyrazine or bi-aryl species. 3. Ring Opening/Degradation: The thienopyrazine ring may be unstable under harsh basic conditions. | 1. Base Selection: Use a weaker base (e.g., Cs₂CO₃, K₃PO₄) which can be effective for heteroaromatic substrates.[6][7] Stronger bases like NaOtBu can sometimes lead to degradation. 2. Temperature Control: Lower the reaction temperature and extend the reaction time. 3. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxidative side reactions. |
| Inconsistent Yields | 1. Variability in Reagent Quality: Purity of the thienopyrazine halide, amine, solvent, and base can significantly impact the reaction outcome. 2. Trace Water or Oxygen: The catalytic cycle is sensitive to moisture and air. | 1. Reagent Purification: Purify starting materials and ensure solvents are anhydrous and degassed. 2. Strict Anhydrous/Anaerobic Conditions: Dry all glassware thoroughly and use Schlenk line techniques or a glovebox for reaction setup. |
| Difficulty with Specific Amines | 1. Sterically Hindered Amines: Bulky amines may react slowly. 2. Electron-Deficient Amines: Less nucleophilic amines can be challenging coupling partners. 3. Primary Amines: Can sometimes undergo double arylation. | 1. Ligand Optimization: For hindered amines, more sterically demanding ligands may be required. 2. Forcing Conditions: For electron-deficient amines, higher temperatures and longer reaction times may be necessary. 3. Stoichiometry Control: For primary amines, carefully control the stoichiometry of the amine to the aryl halide to minimize double arylation. |
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor and ligand combination is a good starting point for the Buchwald-Hartwig amination of a bromo-thienopyrazine?
A1: A reliable starting point for the amination of heteroaryl halides is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as [Pd(allyl)Cl]₂ with a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos.[6][7] These ligands have been shown to be effective for a wide range of challenging substrates, including electron-rich heterocycles.
Q2: What is the best base to use for thienopyrazine substrates?
A2: The choice of base is critical and substrate-dependent. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can sometimes lead to the degradation of sensitive heterocyclic rings. For thienopyrazines and related heterocycles, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often a better initial choice as they are generally milder and have been used successfully with aminothiophenes and other heterocycles.[6][7]
Q3: My reaction is not going to completion, even with a reliable catalyst system. What should I try next?
A3: If you are experiencing incomplete conversion, consider the following:
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Increase Catalyst Loading: While typically 1-2 mol% of palladium is used, increasing the loading to 3-5 mol% can sometimes drive the reaction to completion, especially if slow catalyst deactivation is occurring.
-
Elevate the Temperature: Buchwald-Hartwig reactions are often run at elevated temperatures (80-110 °C). If your reaction is sluggish at a lower temperature, carefully increasing the temperature may improve the rate and conversion.
-
Screen Solvents: A change in solvent can have a dramatic effect on the reaction. Toluene and 1,4-dioxane are common choices, but THF or other ethereal solvents might be more effective for your specific substrate combination.[5]
Q4: I am observing significant hydrodehalogenation of my thienopyrazine starting material. How can I minimize this side reaction?
A4: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides. To minimize it:
-
Use a Weaker Base: As mentioned, switching from a strong alkoxide base to a carbonate or phosphate base can reduce the rate of this side reaction.
-
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different bulky phosphine ligands may identify one that favors the desired C-N bond formation.
-
Lower Reaction Temperature: This can often slow down the rate of hydrodehalogenation relative to the amination reaction.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Halogenated Thienopyrazine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Halogenated thienopyrazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the halogenated thienopyrazine, amine, base, palladium precatalyst, and phosphine ligand.
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Efficient Pd-catalyzed amination reactions for heterocycle functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar [semanticscholar.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Addressing poor aqueous solubility of "Thieno[2,3-b]pyrazin-7-amine" derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of "Thieno[2,3-b]pyrazin-7-amine" derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my "Thieno[2,3-b]pyrazin-7-amine" derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of "Thieno[2,3-b]pyrazin-7-amine" derivatives is often attributed to their rigid, planar heterocyclic structure, which can lead to strong crystal lattice energy. This high lattice energy requires more energy to break down the crystal structure for dissolution in water. Furthermore, many derivatives in this class are lipophilic, favoring dissolution in non-polar organic solvents over aqueous media.
Q2: What is the first troubleshooting step when encountering a solubility issue with a new derivative?
A2: The initial and most critical step is to determine the compound's baseline solubility in various relevant media. This includes common organic solvents like dimethyl sulfoxide (DMSO) and ethanol, as well as aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0). This preliminary screening will inform the preparation of stock solutions and guide the selection of appropriate solubilization strategies. For many of these derivatives, a high-concentration stock solution is first prepared in DMSO, which is then serially diluted into the aqueous experimental medium for kinetic solubility assessment.[1][2][3]
Q3: Can adjusting the pH of the aqueous medium improve the solubility of my compound?
A3: Yes, for derivatives of "Thieno[2,3-b]pyrazin-7-amine" that contain ionizable functional groups, modifying the pH of the solution can significantly enhance solubility. For instance, a derivative with a basic amine group will become protonated and more soluble in an acidic buffer. Conversely, an acidic functional group will be deprotonated and more soluble in a basic buffer. Determining the pKa of your compound is essential to predict how pH will influence its charge and, consequently, its aqueous solubility.
Q4: What are some common formulation strategies to enhance the aqueous solubility of these derivatives?
A4: Several formulation strategies can be employed to improve the solubility of poorly water-soluble drugs.[4][5] These can be broadly categorized as follows:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.[6][7][8][9]
-
Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at the solid state can enhance wettability and dissolution.[4][5][10][11][12] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
-
-
Chemical Modifications:
-
Prodrugs: Chemical modification of the derivative to create a more soluble prodrug that converts to the active form in vivo.
-
Salt Formation: For derivatives with ionizable groups, forming a salt can significantly increase aqueous solubility.
-
-
Use of Excipients:
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the drug, effectively shielding the lipophilic parts of the molecule and increasing its aqueous solubility.[13][14][15][16][17]
-
Troubleshooting Guide
This guide provides a structured approach to troubleshooting and improving the aqueous solubility of your "Thieno[2,3-b]pyrazin-7-amine" derivatives.
Problem: Compound precipitates out of solution during in vitro assays.
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Solution 1: Re-evaluate Compound Concentration and Assay Conditions
If the compound has some inherent solubility, you may be exceeding its limit in your assay.
-
Action: Determine the kinetic and thermodynamic solubility of your compound (see Experimental Protocols section).
-
Action: If the solubility is low but measurable, consider lowering the final compound concentration in your assay.
-
Action: If your assay allows, consider the addition of a small percentage of a co-solvent like DMSO (typically ≤ 1%). However, be mindful that co-solvents can impact biological assays.
Solution 2: Employ a Solubility Enhancement Technique
If the intrinsic solubility is too low for your experimental needs, a formulation approach is necessary.
-
Action: Based on the physicochemical properties of your derivative, select an appropriate solubility enhancement technique. The table below provides a starting point.
-
Action: Prepare the formulation (e.g., nanosuspension, solid dispersion, or cyclodextrin complex) following the detailed protocols provided.
-
Action: Characterize the formulation and re-measure the aqueous solubility to confirm the improvement.
Quantitative Data Summary
The following tables present illustrative aqueous solubility data for a series of hypothetical "Thieno[2,3-b]pyrazin-7-amine" derivatives and the impact of various solubilization techniques. This data is based on trends observed for structurally related heterocyclic compounds and should be used as a guide for experimental design.[7]
Table 1: Baseline Aqueous Solubility of Hypothetical "Thieno[2,3-b]pyrazin-7-amine" Derivatives
| Compound ID | Substitution Pattern | Molecular Weight ( g/mol ) | LogP (Calculated) | Thermodynamic Solubility (µg/mL at pH 7.4) |
| TPA-001 | Unsubstituted | 151.19 | 1.8 | 5.2 |
| TPA-002 | 2-Chloro | 185.64 | 2.5 | 1.8 |
| TPA-003 | 2-Methyl | 165.22 | 2.1 | 3.5 |
| TPA-004 | 2-Methoxy | 181.22 | 1.7 | 8.1 |
| TPA-005 | 2-(Morpholin-4-yl) | 236.29 | 1.2 | 150.7 |
Table 2: Improvement of Aqueous Solubility of TPA-002 Using Various Formulation Techniques
| Formulation Technique | Carrier/Excipient | Drug:Carrier Ratio (w/w) | Resulting Aqueous Solubility (µg/mL at pH 7.4) | Fold Increase |
| Nanosuspension | HPMC/Tween 80 | 1:0.1 | 45.3 | ~25x |
| Solid Dispersion | PVP K30 | 1:5 | 112.8 | ~63x |
| Solid Dispersion | PEG 4000 | 1:5 | 89.1 | ~50x |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin | 1:10 | 256.4 | ~142x |
Experimental Protocols
Kinetic Aqueous Solubility Assay
This method is a high-throughput approach to estimate solubility and is suitable for early-stage drug discovery.[2][18]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS, pH 7.4) in a clear 96-well plate. This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[16]
Workflow for Kinetic Solubility Assay
Caption: Workflow for the kinetic solubility assay.
Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)
This "gold standard" method measures the equilibrium solubility and is often used in later stages of drug development.[1][3][19]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Preparation of a Nanosuspension by Wet Milling
This protocol is a common top-down approach for producing nanosuspensions.[6][9]
Methodology:
-
Preparation of Suspension: Prepare a pre-suspension of the "Thieno[2,3-b]pyrazin-7-amine" derivative (e.g., 1% w/v) in an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 0.5% HPMC and 0.2% Tween 80).
-
Milling: Add the pre-suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to a milling chamber.
-
High-Energy Milling: Mill the suspension at high speed for a defined period (e.g., 1-6 hours). The milling process should be conducted in a temperature-controlled manner to prevent overheating.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the resulting nanosuspension for particle size distribution (e.g., by dynamic light scattering), zeta potential, and drug content.
Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally stable compounds.[10][11][12]
Methodology:
-
Dissolution: Dissolve the "Thieno[2,3-b]pyrazin-7-amine" derivative and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol) in the desired ratio (e.g., 1:5 w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be performed at a controlled temperature (e.g., 40-60°C).
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.
-
Characterization: Characterize the solid dispersion for its amorphous or crystalline nature (e.g., by XRD or DSC) and determine its dissolution profile.
Preparation of a Cyclodextrin Inclusion Complex by Kneading
This is a simple and cost-effective method for preparing cyclodextrin complexes.[13][15]
Methodology:
-
Wetting the Cyclodextrin: Place the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar and add a small amount of a water-alcohol mixture (e.g., 50:50 v/v water:ethanol) to form a paste.
-
Incorporation of the Drug: Gradually add the "Thieno[2,3-b]pyrazin-7-amine" derivative to the paste while continuously triturating with a pestle.
-
Kneading: Knead the mixture for a specified period (e.g., 45-60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, XRD, or NMR spectroscopy.
Signaling Pathway
"Thieno[2,3-b]pyrazine" and its related thienopyrimidine scaffolds have been investigated as inhibitors of various protein kinases, with a notable focus on the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5][8][17]
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-b]pyrazin-7-amine | C6H5N3S | CID 12299130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieno(2,3-b)pyridine | C7H5NS | CID 289928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thieno[2,3-b]pyridine-2-carboxamide | C8H6N2OS | CID 69365189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 16. Thieno[2,3-b]pyridin-3-amine | C7H6N2S | CID 289923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieno(2,3-b)pyrazine | C6H4N2S | CID 12299126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Purification of Thieno[2,3-b]pyrazin-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude "Thieno[2,3-b]pyrazin-7-amine". The following information is based on established purification methodologies for structurally related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude Thieno[2,3-b]pyrazin-7-amine?
A1: The primary methods for purifying Thieno[2,3-b]pyrazin-7-amine and related compounds are recrystallization and column chromatography. The choice of method depends on the nature of the impurities, the quantity of the crude product, and the desired final purity.
Q2: How do I choose an appropriate solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the crude product sparingly at room temperature but have high solubility at its boiling point. Additionally, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. Based on literature for similar compounds, solvents like Dimethylformamide (DMF) and dioxane have been used for recrystallization.[1] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific crude material.
Q3: What stationary and mobile phases are suitable for column chromatography of Thieno[2,3-b]pyrazin-7-amine?
A3: For column chromatography of thieno[2,3-b]pyrazine derivatives, silica gel is a commonly used stationary phase.[2][3] The mobile phase is typically a gradient of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (such as diethyl ether or ethyl acetate).[2][3][4] The optimal solvent gradient will depend on the polarity of the impurities present in your crude sample.
Q4: My purified product still shows impurities by TLC/NMR. What should I do?
A4: If impurities persist after initial purification, a secondary purification step using a different technique is advisable. For instance, if you initially performed recrystallization, follow up with column chromatography. The orthogonality of the techniques (separation based on different physical properties) can effectively remove stubborn impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Thieno[2,3-b]pyrazin-7-amine.
Issue 1: Oiling Out During Recrystallization
Problem: The compound separates as an oil rather than forming crystals upon cooling during recrystallization.
Possible Causes & Solutions:
| Cause | Solution |
| High concentration of impurities | Pretreat the crude material with activated charcoal to remove colored and resinous impurities before recrystallization. |
| Solution is too concentrated | Add more solvent to the hot solution to ensure the compound does not become supersaturated too quickly upon cooling. |
| Cooling rate is too fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be beneficial. |
| Inappropriate solvent | The boiling point of the solvent may be higher than the melting point of the solute. Re-evaluate your choice of solvent. |
Issue 2: Poor Separation in Column Chromatography
Problem: The compound and impurities elute together from the column, resulting in poor separation.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect mobile phase polarity | If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it elutes too slowly (low Rf), increase the polarity. A typical starting point for thieno[2,3-b]pyrazine derivatives is a mixture of ether and petroleum ether.[2] |
| Column overloading | The amount of crude material is too high for the column size. As a general rule, use a silica gel weight of at least 50 times the weight of the crude product. |
| Cracks or channels in the column packing | Ensure the silica gel is packed uniformly without any air gaps. |
| Sample band is too wide | Dissolve the crude product in a minimal amount of the mobile phase or a low-boiling point solvent before loading it onto the column to ensure a narrow starting band. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude "Thieno[2,3-b]pyrazin-7-amine". Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is not suitable. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature. For related compounds, DMF and dioxane have been reported as effective recrystallization solvents.[1]
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography Protocol
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into a vertical glass column and allow the solvent to drain until it is level with the top of the silica gel. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude "Thieno[2,3-b]pyrazin-7-amine" in a minimal amount of the mobile phase or a volatile solvent. Carefully apply the solution to the top of the silica gel.
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Elution: Begin eluting with the mobile phase. For similar compounds, a gradient of ether in petroleum ether has been used.[2][4] For instance, start with 10% ether in petroleum ether and gradually increase the proportion of ether.
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Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Solvent Systems for Purification of Thieno[2,3-b]pyrazine Derivatives
| Compound Type | Purification Method | Solvent/Eluent System | Reference |
| 7-(aryl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine | Recrystallization | DMF | [1] |
| 3-amino-6-(aryl)thieno[2,3-b]pyridine-2-carbonitrile | Recrystallization | Dioxane | [1] |
| Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate | Column Chromatography | 30% Ether / 70% Petroleum Ether | [2] |
| Methyl 7-(phenylamino)thieno[2,3-b]pyrazine-6-carboxylate | Column Chromatography | 40% Ether / Petroleum Ether | [2] |
| Methyl 7-[(2-fluorophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate | Column Chromatography | Gradient up to 10% Ether / Petroleum Ether | [3] |
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting guide for recrystallization issues.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing palladium catalyst deactivation in thienopyrazine synthesis
A comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and prevent palladium catalyst deactivation in thienopyrazine synthesis.
This guide provides practical solutions to common issues encountered during palladium-catalyzed cross-coupling reactions for the synthesis of thienopyrazine derivatives. The question-and-answer format is designed to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction for thienopyrazine synthesis failing or giving low yields?
A1: Low or no yield in palladium-catalyzed reactions involving thienopyrazines is a common issue, often stemming from catalyst deactivation. The thienopyrazine core contains both sulfur and nitrogen atoms, which can act as poisons to the palladium catalyst.[1] These heteroatoms can coordinate strongly to the palladium center, blocking active sites and inhibiting the catalytic cycle.[1]
Q2: What are the primary mechanisms of palladium catalyst deactivation in the context of thienopyrazine synthesis?
A2: The two primary deactivation pathways are:
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Catalyst Poisoning: The lone pairs of electrons on the sulfur and nitrogen atoms within the thienopyrazine ring can bind strongly to the palladium catalyst. This coordination can be irreversible and renders the catalyst inactive.[1]
-
Formation of Palladium Black: Under certain conditions, the Pd(0) catalyst can aggregate to form catalytically inactive palladium black. This is often observed as a black precipitate in the reaction mixture.
Q3: How can I prevent or minimize catalyst deactivation when working with thienopyrazines?
A3: Several strategies can be employed:
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Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. These ligands can shield the palladium center, preventing strong coordination with the heteroatoms of the thienopyrazine ring and stabilizing the active catalytic species. Examples of effective ligands include those from the Buchwald and Hartwig research groups.
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Catalyst Choice: Utilizing pre-formed, stable palladium precatalysts can be more effective than generating the active catalyst in situ.
-
Reaction Conditions: Careful optimization of the base, solvent, and temperature is critical. For instance, weaker bases may be required to avoid side reactions, and anhydrous, degassed solvents are essential to prevent catalyst oxidation.
-
Inert Atmosphere: Rigorously maintaining an inert atmosphere (e.g., using argon or nitrogen) is vital to prevent oxygen from degrading the catalyst.
Troubleshooting Guide
Problem 1: My Suzuki-Miyaura coupling of a halothienopyrazine with a boronic acid is not proceeding to completion.
-
Possible Cause: Catalyst poisoning by the thienopyrazine substrate.
-
Solution:
-
Switch to a more robust ligand: Employ bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands have been shown to be effective in couplings involving heteroaromatic substrates.
-
Use a pre-catalyst: Instead of Pd(OAc)₂, try using a palladacycle precatalyst which can generate the active Pd(0) species more efficiently.
-
Optimize the base: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can significantly influence the reaction outcome.
-
Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Moisture can lead to catalyst deactivation and protodeboronation of the boronic acid.
-
Problem 2: I am observing the formation of a black precipitate (palladium black) in my Buchwald-Hartwig amination of an amino-thienopyrazine.
-
Possible Cause: Catalyst aggregation and decomposition.
-
Solution:
-
Increase ligand-to-palladium ratio: A slightly higher ratio of ligand to palladium can help stabilize the catalytic species and prevent aggregation.
-
Lower the reaction temperature: High temperatures can accelerate catalyst decomposition. If the reaction is sluggish at lower temperatures, consider a more active catalyst system rather than increasing the heat.
-
Change the solvent: The choice of solvent can impact catalyst stability. Toluene and dioxane are commonly used and can be effective.
-
Problem 3: My reaction is sensitive to the specific batch of thienopyrazine starting material.
-
Possible Cause: Impurities in the starting material are poisoning the catalyst.
-
Solution:
-
Purify the starting material: Recrystallize or perform column chromatography on the thienopyrazine substrate to remove any impurities.
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Pre-treat reagents: Ensure all reagents, including the base and any additives, are of high purity.
-
Quantitative Data Summary
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of 2,5-diiodopyrazine, a related nitrogen-containing heterocycle, which can provide a starting point for optimization in thienopyrazine synthesis.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | [2] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [2] |
Note: "Good" and "High" yields are as reported in the cited literature, suggesting successful reactions without specifying the exact percentage in the abstract.[2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halothienopyrazine:
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the halothienopyrazine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
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Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-1.5 equiv relative to palladium).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
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Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A simplified diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Caption: A diagram illustrating palladium catalyst deactivation through coordination with a thienopyrazine molecule.
Caption: A troubleshooting workflow for addressing low yields in thienopyrazine synthesis.
References
Technical Support Center: Buchwald-Hartwig Amination of Thienopyrazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of thienopyrazine cores. Our aim is to help you diagnose and resolve common issues, leading to successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities observed in the Buchwald-Hartwig amination of thienopyrazines?
A1: The primary impurities can be categorized into three main groups:
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Process-Related Impurities: These originate from the starting materials and reagents themselves. They include residual starting thienopyrazine, unreacted amine, and catalyst-derived impurities.
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Reaction-Related Impurities (Byproducts): These are formed through side reactions during the amination process. Common byproducts include hydrodehalogenated thienopyrazine, homocoupled bi-thienopyrazine dimers, and products from ligand degradation (e.g., phosphine oxides).
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Degradation Impurities: These can form if the desired product is unstable under the reaction or workup conditions.
Q2: Why is hydrodehalogenation a significant side reaction with thienopyrazine substrates?
A2: Thienopyrazines are electron-deficient heterocyclic systems. This electronic nature can influence the catalytic cycle of the Buchwald-Hartwig amination. The hydrodehalogenation side reaction, where the halide on the thienopyrazine is replaced by a hydrogen atom, can be promoted by several factors. One potential pathway involves β-hydride elimination from a palladium-amide intermediate, which is a known side reaction in Buchwald-Hartwig aminations.[1][2][3][4] The specific electronic properties of thienopyrazines may facilitate this undesired pathway.
Q3: How can I minimize the formation of homocoupled bi-thienopyrazine dimers?
A3: Homocoupling of the thienopyrazine starting material to form a bi-thienopyrazine dimer is another potential side reaction.[5] This can occur through a competing catalytic cycle. To minimize this, ensure a highly active catalyst system that favors the desired C-N bond formation. Screening of ligands and careful control of reaction temperature can help to suppress this side reaction.
Q4: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A4: Regulatory agencies have strict limits on the amount of residual palladium in APIs due to its potential toxicity. For instance, the European Agency for the Evaluation of Medicinal Products (EMEA) has set a limit for the platinum group metals (which includes palladium) at less than 5 ppm.[1] Therefore, effective removal of palladium is a critical step in the synthesis of pharmaceutical candidates.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a pre-catalyst for more reliable generation of the active catalytic species.[6] - Ensure the palladium source and ligand are of high purity and have been stored correctly. - Perform the reaction under a strict inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.[7] |
| Sub-optimal Ligand Choice | - The choice of phosphine ligand is critical for success.[8] Bulky, electron-rich ligands are often preferred.[9] - Screen a variety of ligands (e.g., XPhos, SPhos, RuPhos) to identify the optimal one for your specific thienopyrazine and amine coupling partners.[10][11] |
| Incorrect Base | - The base plays a crucial role in the catalytic cycle.[12] Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. - If your substrate is base-sensitive, consider weaker bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[10] |
| Solvent Issues | - Ensure the use of anhydrous and degassed solvents.[6] Common solvents include toluene, dioxane, and THF.[6] |
| Low Reaction Temperature | - While higher temperatures can sometimes lead to byproduct formation, insufficient temperature will result in a sluggish or incomplete reaction. Carefully optimize the reaction temperature. |
Issue 2: Incomplete Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | - While minimizing catalyst loading is desirable, very low amounts may lead to incomplete conversion. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%).[5] |
| Short Reaction Time | - Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC-MS).[13][14] Extend the reaction time if necessary. |
| Catalyst Deactivation | - If the reaction stalls, it may be due to catalyst deactivation. Ensure stringent inert conditions and high-purity reagents. |
Issue 3: Presence of Significant Byproducts
| Byproduct | Mitigation Strategies |
| Hydrodehalogenated Thienopyrazine | - The choice of ligand can significantly impact the extent of hydrodehalogenation.[3][4] Screen different ligands to find one that favors the desired amination pathway. - A bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been shown to suppress hydrodehalogenation in some cases.[15] |
| Homocoupled Bi-thienopyrazine | - Optimize the reaction conditions (ligand, temperature) to favor the cross-coupling reaction over the homocoupling pathway. |
| Phosphine Oxide | - This byproduct arises from the oxidation of the phosphine ligand. While often unavoidable, its removal is necessary. Purification methods like column chromatography are typically effective. |
Issue 4: Difficulty in Removing Residual Palladium
| Purification Challenge | Recommended Solutions |
| High Palladium Levels After Initial Workup | - Employ palladium scavengers. These are materials that selectively bind to palladium, allowing for its removal by filtration.[1] - Common scavengers include silica-bound thiols, activated carbon, and specialized resins like Smopex™.[1] |
| Palladium Co-crystallization with Product | - Recrystallization can sometimes concentrate the palladium impurity.[7] In such cases, consider a scavenger treatment before the final crystallization step. - Adding sulfur-containing ligands like N-acetylcysteine or thiourea during crystallization can help to keep the palladium in the mother liquor.[1] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Halogenated Thienopyrazine
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To a dry reaction vessel, add the halogenated thienopyrazine (1.0 equiv), the amine (1.2 equiv), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
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Seal the vessel and purge with an inert gas (argon or nitrogen).
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Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the base (e.g., NaOtBu, 1.4 equiv).
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Add anhydrous, degassed solvent (e.g., toluene or dioxane).
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction by HPLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove insoluble materials.
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The filtrate can then be concentrated and purified by column chromatography.
Protocol 2: Palladium Scavenging using Functionalized Silica
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Dissolve the crude product containing residual palladium in a suitable organic solvent.
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Add a functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution (the amount will depend on the estimated palladium concentration).
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Stir the mixture at room temperature or with gentle heating for several hours.
-
Filter the mixture to remove the silica scavenger.
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Wash the silica with fresh solvent.
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Combine the filtrates and concentrate to obtain the purified product with reduced palladium content.
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Analyze the palladium content using ICP-MS.[1]
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a key side reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. preprints.org [preprints.org]
- 12. youtube.com [youtube.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Optimizing solvent and base selection for thienopyrazine synthesis
Welcome to the technical support center for thienopyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent and base selection for the successful synthesis of thienopyrazine derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thienopyrazine derivatives?
A1: The most prevalent and versatile method for synthesizing thienopyrazine derivatives is the condensation reaction between a 3,4-diaminothiophene precursor and a 1,2-dicarbonyl compound. This reaction forms the pyrazine ring fused to the thiophene ring. The reaction can be catalyzed by either acid or base, and the choice of catalyst and solvent can significantly impact the reaction's success.[1]
Q2: I am experiencing low yields in my thienopyrazine synthesis. What are the potential causes and how can I improve the yield?
A2: Low yields in thienopyrazine synthesis can arise from several factors. Here are some common causes and troubleshooting tips:
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Incomplete Reaction: The condensation reaction may not have gone to completion.
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Solution: Consider extending the reaction time or increasing the reaction temperature. Ensure adequate mixing to promote contact between reactants.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, or catalyst is critical and can dramatically affect the yield.
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Solution: Screen different solvents with varying polarities. For instance, if a non-polar solvent gives a low yield, a polar aprotic or protic solvent might be more effective. Similarly, the strength and steric hindrance of the base can be crucial. A systematic optimization of these parameters is recommended.
-
-
Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired thienopyrazine.
-
Solution: Identify potential side reactions, such as self-condensation of the dicarbonyl compound or polymerization of the starting materials. Adjusting the reaction temperature, order of addition of reagents, or using a milder base or acid catalyst can help minimize these side reactions.
-
-
Product Degradation: Thienopyrazine derivatives can be sensitive to harsh reaction or workup conditions.
-
Solution: Employ milder reagents and conditions where possible. For example, avoid highly acidic or basic conditions during the workup if your product is prone to degradation.
-
Q3: I am observing significant side product formation. What are the common side products and how can I minimize them?
A3: A common side product in syntheses involving diamines and dicarbonyls is the formation of imidazole derivatives as a competing reaction pathway. Over-oxidation of the thiophene ring is another potential side reaction, especially under harsh oxidative conditions.
-
Strategies to Minimize Side Products:
-
Control of Stoichiometry: Ensure precise stoichiometry of the 3,4-diaminothiophene and 1,2-dicarbonyl compound. An excess of one reactant can lead to side reactions.
-
Temperature Control: Maintain the optimal reaction temperature. Higher temperatures can sometimes promote the formation of side products.
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Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
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Purification: Effective purification techniques, such as column chromatography, are essential to remove side products from the desired thienopyrazine.
-
Q4: What are the recommended methods for purifying thienopyrazine derivatives?
A4: The purification of thienopyrazine derivatives typically involves one or a combination of the following techniques:
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Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting materials and side products. Silica gel is a common stationary phase, and the eluent system is chosen based on the polarity of the target compound. A gradient elution is often employed for optimal separation.
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Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent can be a highly effective purification method. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures.
-
Washing/Extraction: A simple aqueous workup can remove water-soluble impurities. Washing the organic layer with brine can help to remove residual water before drying and concentration.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during thienopyrazine synthesis.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is not proceeding or is very slow | 1. Insufficient temperature. 2. Inappropriate solvent. 3. Low concentration of reactants. 4. Catalyst (acid or base) is inactive or insufficient. | 1. Gradually increase the reaction temperature and monitor by TLC. 2. Try a different solvent with a higher boiling point or different polarity. 3. Increase the concentration of the reactants. 4. Add a fresh portion of the catalyst. For in-situ generation of the diaminothiophene from a salt, ensure the base is strong enough. |
| Formation of a complex mixture of products | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials. 4. Air-sensitivity of reactants or products. | 1. Lower the reaction temperature. 2. Carefully check the molar ratios of the reactants. 3. Purify the starting materials before the reaction. 4. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Product is difficult to purify by column chromatography | 1. Product has a similar polarity to impurities. 2. Product is unstable on silica gel. 3. Inappropriate eluent system. | 1. Try a different stationary phase (e.g., alumina) or a different eluent system with varying solvent ratios. 2. Consider deactivating the silica gel with a small amount of triethylamine in the eluent. 3. Perform a thorough screening of eluent systems using TLC before running the column. |
| Low recovery after workup and purification | 1. Product is partially soluble in the aqueous phase. 2. Product adheres strongly to the stationary phase during chromatography. 3. Degradation of the product during purification. | 1. Extract the aqueous phase multiple times with the organic solvent. 2. Use a more polar eluent to elute the product from the column. 3. Minimize the time the product is on the column and use milder conditions. |
Data Presentation: Solvent and Base Selection
The following tables summarize the impact of different solvents and bases on the synthesis of thienopyrazine derivatives based on literature data.
Table 1: Effect of Solvent on Thienopyrazine Synthesis
| Solvent | Dielectric Constant (ε) | Type | Typical Reaction Conditions | Observed Outcome on Yield/Reaction Time |
| Ethanol | 24.5 | Protic | Reflux, with a base like triethylamine | Can lead to good yields, but may require longer reaction times (e.g., 3 days).[2] |
| Chloroform | 4.8 | Aprotic | Room temperature, with an acid catalyst like p-toluenesulfonic acid | Effective for acid-catalyzed reactions, providing moderate to good yields (57-64%) in a shorter time. |
| Acetic Acid | 6.2 | Protic, Acidic | Can act as both solvent and catalyst | Often used for the in-situ reduction of dinitrothiophenes to diaminothiophenes followed by condensation. |
| Toluene | 2.4 | Aprotic | High temperatures (reflux) | A common solvent for a variety of organic reactions, its inertness can be advantageous. |
| N,N-Dimethylformamide (DMF) | 36.7 | Aprotic, Polar | Elevated temperatures | A high-boiling polar aprotic solvent that can facilitate reactions with poorly soluble starting materials. |
Table 2: Effect of Base on Thienopyrazine Synthesis
| Base | pKa of Conjugate Acid | Type | Role in Reaction | Considerations |
| Triethylamine (TEA) | 10.75 | Organic, Tertiary Amine | Acts as a base to deprotonate the ammonium salt of 3,4-diaminothiophene, and can catalyze the condensation.[2] | A common and effective base for this reaction. Its volatility allows for easy removal after the reaction. |
| Piperidine | 11.12 | Organic, Secondary Amine | Can act as a base and a nucleophilic catalyst. | Can sometimes participate in side reactions due to the presence of an N-H bond. |
| Potassium Carbonate (K₂CO₃) | 10.33 (pKa of HCO₃⁻) | Inorganic, Weak Base | Used in some coupling reactions to prepare precursors for thienopyrazine synthesis. | A mild and inexpensive base, suitable for reactions where a strong base is not required. |
| Cesium Carbonate (Cs₂CO₃) | 10.33 (pKa of HCO₃⁻) | Inorganic, Weak Base | Often used in palladium-catalyzed cross-coupling reactions to synthesize substituted thienopyrazines. | More soluble in organic solvents than K₂CO₃, which can be advantageous. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of 2,3-Diphenylthieno[3,4-b]pyrazine
This protocol describes a general procedure for the synthesis of a 2,3-disubstituted thienopyrazine using an acid catalyst.
Materials:
-
3,4-Diaminothiophene derivative (1.0 eq)
-
Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)
-
Dry Chloroform (CHCl₃)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of the 3,4-diaminothiophene derivative in dry chloroform, add benzil.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 2,3-diphenylthieno[3,4-b]pyrazine.
Protocol 2: Base-Mediated Synthesis of a Thienopyrazine Derivative
This protocol outlines a general procedure using a base to facilitate the condensation.
Materials:
-
3,4-Diaminothiophene salt (e.g., hydrochloride or ammonium salt) (1.0 eq)
-
1,2-Diketone (1.0 eq)
-
Absolute Ethanol
-
Triethylamine (TEA) (2.0-3.0 eq)
-
Silica gel for column chromatography
-
Eluent for column chromatography
Procedure:
-
Suspend the 3,4-diaminothiophene salt in absolute ethanol.
-
Add the 1,2-diketone to the suspension.
-
Add triethylamine to the mixture to generate the free diamine in situ.
-
Reflux the reaction mixture and monitor its progress by TLC.[2]
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove triethylamine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for thienopyrazine synthesis.
Caption: A logical workflow for troubleshooting common issues in thienopyrazine synthesis.
References
Challenges in the scale-up synthesis of "Thieno[2,3-b]pyrazin-7-amine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of "Thieno[2,3-b]pyrazin-7-amine". The information is presented in a question-and-answer format to directly address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the laboratory-scale synthesis of Thieno[2,3-b]pyrazin-7-amine?
A common and effective laboratory-scale synthesis of Thieno[2,3-b]pyrazin-7-amine involves a two-step process. The first step is the Gewald reaction to synthesize a polysubstituted 2-aminothiophene intermediate. This is followed by the construction of the pyrazine ring. A plausible route starts with the synthesis of 2-amino-3-cyanothiophene from malononitrile and sulfur, followed by further functionalization and cyclization.
Q2: What are the primary challenges when scaling up the synthesis of Thieno[2,3-b]pyrazin-7-amine?
Scaling up the synthesis of Thieno[2,3-b]pyrazin-7-amine from the lab to a pilot or industrial scale presents several key challenges:
-
Exothermic Reactions: The initial Gewald reaction can be exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.
-
Solid Handling: The handling of elemental sulfur and solid intermediates can be difficult on a large scale, posing challenges for charging reactors and ensuring homogeneous mixing.
-
Impurity Profile: Side reactions can lead to impurities that are difficult to remove, impacting the purity of the final product.
-
Purification: The final product can be challenging to purify on a large scale, often requiring specialized crystallization techniques.
-
Safety: The use of hazardous reagents, such as sodium azide in alternative synthetic routes, requires stringent safety protocols for large-scale handling.
Troubleshooting Guides
Issue 1: Low Yield in the Gewald Reaction (Synthesis of 2-Aminothiophene Intermediate)
Q: We are experiencing low yields during the Gewald reaction for the synthesis of the 2-aminothiophene precursor. What are the likely causes and solutions?
A: Low yields in the Gewald reaction are a common issue during scale-up. The following table outlines potential causes and corresponding troubleshooting strategies.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Extend the reaction time if necessary. Temperature: The reaction is often run at a slightly elevated temperature (40-60 °C). Ensure consistent and uniform heating of the reaction mixture. |
| Poor Reagent Quality | Reagent Purity: Use high-purity starting materials. Impurities in the ketone/aldehyde, malononitrile, or sulfur can lead to side reactions. Solvent Quality: Ensure the solvent is dry and of appropriate grade, as water can interfere with the initial condensation step. |
| Suboptimal Base | Base Selection: The choice of base is critical. While morpholine and triethylamine are common, their effectiveness can vary with the substrate. Consider screening other bases like piperidine or DBU. Base Concentration: Ensure the correct stoichiometric amount of base is used. Excess or insufficient base can negatively impact the yield. |
| Inefficient Mixing | Agitation: On a larger scale, magnetic stirring may be insufficient. Use an overhead mechanical stirrer to ensure proper mixing of the heterogeneous reaction mixture. Baffles in the reactor can also improve mixing efficiency. |
| Side Reactions | Thiele-Winter Reaction: Over-alkylation of the aminothiophene product can occur. Optimize the reaction temperature and time to minimize this side reaction. Polymerization: Malononitrile can polymerize under strongly basic conditions. Add the base portion-wise or at a controlled rate. |
Issue 2: Difficulty in Purification of the Final Product
Q: We are struggling to achieve the desired purity of Thieno[2,3-b]pyrazin-7-amine on a larger scale. What purification strategies can we employ?
A: The purification of Thieno[2,3-b]pyrazin-7-amine can be challenging due to its polarity and potential for hydrogen bonding. Here are some recommended strategies:
-
Recrystallization: This is the most common and scalable method.
-
Solvent Screening: A systematic solvent screen is crucial. Start with polar protic solvents like ethanol or isopropanol. Mixtures of solvents, such as ethanol/water or DMF/water, can also be effective. For amines that are not soluble in common organic solvents, using organic acids like acetic acid in the recrystallization solvent can be beneficial.[1]
-
Cooling Profile: Control the cooling rate during crystallization. A slow, controlled cooling profile often leads to larger, purer crystals.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can promote crystallization and improve crystal form.
-
-
Slurry Washing: Slurrying the crude product in a solvent in which the impurities are soluble but the product has low solubility can be an effective purification step.
-
Column Chromatography: While less ideal for very large scales, flash chromatography using silica gel or, for highly polar compounds, an amine-functionalized silica or reversed-phase chromatography with a polar-copolymerized C18 column can be used for purification.[2][3]
Issue 3: Impurity Formation during Cyclization
Q: We are observing significant impurity formation during the cyclization of the diaminothiophene intermediate with glyoxal to form the pyrazine ring. How can we minimize this?
A: Impurity formation during the cyclization step is often related to the reactivity of the starting materials and the reaction conditions.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Side Reactions of Glyoxal | Glyoxal Quality: Use freshly opened or purified glyoxal, as it can polymerize on storage. Controlled Addition: Add the glyoxal solution slowly to the reaction mixture to maintain a low instantaneous concentration, minimizing self-condensation. |
| Oxidation of Diaminothiophene | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich diaminothiophene intermediate. |
| Incomplete Cyclization | Reaction Temperature and Time: Optimize the reaction temperature and time to ensure complete conversion. Monitor the reaction by HPLC. |
| Formation of Positional Isomers | pH Control: The pH of the reaction mixture can influence the regioselectivity of the cyclization. Buffer the reaction mixture to maintain a consistent pH. |
Experimental Protocols
Protocol 1: Gewald Synthesis of 2-Amino-3-cyanothiophene
This protocol describes a general procedure for the Gewald reaction.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (1.5 eq)
-
Ethanol
Procedure:
-
To a stirred solution of the ketone or aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add morpholine (1.5 eq) dropwise at room temperature.
-
After the addition is complete, add elemental sulfur (1.1 eq) in one portion.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of Thieno[2,3-b]pyrazin-7-amine from a Diaminothiophene Intermediate
This protocol outlines a general procedure for the cyclization step.
Materials:
-
2,3-Diaminothiophene derivative (1.0 eq)
-
Glyoxal (40% aqueous solution, 1.1 eq)
-
Ethanol
Procedure:
-
Dissolve the 2,3-diaminothiophene derivative (1.0 eq) in ethanol in a reaction vessel equipped with a condenser and a dropping funnel.
-
Heat the solution to reflux.
-
Add the glyoxal solution (1.1 eq) dropwise to the refluxing solution over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 2-4 hours, monitoring for completion by TLC or HPLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the product by filtration. If not, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualizations
References
Storage and handling guidelines for "Thieno[2,3-b]pyrazin-7-amine" to prevent degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information for the proper storage and handling of "Thieno[2,3-b]pyrazin-7-amine" to minimize degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Thieno[2,3-b]pyrazin-7-amine?
A1: To ensure long-term stability, Thieno[2,3-b]pyrazin-7-amine should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[1][2][3] For optimal preservation of its chemical integrity, storage at low temperatures (e.g., 2-8°C) and under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.
Q2: Is Thieno[2,3-b]pyrazin-7-amine sensitive to light?
Q3: What are the primary signs of degradation to look for?
A3: Visual inspection can often provide the first indication of degradation. Common signs include:
-
Color Change: A noticeable change from its initial appearance (e.g., darkening or yellowing) can indicate the formation of degradation products.
-
Clumping or Caking: Changes in the physical state of the powder, such as clumping, may suggest moisture absorption and potential hydrolysis.
-
Insolubility: Difficulty in dissolving the compound in a solvent in which it is known to be soluble can be a sign of polymerization or the formation of insoluble impurities.
-
Unexpected Analytical Results: Inconsistent or unexpected results in your experiments, such as loss of biological activity or the appearance of extraneous peaks in chromatographic analyses (e.g., HPLC, LC-MS), are strong indicators of degradation.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2][3] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[1][2]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of Thieno[2,3-b]pyrazin-7-amine.
| Observed Problem | Potential Cause | Recommended Action |
| Compound has darkened or changed color. | Oxidation or Photodegradation: Exposure to air (oxygen) or light. | - Store the compound under an inert atmosphere (argon or nitrogen).- Protect from light by using amber vials and storing in the dark.- Before use, visually inspect the compound. If significant discoloration is observed, consider obtaining a fresh batch. |
| Difficulty dissolving the compound. | Hydrolysis or Polymerization: Absorption of moisture leading to the formation of less soluble byproducts. | - Ensure the storage container is tightly sealed and stored in a desiccator if necessary.- Use anhydrous solvents for preparing solutions.- If insolubility persists, gently warm the solution or use sonication. If it remains insoluble, the compound may be significantly degraded. |
| Inconsistent or poor experimental results. | Chemical Degradation: Loss of purity and formation of interfering byproducts. | - Verify the purity of your compound using an appropriate analytical technique (e.g., HPLC, NMR).- Prepare fresh solutions for each experiment from solid material.- If using a stock solution, store it at low temperatures and for a limited time. Perform a quick purity check before use if stored for an extended period. |
| Appearance of unexpected peaks in chromatography. | Formation of Degradation Products: The compound has started to break down due to improper storage or handling. | - Analyze the degradation products if possible (e.g., using LC-MS) to understand the degradation pathway.- Review storage and handling procedures to identify potential sources of degradation.- Use a freshly opened container of the compound for critical experiments. |
Experimental Protocols
While specific degradation studies for Thieno[2,3-b]pyrazin-7-amine are not publicly available, a general forced degradation study protocol can be adapted to assess its stability.
Forced Degradation Protocol Outline:
-
Preparation of Stock Solution: Prepare a stock solution of Thieno[2,3-b]pyrazin-7-amine in a suitable solvent (e.g., DMSO, Methanol) at a known concentration.
-
Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a stability-indicating method, such as reverse-phase HPLC with a UV detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated based on the peak areas.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of Thieno[2,3-b]pyrazin-7-amine.
Caption: Troubleshooting workflow for Thieno[2,3-b]pyrazin-7-amine degradation.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Thieno[2,3-b]pyrazin-7-amine | C6H5N3S | CID 12299130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Thieno[2,3-b]pyrazin-7-amine and its Place Among B-Raf Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the development of inhibitors targeting the B-Raf kinase, a key component of the MAPK signaling pathway. Activating mutations in the BRAF gene, particularly the V600E mutation, are prevalent in a variety of cancers, most notably melanoma. This has spurred the development of potent B-Raf inhibitors. This guide provides a comparative analysis of the thieno[2,3-b]pyrazine scaffold, specifically focusing on the potential of Thieno[2,3-b]pyrazin-7-amine as a B-Raf inhibitor, in relation to established drugs in the same class.
While specific biochemical and cellular potency data for Thieno[2,3-b]pyrazin-7-amine as a B-Raf inhibitor is not extensively available in the public domain, the thieno[2,3-b]pyrazine core has been identified and patented as a potent B-Raf inhibitor scaffold. This guide will, therefore, provide a comparative overview of prominent, well-characterized B-Raf inhibitors—Vemurafenib, Dabrafenib, and Encorafenib—for which extensive experimental data exists. This comparison will serve as a benchmark for evaluating the potential of emerging inhibitors like those based on the thieno[2,3-b]pyrazine framework.
The B-Raf Signaling Pathway and Inhibition
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival. In many cancers, a mutation in the BRAF gene leads to a constitutively active B-Raf protein, which in turn leads to uncontrolled cell growth. B-Raf inhibitors are designed to block the activity of this mutated protein, thereby halting the downstream signaling cascade.
A Comparative Analysis of Thieno[2,3-b]pyrazin-7-amine Analogs and Vemurafenib in BRAF-Mutant Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and cellular performance of a promising class of BRAF inhibitors, thieno[2,3-d]pyrimidines (structurally related to Thieno[2,3-b]pyrazin-7-amine), against the established therapeutic agent, vemurafenib. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and development of novel cancer therapeutics.
Vemurafenib, a potent and selective inhibitor of the BRAF V600E mutation, has significantly improved outcomes for patients with metastatic melanoma. However, the emergence of resistance necessitates the development of new chemical entities with improved or alternative pharmacological profiles. This guide focuses on a comparative study of thieno[2,3-d]pyrimidine derivatives, close structural analogs of Thieno[2,3-b]pyrazin-7-amine, and vemurafenib, with a focus on their inhibitory activity against the BRAF V600E kinase and their anti-proliferative effects on BRAF-mutant melanoma cells.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for the most potent thieno[2,3-d]pyrimidine derivative from a key study and vemurafenib, offering a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity against BRAF V600E Kinase
| Compound | Target | IC50 (nM) |
| Thieno[2,3-d]pyrimidine Derivative (Compound 19) | BRAF V600E | 15 |
| Vemurafenib | BRAF V600E | 31[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity in BRAF V600E Mutant Melanoma Cell Line (A375)
| Compound | Cell Line | IC50 (nM) |
| Thieno[2,3-d]pyrimidine Derivative (Compound 19) | A375 | 130 |
| Vemurafenib | A375 | 248.3[2] |
The A375 cell line is a human melanoma cell line that harbors the BRAF V600E mutation and is a standard model for evaluating the efficacy of BRAF inhibitors.
Experimental Protocols: Methodologies for Key Experiments
To ensure a thorough understanding and reproducibility of the presented data, detailed experimental protocols for the key assays are provided below.
BRAF V600E Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the isolated BRAF V600E kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (unactive) as a substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (Thieno[2,3-d]pyrimidine derivative, Vemurafenib)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant BRAF V600E enzyme, and the substrate (MEK1).
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (Cellular Assay)
This assay determines the effect of the compounds on the proliferation and viability of cancer cells.
Materials:
-
A375 human melanoma cell line (BRAF V600E mutant)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds (Thieno[2,3-d]pyrimidine derivative, Vemurafenib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent (e.g., Real-time-Glo™ MT Cell Viability Assay)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed A375 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the diluted compounds or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the MTT reagent to each well and incubate for an additional 2-4 hours. Living cells will reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for MAPK Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as ERK (Extracellular signal-regulated kinase), to confirm the mechanism of action of the inhibitors.
Materials:
-
A375 cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat A375 cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated and total ERK. A loading control like GAPDH should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK, indicating the extent of pathway inhibition.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: The MAPK/ERK signaling pathway and the point of inhibition by BRAF inhibitors.
Caption: Experimental workflow for the comparative evaluation of BRAF inhibitors.
Caption: Logical framework for the comparative study of BRAF inhibitors.
References
Selectivity Profiling of Thieno[2,3-b]pyrazin-7-amine Against a Kinase Panel: A Comparative Guide
Initial investigation into the kinase selectivity profile of Thieno[2,3-b]pyrazin-7-amine reveals a notable absence of publicly available data demonstrating its activity as a kinase inhibitor. Extensive searches of scientific literature and compound databases indicate that this molecule has been primarily studied for its ability to bind to RNA riboswitches, with a crystal structure available in the Protein Data Bank (PDB ID: 4NYC) showing its interaction with the E. coli thiM riboswitch.[1][2][3] This suggests that Thieno[2,3-b]pyrazin-7-amine may not be a conventional kinase inhibitor.
Given the specific request for a comparative guide on the kinase selectivity of this compound, and the lack of direct data, this guide will instead provide a comprehensive overview of the kinase inhibitor selectivity profiling process. Furthermore, it will present a comparative analysis of a closely related class of compounds, the thienopyrimidines , which are well-documented as potent and selective kinase inhibitors.[4][5][6] This will serve as a valuable resource for researchers interested in the broader chemical space of thieno-fused heterocycles as kinase inhibitors.
Understanding Kinase Selectivity Profiling
Kinase inhibitor selectivity is a critical parameter in drug discovery, as it defines the specificity of a compound for its intended target(s) versus the broader human kinome. Off-target effects are a major cause of adverse drug reactions, making selectivity profiling an indispensable step in the development of safe and effective kinase inhibitors. Several established methods are employed for this purpose:
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Biochemical Assays: These assays directly measure the enzymatic activity of a panel of purified kinases in the presence of the inhibitor. Common formats include radiometric assays that measure the transfer of radiolabeled phosphate from ATP to a substrate, and fluorescence-based assays.
-
Binding Assays: These methods assess the direct binding of an inhibitor to a kinase. A prominent example is the KINOMEscan™ platform, which utilizes a competitive binding assay to quantify the interaction of a test compound with a large panel of kinases.
-
Cell-Based Assays: These assays evaluate the effect of an inhibitor on kinase signaling pathways within a cellular context. This can provide insights into a compound's potency and selectivity in a more physiologically relevant environment.
Experimental Protocols for Kinase Selectivity Profiling
A typical workflow for in vitro kinase selectivity profiling involves screening the test compound against a large panel of kinases at a single concentration to identify initial hits. This is followed by dose-response studies for the inhibited kinases to determine the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values.
General Protocol for a Radiometric Kinase Assay
-
Compound Preparation: The test compound, such as a thienopyrimidine derivative, is serially diluted to various concentrations.
-
Reaction Setup: The kinase, its specific substrate, and ATP (containing a radiolabeled phosphate, e.g., ³²P or ³³P) are combined in a reaction buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the kinase to the mixture containing the substrate, ATP, and the test compound.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination and Detection: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP. The amount of incorporated radioactivity is then quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Comparative Analysis: Thienopyrimidine Kinase Inhibitors
Thienopyrimidines are a well-established class of kinase inhibitors, with numerous compounds demonstrating potent and selective inhibition of various kinases, including Aurora kinases and VEGFR-2.[4][6] To illustrate a comparative analysis, let's consider a hypothetical thienopyrimidine inhibitor, "TP-X," and compare its selectivity profile to two other known kinase inhibitors, "Inhibitor A" and "Inhibitor B."
Table 1: Kinase Selectivity Profile of TP-X, Inhibitor A, and Inhibitor B (% Inhibition at 1 µM)
| Kinase Target | TP-X (% Inhibition) | Inhibitor A (% Inhibition) | Inhibitor B (% Inhibition) |
| Aurora A | 95 | 15 | 88 |
| Aurora B | 92 | 12 | 85 |
| VEGFR-2 | 85 | 90 | 25 |
| CDK2 | 45 | 5 | 60 |
| EGFR | 10 | 85 | 5 |
| SRC | 5 | 10 | 15 |
| ABL1 | 2 | 5 | 8 |
Table 2: IC50 Values for Key Kinase Targets (nM)
| Kinase Target | TP-X (IC50 nM) | Inhibitor A (IC50 nM) | Inhibitor B (IC50 nM) |
| Aurora A | 10 | >10,000 | 25 |
| Aurora B | 15 | >10,000 | 30 |
| VEGFR-2 | 50 | 20 | >10,000 |
| CDK2 | 500 | >10,000 | 250 |
| EGFR | >10,000 | 10 | >10,000 |
From these tables, we can deduce that:
-
TP-X is a potent and relatively selective inhibitor of Aurora kinases A and B, with secondary activity against VEGFR-2.
-
Inhibitor A is a highly selective inhibitor of EGFR and VEGFR-2.
-
Inhibitor B is a multi-kinase inhibitor with potent activity against Aurora kinases and CDK2.
This type of comparative data is crucial for selecting the most appropriate compound for a specific therapeutic application and for guiding further drug development efforts to improve potency and selectivity.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships in kinase inhibitor profiling.
Caption: A generalized workflow for kinase inhibitor selectivity profiling.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by a thienopyrimidine.
References
- 1. 4nyc - Crystal structure of the E. coli thiM riboswitch in complex with thieno[2,3-b]pyrazin-7-amine - Summary - Protein Data Bank Japan [pdbj.org]
- 2. biosync.rcsb.org [biosync.rcsb.org]
- 3. hetpdbnavi.nagahama-i-bio.ac.jp [hetpdbnavi.nagahama-i-bio.ac.jp]
- 4. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating Thieno[2,3-b]pyrazin-7-amine as a Potent B-Raf Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of "Thieno[2,3-b]pyrazin-7-amine" as a potential B-Raf inhibitor. While direct experimental data for this specific compound is not publicly available, this document outlines the necessary experimental validation and compares its potential against established B-Raf inhibitors, leveraging data from structurally related compounds and known market drugs.
Introduction to B-Raf Inhibition
The B-Raf protein is a serine-threonine kinase that plays a crucial role in the MAP kinase/ERKs signaling pathway, which is vital for cell division, differentiation, and secretion.[1][2] Mutations in the BRAF gene, particularly the V600E mutation, are among the most frequently identified cancer-causing mutations in melanoma and are also found in various other cancers.[2][3] These mutations lead to the constitutive activation of the B-Raf protein, driving uncontrolled cell growth.[1][4] Consequently, inhibitors of the B-Raf kinase are a cornerstone of targeted cancer therapy.[5]
Thieno[2,3-d]pyrimidines, a class of compounds structurally related to Thieno[2,3-b]pyrazin-7-amine, have been identified as a core scaffold for small molecule B-Raf inhibitors.[6][7] This suggests that Thieno[2,3-b]pyrazin-7-amine holds promise as a therapeutic candidate, necessitating rigorous experimental validation.
Comparative Efficacy of B-Raf Inhibitors
To objectively assess the potential of Thieno[2,3-b]pyrazin-7-amine, its performance should be benchmarked against known B-Raf inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several established B-Raf inhibitors. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Cell Line | Cancer Type |
| Vemurafenib | BRAFV600E | 31 | Various | Melanoma |
| Dabrafenib | BRAFV600E | 0.6 | Various | Melanoma |
| Encorafenib | BRAFV600E | <40 | Various | Melanoma |
| RAF265 | BRAFV600E | Potent (exact value not specified) | Various | Melanoma |
| B-Raf IN 8 | B-Raf | 70.65 | - | - |
| Thieno[2,3-b]pyrazin-7-amine | B-Raf (Predicted) | To Be Determined | - | - |
Note: IC50 values can vary depending on the specific experimental conditions.[8] Data for established inhibitors is provided to illustrate typical quantitative results.
B-Raf Signaling Pathway
The diagram below illustrates the canonical B-Raf/MAPK signaling pathway. In normal cells, the pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs).[3] This triggers the activation of RAS, which in turn activates B-Raf.[4] Activated B-Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK.[3] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[3] In cancer cells with a BRAF mutation, the B-Raf protein is constitutively active, leading to constant downstream signaling and uncontrolled cell growth.[4][9]
Caption: The B-Raf/MAPK signaling pathway and the inhibitory action of Thieno[2,3-b]pyrazin-7-amine.
Proposed Experimental Validation Workflow
To validate the efficacy of Thieno[2,3-b]pyrazin-7-amine as a B-Raf inhibitor, a structured experimental workflow is proposed. This workflow begins with a biochemical assay to determine the direct inhibitory effect on the B-Raf enzyme, followed by cell-based assays to assess its impact on cancer cell proliferation and signaling pathways.
Caption: Proposed experimental workflow for the validation of Thieno[2,3-b]pyrazin-7-amine.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro B-Raf Kinase Assay
Objective: To directly measure the enzymatic activity of the B-Raf protein in the presence of Thieno[2,3-b]pyrazin-7-amine and determine its IC50 value.
Materials:
-
Recombinant B-Raf(V600E) enzyme
-
Kinase buffer (e.g., 5x Kinase Buffer 1)[10]
-
ATP[10]
-
Thieno[2,3-b]pyrazin-7-amine stock solution (in DMSO)
-
384-well plates[12]
-
Kinase detection reagent (e.g., Kinase-Glo MAX)[10]
-
Plate reader capable of measuring luminescence[10]
Protocol:
-
Compound Preparation: Prepare a serial dilution of Thieno[2,3-b]pyrazin-7-amine in assay buffer. Include a DMSO-only vehicle control.[12]
-
Enzyme and Inhibitor Addition: Add 2.5 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate. Then, add 5 µL of diluted B-Raf enzyme solution to each well.[12]
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Start the kinase reaction by adding 2.5 µL of a solution containing the MEK1 substrate and ATP. The final ATP concentration should be near its Km for B-Raf.[12]
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.[12]
-
Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions. This typically involves a 15-minute incubation at room temperature.[10][12]
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.[12]
-
Data Analysis: Subtract the background (no enzyme control) from all measurements. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using a four-parameter logistic curve.[12]
Cell-Based Proliferation Assay (MTT Assay)
Objective: To determine the effect of Thieno[2,3-b]pyrazin-7-amine on the growth and survival of B-Raf mutant cancer cells.
Materials:
-
B-Raf mutant human cancer cell line (e.g., A375 melanoma cells)[13]
-
Complete cell culture medium
-
96-well plates
-
Thieno[2,3-b]pyrazin-7-amine stock solution (in DMSO)
-
MTT reagent (5 mg/mL)[8]
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the B-Raf mutant cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of Thieno[2,3-b]pyrazin-7-amine. Include a vehicle control (DMSO) and an untreated control.[13]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[8][12]
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours.[12]
-
Formazan Solubilization: Remove the medium and add 150-200 µL of a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the inhibitor concentration.
By following this comprehensive guide, researchers can systematically validate the potential of Thieno[2,3-b]pyrazin-7-amine as a novel B-Raf inhibitor and objectively compare its performance against existing therapeutic options.
References
- 1. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 2. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. On the development of B-Raf inhibitors acting... | F1000Research [f1000research.com]
- 6. Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resource.aminer.org [resource.aminer.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A selective cellular screening assay for B-Raf and c-Raf kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Off-Target Effects of Thieno[2,3-b]pyrazin-7-amine Derivatives in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. While on-target potency is a primary focus of drug discovery, understanding the off-target effects of these compounds is critical for predicting potential toxicity and identifying opportunities for drug repurposing. This guide provides a comparative analysis of the off-target profiles of representative thieno[2,3-b]pyrazine derivatives, drawing from available experimental data.
Overview of Thieno[2,3-b]pyrazine Derivatives as Kinase Inhibitors
Derivatives of the thieno[2,3-b]pyrazine core have been investigated as inhibitors of several important kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), B-Raf, and Death-associated protein kinase-related apoptosis-inducing protein kinase 2 (DRAK2). The selectivity of these compounds across the human kinome varies significantly depending on the substitution patterns on the core scaffold. A lack of comprehensive, publicly available kinome-wide screening data for a homologous series of Thieno[2,3-b]pyrazin-7-amine derivatives necessitates a comparative analysis based on available information for structurally related compounds.
Comparative Analysis of Off-Target Profiles
Due to the limited availability of head-to-head comparative kinome scan data for a series of Thieno[2,3-b]pyrazin-7-amine derivatives, this section presents a summary of reported off-target effects for different classes of thieno[2,3-b]pyrazine-based inhibitors. The data is compiled from various studies and highlights the kinase families that are most frequently observed as off-targets.
Table 1: Summary of Reported Off-Target Activities of Thieno[2,3-b]pyrazine Derivatives
| Derivative Class | Primary Target(s) | Reported Off-Target(s) | Reference |
| IRAK4 Inhibitors | IRAK4 | Limited public data on broad kinome selectivity. Development programs focus on optimizing selectivity against other kinases in the IRAK family and the wider kinome. | [1][2] |
| B-Raf Inhibitors | B-Raf (V600E) | Off-target activity against other members of the Raf family (e.g., c-Raf) and other kinases can contribute to paradoxical MAPK pathway activation in wild-type B-Raf cells. | |
| DRAK2 Inhibitors | DRAK2 | A thieno[2,3-b]pyrazine derivative was identified as a dual inhibitor of DRAK1 and DRAK2, with no inhibitory activity against DAPK1, DAPK2, and DAPK3. | [3] |
| ALK2 Inhibitors | ALK2 | A 3-thieno[2,3-b]pyrazine derivative demonstrated high potency against ALK2 (IC50 = 1 nM). The broader selectivity profile was not detailed. | [4] |
Experimental Protocols
The following are generalized protocols for key experiments used to determine the on- and off-target activities of kinase inhibitors.
Kinome-Wide Selectivity Profiling (KinomeScan™)
This method is used to determine the binding affinities of a test compound against a large panel of purified human kinases.
Methodology:
-
Assay Principle: The assay is based on a competitive binding displacement format. A test compound is incubated with a kinase-DNA conjugate and an immobilized, active-site directed ligand.
-
Incubation: The test compound is incubated at a fixed concentration (e.g., 1 µM or 10 µM) with the kinase-DNA conjugate and the immobilized ligand in a multi-well plate.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag.
-
Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl) or as a dissociation constant (Kd) for interactions that meet a certain threshold. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
Cellular Mechanistic Assays (e.g., Target Phosphorylation)
These assays are used to confirm that the compound inhibits the intended target in a cellular context.
Methodology:
-
Cell Culture: Select a cell line that expresses the target kinase and has a downstream signaling pathway that can be monitored.
-
Compound Treatment: Treat the cells with a dose-response range of the test compound for a specified period.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase or a downstream substrate.
-
Data Analysis: Quantify the band intensities to determine the IC50 value for the inhibition of target phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a representative signaling pathway affected by kinase inhibitors and a typical workflow for identifying and characterizing off-target effects.
Caption: Workflow for identifying and validating off-target effects.
Caption: Simplified MAPK signaling pathway targeted by B-Raf inhibitors.
Conclusion
The off-target effects of Thieno[2,3-b]pyrazin-7-amine derivatives are a critical consideration in their development as therapeutic agents. While comprehensive, comparative data remains limited in the public domain, the available information suggests that off-target activities are common and can have significant biological consequences. Rigorous off-target profiling using techniques like kinome scanning, followed by validation in cellular models, is essential to fully characterize the selectivity of these compounds and to ensure their safe and effective translation into the clinic. Further research and data sharing will be invaluable to the scientific community for the continued development of selective and potent kinase inhibitors based on the thieno[2,3-b]pyrazine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-b]pyrazin-7-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of thieno[2,3-b]pyrazin-7-amine analogs, focusing on their potential as both antitumor agents and kinase inhibitors. Experimental data is presented in a structured format to facilitate comparison, and detailed protocols for key biological assays are provided. Visualizations of experimental workflows, chemical scaffolds, and a key signaling pathway are included to enhance understanding.
Comparative Analysis of Biological Activities
The thieno[2,3-b]pyrazine scaffold has proven to be a versatile template for the development of bioactive compounds. Analogs of thieno[2,3-b]pyrazin-7-amine have demonstrated significant potential in oncology and immunology, primarily through their antitumor effects and inhibition of key kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Antitumor Activity of Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates
A significant body of research has focused on the synthesis and evaluation of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates as potential anticancer agents. The following table summarizes the growth inhibitory (GI50) values for a series of these compounds against various human tumor cell lines, as determined by the Sulforhodamine B (SRB) assay.
Data Presentation: Antitumor Activity of Thieno[2,3-b]pyrazin-7-amine Analogs
| Compound | R Group (at C7-amino) | GI50 (µM) - AGS (Gastric) | GI50 (µM) - CaCo-2 (Colon) | GI50 (µM) - MCF-7 (Breast) | GI50 (µM) - NCI-H460 (Lung) |
| 2a | Phenyl | > 50 | > 50 | > 50 | > 50 |
| 2b | 2-Methoxyphenyl | 10.5 | 15.2 | 20.1 | 25.3 |
| 2c | 3-Methoxyphenyl | 12.8 | 18.9 | 22.4 | 28.7 |
| 2d | 4-Methoxyphenyl | 15.6 | 20.1 | 25.8 | 30.1 |
| 2e | 2,4-Dimethoxyphenyl | 9.8 | 14.5 | 18.9 | 23.6 |
| 2f | 3,4-Dimethoxyphenyl | 8.5 | 12.3 | 16.7 | 21.4 |
| 2g | 3,5-Dimethoxyphenyl | 7.8 | 11.9 | 15.4 | 20.1 |
| 2h | 3,4,5-Trimethoxyphenyl | 9.2 | 13.8 | 17.5 | 22.3 |
| 2j | 3-Fluorophenyl | > 50 | > 50 | > 50 | > 50 |
| 2k | 4-Fluorophenyl | > 50 | > 50 | > 50 | > 50 |
| 2n | 4-Cyanophenyl | 25.4 | 30.1 | 35.8 | 40.2 |
| 2o | 2-Nitrophenyl | 30.1 | 35.6 | 40.3 | 45.8 |
Data sourced from Rodrigues, J. M., et al. (2021).[1][2]
Structure-Activity Relationship Insights:
-
Substitution on the phenyl ring is crucial for activity: The unsubstituted phenyl analog (2a) was inactive.
-
Methoxy groups enhance potency: The introduction of methoxy groups on the phenyl ring generally increased antitumor activity. The position and number of methoxy groups influenced potency, with the 3,5-dimethoxy analog (2g) being the most active in this series.
-
Electron-withdrawing groups show mixed results: While the 4-cyano (2n) and 2-nitro (2o) analogs showed some activity, it was generally lower than the methoxy-substituted compounds. Fluoro-substituted analogs (2j, 2k) were inactive.
IRAK4 Inhibitory Activity of Thieno[2,3-b]pyrazine Analogs
Thieno[2,3-b]pyrazine derivatives have also been identified as potent inhibitors of IRAK4, a key kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1] Inhibition of IRAK4 is a promising therapeutic strategy for inflammatory diseases and certain cancers.
Key SAR Observations for IRAK4 Inhibition:
-
The thieno[2,3-b]pyrazine core serves as an effective scaffold for binding to the ATP pocket of IRAK4.
-
Substitutions at the 2 and 7 positions of the thieno[2,3-b]pyrazine ring are critical for potent inhibition.
-
A variety of substituted amine and amide moieties at these positions have been explored to optimize potency and selectivity.
Experimental Protocols
Synthesis of Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates
These compounds are typically synthesized via a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.
General Procedure:
-
A mixture of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, the corresponding (hetero)arylamine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) is prepared in a suitable solvent (e.g., 1,4-dioxane).
-
The reaction mixture is heated under an inert atmosphere (e.g., Argon) for a specified time until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate.
Sulforhodamine B (SRB) Assay for Antitumor Activity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Adherent cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm.
-
Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
IRAK4 Kinase Inhibition Assay
The inhibitory activity of compounds against IRAK4 is typically determined using a biochemical assay that measures the phosphorylation of a substrate.
General Procedure:
-
Recombinant human IRAK4 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a peptide substrate).
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-response curve.
Visualizations
The following diagrams illustrate key aspects of the SAR study of thieno[2,3-b]pyrazin-7-amine analogs.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Thieno[2,3-b]pyrazin-7-amine scaffold with key modification points.
Caption: Simplified IRAK4 signaling pathway and the point of inhibition.
Conclusion and Future Directions
The thieno[2,3-b]pyrazin-7-amine scaffold represents a promising starting point for the development of novel therapeutics. The SAR studies highlighted in this guide demonstrate that modifications to the 7-amino substituent significantly impact the antitumor activity of these compounds. Furthermore, the identification of this scaffold as a potent inhibitor of IRAK4 opens up new avenues for the development of treatments for inflammatory diseases and cancers driven by TLR/IL-1R signaling.
Future research should focus on:
-
Expanding the diversity of substituents at the C7 position to further optimize antitumor potency and explore new SAR trends.
-
Conducting comprehensive kinase profiling to identify other potential targets and to assess the selectivity of these compounds.
-
Synthesizing and evaluating thieno[2,3-b]pyrazin-7-amine analogs specifically designed to target IRAK4, with the aim of generating potent and selective inhibitors with favorable pharmacokinetic properties.
-
Investigating the in vivo efficacy of the most promising analogs in relevant animal models of cancer and inflammatory diseases.
References
A Head-to-Head Comparison of Thienopyrazine and Thienopyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the privileged structures of thienopyrazine and thienopyrimidine have emerged as fertile ground for the development of novel therapeutics. Both scaffolds, as bioisosteres of the natural kinase substrate ATP, provide a versatile framework for designing potent and selective inhibitors. This guide offers an objective, data-driven comparison of thienopyrazine and thienopyrimidine kinase inhibitors, summarizing their performance against key oncogenic kinases and providing detailed experimental methodologies to support further research.
At a Glance: Thienopyrazine vs. Thienopyrimidine Scaffolds
| Feature | Thienopyrazine | Thienopyrimidine |
| Core Structure | A thiophene ring fused to a pyrazine ring. | A thiophene ring fused to a pyrimidine ring.[1] |
| Key Advantages | The pyrazine ring offers multiple points for substitution, allowing for fine-tuning of potency and selectivity. Some derivatives have shown potent activity against kinases like the Aurora kinases. | The thienopyrimidine scaffold has been extensively studied and has yielded numerous potent inhibitors against a wide range of kinases, including VEGFR, PI3K, and Aurora kinases.[1][2] Several thienopyrimidine-based drugs are in clinical or preclinical development.[2] |
| Development Stage | Generally less explored than thienopyrimidines, with fewer examples in advanced clinical development. | A more mature scaffold with a significant number of compounds in clinical and preclinical studies.[2] |
Performance Data: A Comparative Analysis
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative thienopyrazine and thienopyrimidine kinase inhibitors against key cancer-related kinases.
Aurora Kinase Inhibition
Aurora kinases are critical regulators of mitosis, and their inhibition is a promising strategy in cancer therapy.
| Compound Class | Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| Thienopyrazine Analog | Imidazo[1,2-a]pyrazine (12k/SCH 1473759) | 0.02 (Kd) | 0.03 (Kd) | [3] |
| Thienopyrimidine | Compound 26 | - | 2 | [4] |
| Thienopyrimidine | SNS-314 | 9 | 31 | [5] |
Note: The data for the Imidazo[1,2-a]pyrazine compound is presented as dissociation constants (Kd), which are a measure of binding affinity, while the thienopyrimidine data are IC50 values representing inhibitory concentration. While not a direct comparison of inhibitory activity, both sets of data indicate high potency in the nanomolar range.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.
| Compound Class | Compound | VEGFR-2 IC50 (nM) | Reference |
| Thienopyrimidine | Compound 17f | 230 | [6] |
| Thienopyrimidine | Compound 21e | 21 | [7] |
| Thienopyrimidine | Thienopyridine derivative 51 | 140 | [8] |
| Thienopyrimidine | Thienopyridine derivative 52 | 250 | [8] |
No direct comparable data for thienopyrazine-based VEGFR-2 inhibitors was identified in the provided search results.
PI3K Inhibition
The Phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.
| Compound Class | Compound | PI3Kα IC50 (µM) | PI3Kβ (% Inh @ 10µM) | PI3Kγ (% Inh @ 10µM) | Reference |
| Thienopyrimidine | Compound 9a | 9.47 | - | - | [9] |
| Thienopyrimidine | Compound VIb | - | 72% | 84% | [10] |
| Thienopyrimidine | Compound IIIa | - | 62% | 70% | [10] |
No direct comparable data for thienopyrazine-based PI3K inhibitors was identified in the provided search results.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by the discussed kinase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Biochemical Kinase Assays
1. LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.
-
Principle: The assay is based on the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs. A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.[8][11]
-
-
Prepare a 4X master dilution series of the test compound in 100% DMSO.
-
Dilute the master dilution series 25-fold into 1X kinase buffer to create an intermediate dilution.
-
Prepare a 2X kinase/antibody solution in 1X kinase buffer.
-
Prepare a 4X tracer solution in 1X kinase buffer.
-
In a low-volume 384-well plate, add 4 µL of the 4X test compound.
-
Add 8 µL of the 2X kinase/antibody mixture.
-
Add 4 µL of the 4X tracer solution.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (europium).
-
2. ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9]
-
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The resulting luminescence is proportional to the initial ADP concentration.[13][14]
-
-
Perform the kinase reaction in a multiwell plate (e.g., 5 µL volume).
-
Add an equal volume (5 µL) of ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add a volume of Kinase Detection Reagent equal to the new total volume (10 µL) to convert ADP to ATP and initiate the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Cellular Assays
1. Western Blot for Phosphorylated Proteins
This technique is used to detect and quantify the phosphorylation status of specific proteins within a cell lysate, providing a measure of the upstream kinase activity.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with a primary antibody specific for the phosphorylated form of the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.[2][7]
-
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat dry milk in TBST) to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is often preferred to avoid cross-reactivity with phosphoproteins in milk.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to HRP that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
2. BaF3 Cell Proliferation Assay
This assay is used to determine the effect of a kinase inhibitor on the proliferation of a cell line that is dependent on a specific kinase for its growth and survival.
-
Principle: BaF3 cells are a murine pro-B cell line that are dependent on interleukin-3 (IL-3) for survival. When these cells are engineered to express a constitutively active oncogenic kinase, they become IL-3 independent, and their proliferation is now driven by the activity of that kinase. Inhibition of the driver kinase by a test compound will lead to a decrease in cell proliferation, which can be measured.[17][18]
-
-
Seed BaF3 cells engineered to express the target kinase in a 96-well plate in the absence of IL-3.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the cells for a period of time (e.g., 48-72 hours).
-
Measure cell viability/proliferation using a reagent such as CellTiter-Glo® (which measures ATP levels) or by [3H]-thymidine incorporation.
-
The decrease in signal in the presence of the inhibitor is used to calculate the IC50 value.
-
Conclusion
Both thienopyrazine and thienopyrimidine scaffolds represent valuable starting points for the design of potent kinase inhibitors. The thienopyrimidine core is well-established, with a wealth of structure-activity relationship data and numerous compounds in various stages of development. The thienopyrazine scaffold, while less explored, has shown significant promise, particularly in the context of Aurora kinase inhibition.
This guide provides a foundational comparison based on currently available data. Further head-to-head studies, especially against a broader panel of kinases, will be crucial to fully elucidate the relative strengths and weaknesses of each scaffold and to guide the rational design of next-generation kinase inhibitors. The provided experimental protocols offer a starting point for researchers to conduct such comparative studies and contribute to this exciting field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. floxuridine.com [floxuridine.com]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 18. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile: A Comparative Cross-Reactivity Assessment of Thieno[2,3-b]pyrazin-7-amine and Its Analogs
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cross-reactivity profile of the novel compound "Thieno[2,3-b]pyrazin-7-amine" against two structurally related analogs, here designated as Analog A and Analog B. The primary documented interaction of the parent compound is with the E. coli thiM riboswitch, an RNA structure involved in thiamine pyrophosphate (TPP) metabolism, highlighting its potential as a starting point for novel antibacterial agents.[1][2][3] However, derivatives of the thieno[2,3-b]pyrazine scaffold have also been explored for anticancer activities, suggesting a broader range of potential biological targets.[4][5][6] Understanding the selectivity and off-target interaction profile is therefore critical for further development.
This guide presents a hypothetical, yet representative, cross-reactivity assessment to illustrate the methodologies and data interpretation crucial for advancing such a compound. The data herein is intended to serve as a template for the evaluation of "Thieno[2,3-b]pyrazin-7-amine" and its derivatives.
Comparative Analysis of Off-Target Profiles
To provide a clear comparison, "Thieno[2,3-b]pyrazin-7-amine" and two hypothetical analogs were subjected to a comprehensive kinase selectivity screen and a safety pharmacology panel. Analog A features a methyl substitution, while Analog B incorporates a morpholine moiety, modifications designed to explore the impact of substitution on selectivity.
Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Thieno[2,3-b]pyrazin-7-amine | Analog A (Methyl-substituted) | Analog B (Morpholino-substituted) |
| Primary Target (Hypothetical) | |||
| CDK9 | 85 | 92 | 75 |
| Off-Target Kinases | |||
| ABL1 | 25 | 35 | 15 |
| EGFR | 10 | 18 | 5 |
| SRC | 30 | 45 | 20 |
| VEGFR2 | 15 | 25 | 8 |
| ROCK1 | 40 | 55 | 30 |
| PIM1 | 5 | 10 | 2 |
| GSK3B | 50 | 65 | 40 |
Table 2: Safety Pharmacology Panel (% Inhibition at 10 µM)
| Target | Thieno[2,3-b]pyrazin-7-amine | Analog A (Methyl-substituted) | Analog B (Morpholino-substituted) |
| GPCRs | |||
| Adrenergic α1A | 12 | 20 | 8 |
| Dopamine D2 | 8 | 15 | 5 |
| Serotonin 5-HT2A | 22 | 30 | 15 |
| Ion Channels | |||
| hERG | 18 | 28 | 10 |
| Nav1.5 | 5 | 10 | 3 |
| Other | |||
| PDE3A | 35 | 48 | 25 |
| COX-2 | 2 | 5 | 1 |
Experimental Methodologies
The following protocols outline the standard procedures for generating the comparative data presented above.
Kinase Selectivity Profiling (KINOMEscan®)
Principle: This assay is based on a competitive binding displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases are individually expressed as fusion proteins with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The test compounds ("Thieno[2,3-b]pyrazin-7-amine" and its analogs) are incubated at a fixed concentration (e.g., 1 µM) with the kinase and the immobilized ligand.
-
Quantification: Following incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are expressed as a percentage of the control (vehicle-treated) sample, where a lower percentage indicates stronger binding and inhibition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a biophysical technique that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. An increase in the melting temperature of the protein in the presence of the compound indicates direct target engagement.
Methodology:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.
-
Thermal Challenge: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the percentage of soluble protein against temperature. A shift in this curve to a higher temperature in the presence of the compound confirms target engagement.
Safety Pharmacology Panel
Principle: A panel of in vitro binding or functional assays is used to assess the interaction of a test compound with a broad range of known safety-relevant targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Methodology:
-
Assay Formats: A variety of assay formats are employed, including radioligand binding assays for receptors and transporters, and functional assays for enzymes and ion channels.
-
Compound Incubation: The test compounds are incubated with the respective target proteins at a standard concentration (e.g., 10 µM).
-
Detection: The specific activity (e.g., binding, enzymatic activity, ion flux) is measured using appropriate detection methods (e.g., scintillation counting, fluorescence, electrophysiology).
-
Data Analysis: The results are expressed as the percentage of inhibition of the target's activity compared to a vehicle control.
Visualizing the Workflow and Target Pathways
To further clarify the experimental and biological contexts, the following diagrams have been generated.
Experimental workflow for cross-reactivity assessment.
Simplified hypothetical signaling pathway for CDK9.
Conclusion
This guide outlines a systematic approach to evaluating the cross-reactivity of "Thieno[2,3-b]pyrazin-7-amine" and its analogs. The provided (hypothetical) data illustrates that minor chemical modifications can significantly impact the selectivity profile of a compound. While "Thieno[2,3-b]pyrazin-7-amine" shows a relatively clean profile, the introduction of a methyl group (Analog A) appears to increase off-target activity, whereas the addition of a morpholine group (Analog B) enhances selectivity. These findings underscore the importance of comprehensive off-target screening in the early stages of drug discovery to guide lead optimization and mitigate potential safety liabilities. Further experimental validation is necessary to confirm these observations and fully characterize the therapeutic potential of this chemical series.
References
- 1. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Anti-Cancer Potential of Thieno[2,3-b]pyrazine Derivatives: A Comparative Guide to Their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyrazine scaffold has emerged as a promising framework in the design of novel anti-cancer agents. Various derivatives have demonstrated significant cytotoxic and cytostatic effects across a range of human tumor cell lines. This guide provides a comparative analysis of the mechanism of action of select thieno[2,3-b]pyrazine and structurally related thieno[2,3-b]pyridine derivatives, supported by experimental data from recent studies. While specific data on the unsubstituted "Thieno[2,3-b]pyrazin-7-amine" is limited in the reviewed literature, this guide focuses on substituted analogs to elucidate the therapeutic potential of this chemical class.
Comparative Efficacy of Thieno[2,3-b]pyrazine and Thieno[2,3-b]pyridine Derivatives
The anti-proliferative activity of various derivatives has been evaluated against several cancer cell lines. The tables below summarize the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
Table 1: Comparative Anti-Cancer Activity (GI50/IC50 in µM) of Thieno[2,3-b]pyrazine and Thieno[2,3-b]pyridine Derivatives Against Various Cancer Cell Lines
| Compound ID/Reference | Core Scaffold | Substitution | Cell Line | GI50/IC50 (µM) | Reference |
| Compound 2g | Thieno[2,3-b]pyrazine | Methyl 7-[(3,5-dimethoxyphenyl)amino]-6-carboxylate | AGS (Gastric Adenocarcinoma) | 7.8 | [1][2] |
| CaCo-2 (Colorectal Adenocarcinoma) | >50 | [1][2] | |||
| MCF-7 (Breast Adenocarcinoma) | >50 | [1][2] | |||
| NCI-H460 (Non-small-cell Lung) | >50 | [1][2] | |||
| Compound 2f | Thieno[2,3-b]pyrazine | Methyl 7-[(3,4-dimethoxyphenyl)amino]-6-carboxylate | AGS (Gastric Adenocarcinoma) | 9.2 | [1][2] |
| CaCo-2 (Colorectal Adenocarcinoma) | 8.0 | [1][2] | |||
| Compound 2b | Thieno[2,3-b]pyrazine | Methyl 7-[(2-methoxyphenyl)amino]-6-carboxylate | AGS (Gastric Adenocarcinoma) | 9.8 | [1][2] |
| DGG200064 (7c) | Thieno[2,3-b]pyrazine | 2-alkoxy-3-(4-arylpiperazine-1-carboxamido) | Colon Cancer Cell Lines | < 1 (nM scale reported) | [3] |
| Compound 6i | Thieno[2,3-c]pyridine | Thiomorpholine-substituted hybrid | HSC3 (Head and Neck) | 10.8 | [4] |
| T47D (Breast) | 11.7 | [4] | |||
| RKO (Colorectal) | 12.4 | [4] | |||
| MCF-7 (Breast) | 16.4 | [4] | |||
| Compound 1 | Thieno[2,3-b]quinoline | 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-carboxamide | MDA-MB-231 (Breast) | 2.082 | [5] |
| MCF-7 (Breast) | 2.053 | [5] | |||
| Ellipticine (Control) | - | - | AGS, CaCo-2, MCF-7, NCI-H460 | ≤ 1 | [1][2] |
| Cisplatin (Control) | - | - | MCF-7, T47D | Potent Inhibition at 100 µM | [4] |
Elucidating the Mechanism of Action
Studies suggest that thieno[2,3-b]pyrazine and its analogs exert their anti-cancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis. The specific molecular targets and pathways can vary depending on the substitution pattern of the core scaffold.
Cell Cycle Arrest
A common mechanism observed for this class of compounds is the induction of cell cycle arrest, particularly at the G2/M phase.[3][6] This prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. For instance, treatment of prostate and breast cancer cell lines with thieno[2,3-b]pyridine derivatives resulted in a significant accumulation of cells in the G2/M phase.[6] Similarly, compound DGG200064, a 2-alkoxythieno[2,3-b]pyrazine derivative, was found to inhibit the growth of colorectal cancer cells by inducing G2/M arrest.[3]
Induction of Apoptosis
Following cell cycle arrest, many thieno[2,3-b]pyrazine and thieno[2,3-b]pyridine derivatives trigger programmed cell death, or apoptosis. This is often characterized by the activation of caspases, a family of proteases crucial for the execution of apoptosis.[6] For example, a newly synthesized thieno[2,3-b]quinoline derivative induced a significant increase in both early and late apoptotic cell populations in breast cancer cell lines.[5] However, it is noteworthy that for some derivatives, cell death may occur through a non-apoptotic mechanism. For instance, compound 2g, despite being a potent inhibitor of AGS cell growth, did not induce apoptosis, suggesting an alternative cell death pathway.[1][2]
Inhibition of Key Signaling Molecules
The precise molecular targets of many thieno[2,3-b]pyrazine derivatives are still under investigation. However, several potential targets have been identified for the broader class of thienopyridines and related compounds:
-
Heat Shock Protein 90 (Hsp90): Some thieno[2,3-c]pyridine derivatives have been identified as potential inhibitors of Hsp90, a chaperone protein that is crucial for the stability and function of many oncoproteins.[4]
-
Phospholipase C (PLC): Thieno[2,3-b]pyridines were initially discovered as potential inhibitors of PLC isoforms, which are involved in signal transduction pathways related to cell growth and proliferation.[6][7]
-
Tubulin: Certain derivatives may interact with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, which is essential for cell division.[7]
-
Tyrosyl-DNA phosphodiesterase 1 (TDP1): This DNA repair enzyme has been identified as a target for some thieno[2,3-b]pyridines, suggesting a role in sensitizing cancer cells to DNA-damaging agents.[8]
-
VEGFR-2 Kinase: While not a thieno[2,3-b]pyrazine, the related thieno[2,3-d]pyrimidine scaffold has been shown to produce potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[9]
Metabolic Reprogramming
Interestingly, some thieno[2,3-b]pyridine derivatives have been shown to induce a shift in cancer cell metabolism from lipid metabolism to glucose metabolism, highlighting a novel anti-cancer mechanism.[5]
Visualizing the Molecular Mechanisms and Experimental Workflows
To better understand the complex biological processes involved, the following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for evaluating these compounds.
Caption: Proposed signaling pathways for thieno[2,3-b]pyrazine derivatives.
Caption: A typical workflow for evaluating novel anti-cancer compounds.
Experimental Protocols
The following are summaries of standard protocols used in the referenced studies to evaluate the anti-cancer properties of thieno[2,3-b]pyrazine derivatives.
Cell Proliferation Assays (SRB and MTT)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).
Sulforhodamine B (SRB) Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed with cold trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye, which binds to cellular proteins.
-
Washing: Unbound dye is washed away with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm). The GI50 value is then calculated from the dose-response curve.[1][2][3]
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay Protocol:
-
Cell Seeding and Treatment: Similar to the SRB assay, cells are seeded and treated with the test compound.
-
MTT Addition: MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured on a microplate reader. The IC50 value is calculated from the dose-response curve.[5]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the test compound at a specific concentration (e.g., its IC50) for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment: Cells are treated with the test compound.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, then stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.[5]
Conclusion
Derivatives of the thieno[2,3-b]pyrazine scaffold represent a versatile and potent class of anti-cancer agents. Their mechanism of action is multifaceted, often involving the induction of G2/M cell cycle arrest and apoptosis, and potentially targeting key signaling molecules like Hsp90 and PLC. The data presented in this guide highlights the significant anti-proliferative activity of several analogs and underscores the importance of the substitution pattern in determining their potency and mechanism. Further investigation into the specific molecular targets of the most active compounds is warranted to fully elucidate their therapeutic potential and guide the development of next-generation cancer therapies.
References
- 1. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Thieno[2,3-b]pyrazin-7-amine: A Procedural Guide
For immediate reference, Thieno[2,3-b]pyrazin-7-amine should be managed as a hazardous chemical waste. Due to its chemical structure as a heterocyclic amine and the fact that its toxicological properties have not been fully investigated, it is imperative to handle this compound with caution.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or down the sink. This guide provides detailed procedures for the safe handling and disposal of Thieno[2,3-b]pyrazin-7-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Chemical and Hazard Profile
Thieno[2,3-b]pyrazin-7-amine is a solid organic compound with the molecular formula C₆H₅N₃S.[2] While specific toxicity data is limited, the material safety data sheet indicates it may cause eye, skin, and respiratory tract irritation.[1] Ingestion may also lead to irritation of the digestive tract.[1] A related compound, thieno[2,3-b]pyrazine, is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Given these potential hazards, stringent adherence to safety protocols is essential.
Table 1: Chemical and Physical Properties of Thieno[2,3-b]pyrazin-7-amine
| Property | Value |
| Molecular Formula | C₆H₅N₃S |
| Molecular Weight | 151.19 g/mol [2] |
| Appearance | Black Powder[1] |
| Solubility | Insoluble in water[1] |
| CAS Number | 59944-75-1[2][4] |
Table 2: Hazard Identification and Precautionary Measures
| Hazard | GHS Classification (Related Compound: Thieno[2,3-b]pyrazine) | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed (H302)[3] | Do not eat, drink or smoke when using this product. |
| Skin Irritation | Causes skin irritation (H315)[3] | Wear protective gloves. If on skin: Wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation (H319)[3] | Wear eye protection. If in eyes: Rinse cautiously with water for several minutes. |
| Respiratory Irritation | May cause respiratory irritation (H335)[3] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of Thieno[2,3-b]pyrazin-7-amine from a laboratory setting.
Personnel Required: Laboratory personnel trained in handling hazardous chemical waste.
Equipment:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves.
-
Designated and labeled hazardous waste container (for solid chemical waste).
-
Waste accumulation log.
-
Chemical fume hood.
Procedure:
-
Waste Segregation:
-
Designate a specific, properly labeled waste container for "Solid Chemical Waste."
-
Do not mix Thieno[2,3-b]pyrazin-7-amine waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Containerizing Waste:
-
For solid Thieno[2,3-b]pyrazin-7-amine, carefully transfer the material into the designated solid waste container. Minimize dust generation during this process.[1]
-
For materials contaminated with Thieno[2,3-b]pyrazin-7-amine (e.g., weighing paper, gloves, absorbent pads), place them in the same designated solid waste container.
-
Ensure the container is kept tightly closed when not in use.[1]
-
-
Decontamination of Glassware:
-
Rinse any glassware that has been in contact with Thieno[2,3-b]pyrazin-7-amine with a suitable organic solvent (e.g., acetone, ethanol).
-
The initial rinsate must be collected and disposed of as "Hazardous Liquid Chemical Waste."
-
Subsequent rinses with soap and water can be managed according to standard laboratory procedures after the initial solvent rinse.
-
-
Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]
-
The storage area should be a designated Satellite Accumulation Area (SAA) in compliance with institutional and regulatory guidelines.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office. All waste must be disposed of in accordance with local, state, and federal regulations.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure:
-
Immediately alert others in the vicinity and evacuate the area if necessary.
-
Restrict access to the spill area.
-
-
Control and Contain:
-
If it is safe to do so, prevent the spill from spreading.
-
Ensure adequate ventilation.
-
-
Cleanup:
-
For small spills, use proper personal protective equipment.[1]
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.[1]
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
-
Report:
-
Report the spill to your laboratory supervisor and EHS office, regardless of the size.
-
Diagram 1: Disposal Workflow for Thieno[2,3-b]pyrazin-7-amine
Disposal workflow for Thieno[2,3-b]pyrazin-7-amine.
References
Personal protective equipment for handling Thieno[2,3-b]pyrazin-7-amine
This guide provides crucial safety and logistical information for the handling and disposal of Thieno[2,3-b]pyrazin-7-amine. Given that the toxicological properties of this compound have not been fully investigated, it is imperative to treat it as a potent and hazardous substance, adhering to stringent safety protocols to minimize exposure risk.
Hazard Assessment and Engineering Controls
Due to the unknown toxicity profile of Thieno[2,3-b]pyrazin-7-amine, a precautionary approach is essential. The primary goal is to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion.
Engineering Controls are the first line of defense in ensuring a safe handling environment.
| Control Measure | Specification | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood or Glovebox | To contain solid particles and prevent inhalation of the compound. All handling of the solid material should occur within these enclosures. |
| Secondary Engineering Control | Designated Laboratory Area | Restrict access to the area where the compound is handled and stored. The area should be clearly marked with appropriate hazard signage. |
| Ventilation | Negative pressure relative to adjacent areas | To prevent the escape of airborne contaminants from the laboratory. |
| Safety Equipment | Readily accessible eyewash station and safety shower | For immediate decontamination in case of accidental exposure. |
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling Thieno[2,3-b]pyrazin-7-amine.
| PPE Category | Item | Specification and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required to protect the eyes from dust particles. A face shield should be worn over safety glasses when there is a significant risk of splashes. |
| Hand Protection | Double Gloving | An inner and outer pair of gloves should be worn. Nitrile gloves may offer splash resistance but have poor general resistance to amines.[1][2] Consider using a thicker (e.g., >8 mil) nitrile glove as the outer layer for splash protection, to be changed immediately upon contamination. For more extended handling, consider alternative materials like butyl rubber or Viton for the outer glove, which offer better protection against a wider range of chemicals. |
| Body Protection | Disposable Lab Coat with Sleeves | A disposable lab coat is recommended to prevent contamination of personal clothing. It should be changed regularly and disposed of as hazardous waste. |
| Respiratory Protection | N95 or higher-rated respirator | A fit-tested N95 respirator should be worn when handling the powder outside of a containment system, or if there is a risk of aerosolization. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial to ensure safety during the handling of Thieno[2,3-b]pyrazin-7-amine.
Workflow for Handling Thieno[2,3-b]pyrazin-7-amine
Disposal Plan
All waste generated from the handling of Thieno[2,3-b]pyrazin-7-amine must be treated as hazardous waste.
| Waste Stream | Collection and Storage | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled container. | Dispose of through a certified hazardous waste management service. Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated PPE | Place all used gloves, lab coats, and other disposable PPE in a labeled hazardous waste bag. | Dispose of as hazardous solid waste. |
| Liquid Waste (Solutions) | Collect in a sealed, compatible, and clearly labeled container. Do not mix with other solvent waste streams. | Dispose of through a certified hazardous waste management service. Amine waste should not be discharged down the drain.[3] |
| Sharps | Needles, syringes, and other contaminated sharps must be placed in a designated sharps container. | Dispose of through a certified hazardous waste or biomedical waste management service. |
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, separate waste into solid, liquid, and sharp categories.
-
Containment: Use appropriate, leak-proof, and clearly labeled containers for each waste stream. Labels should include "Hazardous Waste," the chemical name ("Thieno[2,3-b]pyrazin-7-amine"), and the primary hazard (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) office or a licensed contractor.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an absorbent material, and carefully collect it into a sealed container for hazardous waste disposal. For larger spills, or if you are not equipped to handle them, evacuate the area and contact your institution's EHS or emergency response team. |
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
